Disitertide diammonium
Description
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Properties
Molecular Formula |
C68H114N18O22S2 |
|---|---|
Molecular Weight |
1599.9 g/mol |
IUPAC Name |
diazanium;(2S)-4-amino-2-[[(2R,4S)-4-[[(2S)-2-[[(2S)-2-[[(2S)-2-[[(2S,3S)-2-[[(2S,3S)-2-[[(2S)-2-[[(2S)-2-[[(2S)-2-[[(2S)-2-[[(2S)-2-[[(2S,3R)-2-amino-3-hydroxybutanoyl]amino]-3-hydroxypropanoyl]amino]-4-methylpentanoyl]amino]-3-carboxylatopropanoyl]amino]propanoyl]amino]-3-hydroxypropanoyl]amino]-3-methylpentanoyl]amino]-3-methylpentanoyl]amino]-3-(1H-indol-3-yl)propanoyl]amino]propanoyl]amino]-4-methylsulfanylbutanoyl]amino]-2-(3-amino-3-oxopropyl)-6-methylsulfanyl-3-oxohexanoyl]amino]-4-oxobutanoate |
InChI |
InChI=1S/C68H108N16O22S2.2H3N/c1-12-32(5)53(84-67(104)54(33(6)13-2)83-64(101)48(30-86)81-57(94)35(8)74-61(98)45(27-51(90)91)78-62(99)43(24-31(3)4)77-63(100)47(29-85)82-65(102)52(71)36(9)87)66(103)79-44(25-37-28-72-40-17-15-14-16-38(37)40)60(97)73-34(7)56(93)76-42(21-23-108-11)59(96)75-41(20-22-107-10)55(92)39(18-19-49(69)88)58(95)80-46(68(105)106)26-50(70)89;;/h14-17,28,31-36,39,41-48,52-54,72,85-87H,12-13,18-27,29-30,71H2,1-11H3,(H2,69,88)(H2,70,89)(H,73,97)(H,74,98)(H,75,96)(H,76,93)(H,77,100)(H,78,99)(H,79,103)(H,80,95)(H,81,94)(H,82,102)(H,83,101)(H,84,104)(H,90,91)(H,105,106);2*1H3/t32-,33-,34-,35-,36+,39+,41-,42-,43-,44-,45-,46-,47-,48-,52-,53-,54-;;/m0../s1 |
InChI Key |
DQMTYYQUKQPHFV-PDQZBSCZSA-N |
Origin of Product |
United States |
Foundational & Exploratory
Disitertide Diammonium: A Technical Overview of its Structure, Synthesis, and Biological Activity
For Researchers, Scientists, and Drug Development Professionals
Abstract
Disitertide, also known as P144, is a synthetic 14-amino acid peptide that acts as an inhibitor of Transforming Growth Factor-beta 1 (TGF-β1). Its diammonium salt form, Disitertide diammonium, is utilized to enhance its solubility and bioavailability. This document provides a comprehensive technical overview of the structure, physicochemical properties, synthesis, and key experimental protocols related to this compound. It is intended to serve as a resource for researchers and professionals in the fields of drug discovery and development.
Core Structure and Physicochemical Properties
Disitertide is a linear peptide with the amino acid sequence TSLDASIIWAMMQN[1][2][3]. The diammonium form indicates the presence of two ammonium (B1175870) counter-ions, which aid in the solubilization of this hydrophobic peptide.
Quantitative Data Summary
The key physicochemical properties of Disitertide and its diammonium salt are summarized in the table below.
| Property | Value | Source |
| Disitertide | ||
| Amino Acid Sequence | TSLDASIIWAMMQN | [1][2][3] |
| Molecular Formula | C₆₈H₁₀₉N₁₇O₂₂S₂ | [4][5] |
| Molecular Weight | 1580.82 g/mol | [4][5] |
| Purity | ≥95% (HPLC) | [3] |
| This compound | ||
| Molecular Formula | C₆₈H₁₁₅N₁₉O₂₂S₂ | [6] |
| Molecular Weight | 1614.88 g/mol | [6] |
| Appearance | White to off-white solid/powder | [7] |
Solubility
| Solvent | Concentration | Notes | Source |
| DMSO | 10 mg/mL (6.19 mM) | Requires sonication | [6] |
| Water | 9.09 mg/mL (5.63 mM) | Requires sonication and pH adjustment to 9 with NH₃·H₂O | [6] |
| 0.01M PBS (pH 7.4) | Soluble to 1 mg/mL | [3] | |
| 50% PEG300 / 50% saline | 5 mg/mL (3.10 mM) | Suspended solution, requires sonication | [6] |
Synthesis
Disitertide is synthesized using the solid-phase peptide synthesis (SPPS) method with Fmoc (9-fluorenylmethyloxycarbonyl) chemistry.
Synthesis Workflow
Experimental Protocol: Solid-Phase Peptide Synthesis
-
Resin Preparation: Start with a pre-loaded Fmoc-Asn(Trt)-Wang resin. Swell the resin in dimethylformamide (DMF).
-
Fmoc Deprotection: Treat the resin with a 20% solution of piperidine in DMF to remove the Fmoc protecting group from the N-terminal amino acid.
-
Washing: Wash the resin thoroughly with DMF and dichloromethane (B109758) (DCM) to remove excess reagents.
-
Amino Acid Coupling: Activate the next Fmoc-protected amino acid (Fmoc-Gln(Trt)-OH) using a coupling agent such as diisopropylcarbodiimide (DIC) and an activator like hydroxybenzotriazole (B1436442) (HOBt). Add the activated amino acid to the resin to form the peptide bond.
-
Washing: Wash the resin with DMF and DCM.
-
Repeat Cycles: Repeat the deprotection, washing, and coupling steps for each subsequent amino acid in the sequence (Met, Met, Ala, Trp(Boc), Ile, Ile, Ser(tBu), Ala, Asp(OtBu), Leu, Ser(tBu), Thr(tBu)).
-
Cleavage and Deprotection: Once the full peptide chain is assembled, treat the resin with a cleavage cocktail, typically containing trifluoroacetic acid (TFA) with scavengers such as triisopropylsilane (B1312306) (TIS) and water, to cleave the peptide from the resin and remove the side-chain protecting groups.
-
Purification: Purify the crude peptide using reverse-phase high-performance liquid chromatography (RP-HPLC).
-
Lyophilization: Lyophilize the purified peptide to obtain a stable powder.
-
Diammonium Salt Formation: To prepare the diammonium salt, the purified peptide can be dissolved in a suitable solvent and treated with ammonium hydroxide, followed by lyophilization.
Biological Activity and Signaling Pathways
Disitertide is a known inhibitor of TGF-β1 signaling and has also been shown to inhibit the PI3K/Akt pathway, leading to the induction of apoptosis.
TGF-β1 and PI3K/Akt Signaling Pathways
Experimental Protocols
In Vitro Inhibition of PI3K/Akt Pathway
This protocol describes the use of Western blotting to assess the effect of Disitertide on the phosphorylation of Akt, a key downstream component of the PI3K pathway.
-
Cell Culture: Culture a suitable cell line (e.g., MC3T3-E1 osteoblast precursor cells) in appropriate media until they reach 70-80% confluency.
-
Treatment: Treat the cells with this compound at a final concentration of 100 µg/mL for a specified time (e.g., 4 hours). Include a vehicle-treated control group.
-
Cell Lysis: Wash the cells with ice-cold PBS and lyse them using a radioimmunoprecipitation assay (RIPA) buffer containing protease and phosphatase inhibitors.
-
Protein Quantification: Determine the protein concentration of the cell lysates using a bicinchoninic acid (BCA) protein assay.
-
SDS-PAGE: Separate equal amounts of protein (e.g., 20-30 µg) on a sodium dodecyl sulfate-polyacrylamide gel electrophoresis (SDS-PAGE) gel.
-
Protein Transfer: Transfer the separated proteins to a polyvinylidene difluoride (PVDF) membrane.
-
Blocking: Block the membrane with 5% bovine serum albumin (BSA) in Tris-buffered saline with Tween 20 (TBST) for 1 hour at room temperature.
-
Primary Antibody Incubation: Incubate the membrane with primary antibodies against phosphorylated Akt (p-Akt) and total Akt overnight at 4°C.
-
Secondary Antibody Incubation: Wash the membrane with TBST and incubate with a horseradish peroxidase (HRP)-conjugated secondary antibody for 1 hour at room temperature.
-
Detection: Visualize the protein bands using an enhanced chemiluminescence (ECL) detection system.
-
Analysis: Quantify the band intensities and normalize the p-Akt signal to the total Akt signal to determine the effect of Disitertide on Akt phosphorylation.
In Vivo Human Hypertrophic Scar Model
This protocol outlines the use of Disitertide in a xenograft model of human hypertrophic scars in nude mice.
-
Animal Model: Use immunodeficient nude mice.
-
Xenograft Implantation: Implant human hypertrophic scar tissue subcutaneously onto the backs of the mice.
-
Treatment: Prepare a topical formulation of Disitertide (e.g., 300 µg/mL in a lipogel). Apply the formulation daily to the xenograft site. Include a placebo-treated control group.
-
Monitoring: Monitor the size and appearance of the xenografts over a period of several weeks.
-
Histological Analysis: At the end of the study, excise the xenografts and perform histological analysis (e.g., Hematoxylin and Eosin staining, Masson's trichrome staining) to assess changes in scar morphology and collagen deposition.
Conclusion
This compound is a promising therapeutic peptide with a well-defined structure and biological activity. Its ability to inhibit both the TGF-β1 and PI3K/Akt signaling pathways makes it a valuable tool for research in fibrosis, oncology, and other related fields. The protocols provided in this document offer a foundation for the synthesis, characterization, and in vitro/in vivo evaluation of this compound. Further research is warranted to fully elucidate its therapeutic potential.
References
- 1. benchchem.com [benchchem.com]
- 2. file.medchemexpress.com [file.medchemexpress.com]
- 3. ejbiotechnology.info [ejbiotechnology.info]
- 4. benchchem.com [benchchem.com]
- 5. medchemexpress.com [medchemexpress.com]
- 6. researchgate.net [researchgate.net]
- 7. Practical Protocols for Solid-Phase Peptide Synthesis 4.0 - PMC [pmc.ncbi.nlm.nih.gov]
P144 Peptide: An In-Depth Technical Guide to a Potent TGF-β1 Inhibitor
For Researchers, Scientists, and Drug Development Professionals
Executive Summary
Transforming growth factor-beta 1 (TGF-β1) is a pleiotropic cytokine that plays a pivotal role in a myriad of cellular processes, including proliferation, differentiation, apoptosis, and extracellular matrix (ECM) remodeling.[1] Dysregulation of the TGF-β1 signaling pathway is a hallmark of numerous pathologies, most notably fibrosis and cancer. In the context of malignancy, TGF-β1 can act as a potent tumor promoter, fostering an immunosuppressive microenvironment and driving metastasis.[1][2] The peptide inhibitor P144, also known as Disitertide, has emerged as a promising therapeutic agent that specifically targets the TGF-β1 pathway.[3][4] This technical guide provides a comprehensive overview of the P144 peptide, including its mechanism of action, quantitative efficacy data from preclinical studies, and detailed experimental protocols for its evaluation.
Introduction to P144
P144 is a synthetic peptide derived from the amino acid sequence of the TGF-β type III receptor (betaglycan), specifically residues 730-743.[5] Its amino acid sequence is TSLDASIIWAMMQNA.[5] P144 functions as a competitive inhibitor of TGF-β1, preventing its binding to cell surface receptors and thereby abrogating downstream signaling.[4] Beyond its primary mechanism, P144 has also been reported to exhibit inhibitory effects on the PI3K pathway and to induce apoptosis.[3] Due to its hydrophobic nature, formulation strategies are often required to improve its solubility and bioavailability for in vivo applications.[5]
Mechanism of Action: The TGF-β1 Signaling Pathway and P144 Inhibition
The canonical TGF-β1 signaling cascade is initiated by the binding of the dimeric TGF-β1 ligand to a complex of type II (TβRII) and type I (TβRI) serine/threonine kinase receptors on the cell surface.[6] This binding event leads to the phosphorylation and activation of TβRI by TβRII. The activated TβRI then phosphorylates receptor-regulated SMADs (R-SMADs), primarily SMAD2 and SMAD3.[6][7] Phosphorylated R-SMADs form a complex with the common mediator SMAD4, which then translocates to the nucleus.[6][7] Within the nucleus, this SMAD complex acts as a transcription factor, regulating the expression of target genes involved in various cellular processes.[6][8]
P144 exerts its inhibitory effect by directly binding to TGF-β1, thereby preventing its interaction with the TβRII receptor.[4] This blockade of the initial ligand-receptor interaction is the primary mechanism by which P144 inhibits the entire downstream signaling cascade.
Visualizing the TGF-β1 Signaling Pathway and P144 Inhibition
References
- 1. Human TGF-beta1 ELISA Kit Elisa Kit KE00002 | Proteintech [ptglab.com]
- 2. ahajournals.org [ahajournals.org]
- 3. Effect of P144® (Anti-TGF-β) in an “In Vivo” Human Hypertrophic Scar Model in Nude Mice | PLOS One [journals.plos.org]
- 4. mdpi.com [mdpi.com]
- 5. Encapsulating TGF-β1 Inhibitory Peptides P17 and P144 as a Promising Strategy to Facilitate Their Dissolution and to Improve Their Functionalization - PMC [pmc.ncbi.nlm.nih.gov]
- 6. MTT Assay Protocol for Cell Viability and Proliferation [merckmillipore.com]
- 7. Effect of P144® (Anti-TGF-β) in an “In Vivo” Human Hypertrophic Scar Model in Nude Mice | PLOS One [journals.plos.org]
- 8. ibl-international.com [ibl-international.com]
An In-Depth Technical Guide to the Disitertide Diammonium Signaling Pathway
For Researchers, Scientists, and Drug Development Professionals
Abstract
Disitertide diammonium, a synthetic peptide also known as P144, is an inhibitor of Transforming Growth Factor-beta 1 (TGF-β1). Its primary mechanism of action involves blocking the interaction of TGF-β1 with its cell surface receptors, leading to the attenuation of downstream signaling cascades. This guide provides a comprehensive overview of the Disitertide signaling pathway, focusing on its molecular interactions, downstream effects, and its roles in modulating cellular processes such as fibrosis and apoptosis. This document synthesizes current research findings, presenting quantitative data, detailed experimental protocols, and visual representations of the involved pathways to serve as a technical resource for the scientific community.
Introduction
Transforming Growth Factor-beta 1 (TGF-β1) is a pleiotropic cytokine that plays a crucial role in a multitude of cellular processes, including proliferation, differentiation, apoptosis, and extracellular matrix (ECM) production. Dysregulation of the TGF-β1 signaling pathway is implicated in the pathogenesis of various diseases, most notably fibrotic disorders and cancer. Disitertide has emerged as a targeted therapeutic agent designed to specifically antagonize TGF-β1 activity. This guide delves into the core signaling pathways modulated by Disitertide, providing a detailed examination of its mechanism of action.
The Disitertide Signaling Pathway
Disitertide's primary mode of action is the inhibition of the canonical TGF-β signaling pathway. It also exerts effects on the PI3K/Akt pathway and the intrinsic apoptosis cascade.
Inhibition of the TGF-β/Smad Pathway
Disitertide directly interferes with the binding of TGF-β1 to its type II receptor (TGF-βRII). This preventative binding is the critical initiating step in its signaling inhibition. The canonical TGF-β pathway, which Disitertide inhibits, proceeds as follows:
-
Ligand Binding: TGF-β1 binds to TGF-βRII.
-
Receptor Complex Formation: The ligand-bound TGF-βRII recruits and phosphorylates the type I receptor (TGF-βRI).
-
SMAD Phosphorylation: The activated TGF-βRI kinase phosphorylates receptor-regulated SMADs (R-SMADs), specifically SMAD2 and SMAD3.
-
SMAD Complex Formation: Phosphorylated SMAD2/3 form a complex with the common mediator SMAD4.
-
Nuclear Translocation and Gene Regulation: The SMAD2/3/4 complex translocates to the nucleus, where it acts as a transcription factor, regulating the expression of target genes involved in fibrosis (e.g., collagen, fibronectin) and other cellular processes.
By preventing the initial ligand-receptor interaction, Disitertide effectively halts this entire cascade.[1]
Inhibition of the PI3K/Akt Pathway
Several studies have reported that Disitertide also functions as a PI3K (Phosphoinositide 3-kinase) inhibitor.[1][2][3] The PI3K/Akt signaling pathway is a critical regulator of cell survival, proliferation, and growth. By inhibiting PI3K, Disitertide can suppress the phosphorylation and activation of Akt (also known as Protein Kinase B). This leads to decreased cell survival and proliferation, contributing to its anti-fibrotic and anti-cancer activities.
Induction of Apoptosis
Disitertide has been shown to induce apoptosis, or programmed cell death.[1][2] This pro-apoptotic effect is likely a consequence of its dual inhibitory action on the pro-survival TGF-β and PI3K/Akt pathways. A key event in Disitertide-induced apoptosis is the upregulation of the pro-apoptotic protein Bax.[1][2] Bax promotes the release of cytochrome c from the mitochondria, which in turn activates the caspase cascade, leading to the execution of apoptosis.
Quantitative Data
The following tables summarize the quantitative data available for Disitertide from various in vitro and in vivo studies.
Table 1: In Vitro Efficacy of Disitertide
| Cell Line | Assay | Concentration | Effect | Reference |
| A172 and U-87 MG (Glioblastoma) | Proliferation/Apoptosis | 10-200 µg/mL | Affects proliferation and induces apoptosis and anoikis. | [1][2] |
| MC3T3-E1 (Osteoblast Precursor) | Western Blot | 100 µg/mL | Suppresses PI3K and p-Akt expression; induces Bax expression. | [1][2] |
| Lovo and SW480 (Colorectal Carcinoma) | Cell Migration/Invasion | Not Specified | Reduces cell migration and invasion. | |
| SNU449 (Hepatocellular Carcinoma) | Western Blot | Not Specified | Significant inhibition of basal pSMAD2. | [4] |
Table 2: In Vivo Efficacy of Disitertide
| Animal Model | Condition | Administration | Dosage | Effect | Reference |
| Nude Mice | Human Hypertrophic Scars | Topical | 300 µg/mL in Lipogel | Promoted scar maturation and improvement of hypertrophic scar morphology. Successful shedding in 83.3% of xenografts. | [1] |
| Rabbit | Radiotherapy-Induced Fibrosis | Intravenous | Not Specified | Reduced fibrosis intensity and fibrotic tissue response. | [4] |
Experimental Protocols
Detailed methodologies for key experiments cited in the literature for the study of Disitertide are provided below. These protocols are generalized and may require optimization for specific experimental conditions.
Western Blot for Phospho-SMAD2/3, PI3K, and p-Akt
This protocol is designed to assess the effect of Disitertide on the phosphorylation status of SMAD2/3 and Akt, and the expression of PI3K.
Materials:
-
Cell Lysis Buffer (e.g., RIPA buffer) with protease and phosphatase inhibitors
-
Protein Assay Kit (e.g., BCA assay)
-
SDS-PAGE gels and running buffer
-
Transfer buffer and PVDF membranes
-
Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)
-
Primary antibodies: anti-p-SMAD2/3, anti-SMAD2/3, anti-PI3K, anti-p-Akt, anti-Akt, anti-GAPDH (loading control)
-
HRP-conjugated secondary antibody
-
Chemiluminescent substrate
Procedure:
-
Cell Culture and Treatment: Plate cells at a desired density and allow them to adhere overnight. Treat cells with various concentrations of Disitertide for the desired time period. A vehicle-only control should be included.
-
Cell Lysis: Wash cells with ice-cold PBS and lyse them with lysis buffer.
-
Protein Quantification: Determine the protein concentration of each lysate using a protein assay kit.
-
SDS-PAGE: Denature protein samples by boiling in Laemmli buffer. Load equal amounts of protein per lane onto an SDS-PAGE gel and separate by electrophoresis.
-
Protein Transfer: Transfer the separated proteins to a PVDF membrane.
-
Blocking: Block the membrane with blocking buffer for 1 hour at room temperature.
-
Primary Antibody Incubation: Incubate the membrane with the primary antibody of interest overnight at 4°C with gentle agitation.
-
Secondary Antibody Incubation: Wash the membrane with TBST and incubate with the HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Detection: Wash the membrane again with TBST and apply the chemiluminescent substrate. Visualize the protein bands using a chemiluminescence imaging system.
-
Analysis: Quantify the band intensities and normalize to the loading control.
Apoptosis Assay using Flow Cytometry (Annexin V/Propidium Iodide Staining)
This protocol allows for the quantification of apoptotic and necrotic cells following treatment with Disitertide.
Materials:
-
Annexin V-FITC Apoptosis Detection Kit (containing Annexin V-FITC, Propidium Iodide (PI), and Binding Buffer)
-
Phosphate-Buffered Saline (PBS)
-
Flow Cytometer
Procedure:
-
Cell Culture and Treatment: Seed cells in culture plates and treat with Disitertide at various concentrations for a specified duration. Include both untreated and vehicle-treated controls.
-
Cell Harvesting: Collect both adherent and floating cells. For adherent cells, gently detach them using a non-enzymatic cell dissociation solution.
-
Cell Washing: Wash the collected cells twice with cold PBS by centrifugation.
-
Staining: Resuspend the cell pellet in 1X Binding Buffer. Add Annexin V-FITC and PI to the cell suspension according to the manufacturer's instructions.
-
Incubation: Incubate the cells in the dark for 15 minutes at room temperature.
-
Flow Cytometry Analysis: Add additional 1X Binding Buffer to each sample and analyze immediately on a flow cytometer.
-
Data Analysis:
-
Live cells: Annexin V-negative and PI-negative
-
Early apoptotic cells: Annexin V-positive and PI-negative
-
Late apoptotic/necrotic cells: Annexin V-positive and PI-positive
-
Necrotic cells: Annexin V-negative and PI-positive
-
Conclusion
This compound is a potent and specific inhibitor of TGF-β1 signaling, with additional inhibitory effects on the PI3K/Akt pathway. Its ability to induce apoptosis further underscores its therapeutic potential in fibrotic diseases and cancer. The data and protocols presented in this technical guide provide a foundational resource for researchers and drug development professionals working with Disitertide. Further investigation into the precise molecular interactions and the full spectrum of its downstream effects will continue to elucidate its therapeutic utility and inform the design of future clinical studies.
References
Disitertide Diammonium: A Technical Guide to its Biological Function and Therapeutic Potential
For Researchers, Scientists, and Drug Development Professionals
Abstract
Disitertide diammonium, also known as Disitertide or P144, is a synthetic peptide that has emerged as a promising therapeutic agent, primarily due to its potent inhibitory effects on Transforming Growth Factor-beta 1 (TGF-β1). This technical guide provides an in-depth overview of the biological function of this compound, with a focus on its mechanism of action, effects on key signaling pathways, and its potential applications in oncology and fibrotic diseases. The information presented herein is a synthesis of preclinical data, intended to provide researchers, scientists, and drug development professionals with a comprehensive understanding of this investigational compound.
Introduction
Disitertide is a peptidic inhibitor of TGF-β1, a pleiotropic cytokine that plays a critical role in numerous physiological and pathological processes, including cell growth, differentiation, apoptosis, and extracellular matrix (ECM) production.[1] Dysregulation of the TGF-β1 signaling pathway is a hallmark of various diseases, most notably cancer and fibrosis. Disitertide has also been identified as an inhibitor of the Phosphoinositide 3-kinase (PI3K) pathway and an inducer of apoptosis, further highlighting its multifaceted mechanism of action.[2] This guide will detail the current understanding of Disitertide's biological functions, supported by quantitative data from key preclinical studies, detailed experimental protocols, and visual representations of the involved signaling pathways. While most literature refers to "Disitertide" or "P144," "this compound" is understood to be a salt form of the peptide, likely utilized to enhance its pharmaceutical properties such as solubility and stability, without altering its fundamental biological activity.
Mechanism of Action
Disitertide's primary mechanism of action is the inhibition of the TGF-β1 signaling pathway. It is designed to block the interaction of TGF-β1 with its receptor, thereby preventing the initiation of the downstream signaling cascade.[2] This action has significant implications for cellular processes that are aberrantly driven by TGF-β1 in disease states.
Furthermore, Disitertide has been shown to inhibit the PI3K pathway, a crucial signaling cascade involved in cell survival, proliferation, and growth.[2] The dual inhibition of both the TGF-β1 and PI3K pathways positions Disitertide as a compelling candidate for therapeutic intervention in complex diseases like cancer, where both pathways are often hyperactivated.
The induction of apoptosis, or programmed cell death, is another key biological function of Disitertide.[1] This pro-apoptotic activity is particularly relevant in the context of oncology, where the evasion of apoptosis is a critical mechanism of tumor progression and therapeutic resistance.
Key Signaling Pathways
Disitertide's biological effects are mediated through its modulation of two central signaling pathways: the TGF-β/SMAD pathway and the PI3K/Akt pathway.
The TGF-β/SMAD Signaling Pathway
The canonical TGF-β signaling pathway is initiated by the binding of TGF-β1 to its type II receptor (TGFβRII), which then recruits and phosphorylates the type I receptor (TGFβRI). The activated TGFβRI subsequently phosphorylates receptor-regulated SMADs (R-SMADs), specifically SMAD2 and SMAD3. These phosphorylated R-SMADs then form a complex with the common mediator SMAD4, which translocates to the nucleus to regulate the transcription of target genes involved in cell cycle control, ECM production, and immune responses. Disitertide, by preventing the initial ligand-receptor interaction, effectively blocks this entire cascade.
The PI3K/Akt Signaling Pathway
The PI3K/Akt pathway is a critical regulator of cell survival and proliferation. Upon activation by growth factors or other extracellular signals, PI3K phosphorylates phosphatidylinositol 4,5-bisphosphate (PIP2) to phosphatidylinositol 3,4,5-trisphosphate (PIP3). PIP3 acts as a second messenger, recruiting and activating Akt (also known as Protein Kinase B). Activated Akt then phosphorylates a variety of downstream targets, leading to the inhibition of apoptosis and promotion of cell cycle progression. Disitertide's inhibitory effect on this pathway contributes to its pro-apoptotic and anti-proliferative activities.
Quantitative Data from Preclinical Studies
The biological effects of Disitertide have been quantified in several preclinical models, providing valuable insights into its potency and efficacy.
In Vitro Studies in Glioblastoma Cell Lines
A key study by Gallo-Oller et al. (2016) investigated the effects of Disitertide (P144) on human glioblastoma (GBM) cell lines A172 and U-87 MG.
| Parameter | Cell Line | Treatment | Result | Reference |
| Cell Viability | A172, U-87 MG | 10 µg/mL to 200 µg/mL Disitertide | Decreased proliferation | [1][2] |
| Apoptosis | A172, U-87 MG | 10 µg/mL to 200 µg/mL Disitertide | Significantly increased apoptosis and anoikis | [1][2] |
| Cell Migration | A172, U-87 MG | Disitertide (concentration not specified in abstract) | Decreased migration | [1] |
| Cell Invasion | A172, U-87 MG | Disitertide (concentration not specified in abstract) | Decreased invasiveness | [1] |
| Tumorigenicity | Glioblastoma cell lines | Disitertide (concentration not specified in abstract) | Decreased tumorigenicity in vitro | [1] |
| SMAD2 Phosphorylation | Glioblastoma cell lines | Disitertide (concentration not specified in abstract) | Reduced SMAD2 phosphorylation | [1] |
| SKI and SMAD7 Levels | Glioblastoma cell lines | Disitertide (concentration not specified in abstract) | Downregulation of SKI and upregulation of SMAD7 | [1] |
Note: More specific quantitative data (e.g., IC50 values, percentage of apoptosis) would require access to the full-text publication.
In Vivo Studies in Fibrosis Models
Disitertide has demonstrated significant anti-fibrotic effects in animal models.
| Model | Animal | Treatment | Key Findings | Reference |
| Human Hypertrophic Scar Model | Nude Mice | Topical application of 300 µg/mL Disitertide lipogel daily for 2 weeks | - Successful shedding of xenografts in 83.3% of the treated group.- Statistically significant differences in total area, collagen fibers area, and thickness compared to placebo.- Increased elastic fibers and decreased collagen I in the treated group. | [3] |
| Radiotherapy-Induced Fibrosis | Rabbits | Intravenous administration of P144 (approx. 3.5 mg/Kg) at 0, 24, and 72 hours post-radiation | - Reduced extracellular matrix fibrosis and collagen deposition.- Significant reduction in Smad2/3 phosphorylation levels compared to the placebo group. | [4][5] |
Experimental Protocols
This section provides an overview of the methodologies used in the preclinical evaluation of Disitertide. These protocols are based on standard laboratory procedures and should be adapted and optimized for specific experimental conditions.
Cell Viability Assay (MTT Assay)
This assay measures the metabolic activity of cells as an indicator of cell viability.
Protocol:
-
Cell Seeding: Plate cells (e.g., A172, U-87 MG) in a 96-well plate at a density of 5,000-10,000 cells/well and allow to adhere overnight.
-
Treatment: Replace the medium with fresh medium containing various concentrations of this compound or vehicle control.
-
Incubation: Incubate the plate for the desired time points (e.g., 24, 48, 72 hours) at 37°C in a humidified incubator with 5% CO2.
-
MTT Addition: Add MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution to each well to a final concentration of 0.5 mg/mL and incubate for 2-4 hours.
-
Solubilization: Remove the MTT solution and add a solubilizing agent (e.g., DMSO or a specialized buffer) to dissolve the formazan crystals.
-
Absorbance Measurement: Read the absorbance at approximately 570 nm using a microplate reader.
-
Data Analysis: Express the results as a percentage of the viability of the untreated control cells.
Apoptosis Assay (Annexin V/Propidium Iodide Staining)
This flow cytometry-based assay distinguishes between viable, early apoptotic, late apoptotic, and necrotic cells.
Protocol:
-
Cell Treatment: Seed cells in 6-well plates and treat with this compound for the desired duration.
-
Cell Harvesting: Collect both adherent and floating cells and wash with cold PBS.
-
Staining: Resuspend the cells in Annexin V binding buffer and add FITC-conjugated Annexin V and Propidium Iodide (PI).
-
Incubation: Incubate the cells in the dark at room temperature for 15 minutes.
-
Flow Cytometry: Analyze the stained cells using a flow cytometer.
-
Data Analysis:
-
Annexin V-negative, PI-negative: Viable cells
-
Annexin V-positive, PI-negative: Early apoptotic cells
-
Annexin V-positive, PI-positive: Late apoptotic/necrotic cells
-
Annexin V-negative, PI-positive: Necrotic cells
-
Transwell Migration and Invasion Assay
This assay assesses the ability of cells to migrate through a porous membrane (migration) or a membrane coated with a basement membrane extract (invasion).
Protocol:
-
Insert Preparation: For invasion assays, coat Transwell inserts with a thin layer of Matrigel.
-
Cell Seeding: Place serum-starved cells in the upper chamber of the insert in serum-free medium.
-
Chemoattractant: Add medium containing a chemoattractant (e.g., 10% FBS) to the lower chamber.
-
Treatment: Add this compound to the upper or lower chamber at the desired concentrations.
-
Incubation: Incubate for a sufficient time to allow for cell migration or invasion (e.g., 12-48 hours).
-
Cell Removal: Remove the non-migrated/invaded cells from the top surface of the membrane with a cotton swab.
-
Staining: Fix and stain the cells that have migrated/invaded to the bottom of the membrane with a stain such as crystal violet.
-
Quantification: Count the number of stained cells in several microscopic fields.
Western Blot Analysis
This technique is used to detect and quantify the expression levels of specific proteins, such as those in the TGF-β/SMAD and PI3K/Akt pathways.
Protocol:
-
Protein Extraction: Lyse treated and control cells in a suitable lysis buffer containing protease and phosphatase inhibitors.
-
Protein Quantification: Determine the protein concentration of each lysate using a protein assay (e.g., BCA assay).
-
SDS-PAGE: Separate equal amounts of protein by sodium dodecyl sulfate-polyacrylamide gel electrophoresis.
-
Protein Transfer: Transfer the separated proteins from the gel to a membrane (e.g., PVDF or nitrocellulose).
-
Blocking: Block the membrane with a blocking solution (e.g., 5% non-fat milk or BSA in TBST) to prevent non-specific antibody binding.
-
Primary Antibody Incubation: Incubate the membrane with a primary antibody specific to the protein of interest (e.g., anti-p-SMAD2, anti-Akt, anti-SMAD7).
-
Secondary Antibody Incubation: Wash the membrane and incubate with a horseradish peroxidase (HRP)-conjugated secondary antibody.
-
Detection: Detect the protein bands using an enhanced chemiluminescence (ECL) substrate and an imaging system.
-
Analysis: Quantify the band intensities and normalize to a loading control (e.g., β-actin or GAPDH).
Conclusion
This compound is a promising therapeutic candidate with a dual mechanism of action targeting the TGF-β1 and PI3K signaling pathways. Preclinical studies have demonstrated its potential in both oncology and the treatment of fibrotic diseases. The quantitative data and experimental protocols presented in this guide provide a solid foundation for further research and development of this compound. Future studies should focus on elucidating the precise molecular interactions of Disitertide, optimizing its delivery and dosing, and evaluating its safety and efficacy in more advanced preclinical and clinical settings. The continued investigation of this compound holds the potential to yield novel therapeutic strategies for a range of debilitating diseases.
References
- 1. artscimedia.case.edu [artscimedia.case.edu]
- 2. researchgate.net [researchgate.net]
- 3. benchchem.com [benchchem.com]
- 4. Cell Viability Assays - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 5. BestProtocols: Annexin V Staining Protocol for Flow Cytometry | Thermo Fisher Scientific - JP [thermofisher.com]
Disitertide Diammonium: A Technical Guide to Target Identification and Mechanism of Action
For Researchers, Scientists, and Drug Development Professionals
Abstract
Disitertide diammonium, also known as P144, is a synthetic peptide that has garnered significant interest for its therapeutic potential, primarily in contexts involving fibrosis and cancer. This technical guide provides an in-depth overview of the current understanding of Disitertide's molecular targets and its mechanism of action. Drawing from a range of preclinical studies, this document outlines the key signaling pathways modulated by Disitertide, presents available quantitative data from pertinent experiments, and details the methodologies employed in these investigations. The aim is to furnish researchers and drug development professionals with a comprehensive resource to facilitate further exploration and application of this compound.
Primary Molecular Target: Transforming Growth Factor-beta 1 (TGF-β1)
The principal molecular target of Disitertide is Transforming Growth Factor-beta 1 (TGF-β1).[1][2][3] Disitertide is a peptidic inhibitor specifically designed to block the interaction of TGF-β1 with its receptor.[1][2][3] By doing so, it effectively curtails the downstream signaling cascades initiated by this pleiotropic cytokine. The TGF-β signaling pathway is a critical regulator of numerous cellular processes, including growth, proliferation, differentiation, migration, and apoptosis. Its dysregulation is implicated in a variety of pathological conditions, notably fibrosis and cancer.
Mechanism of TGF-β1 Inhibition
Disitertide is derived from the sequence of the extracellular region of the TGF-β type III receptor, also known as betaglycan.[4] This design allows it to competitively inhibit the binding of TGF-β1 to its cell surface receptors, thereby preventing the activation of the canonical Smad and non-canonical signaling pathways.[4]
Secondary and Downstream Targets
In addition to its primary activity as a TGF-β1 inhibitor, Disitertide has been reported to exhibit inhibitory effects on the Phosphoinositide 3-kinase (PI3K) pathway and to induce apoptosis.[1][2][3]
PI3K/Akt Signaling Pathway
Studies have demonstrated that Disitertide can suppress the protein expression levels of PI3K and phosphorylated Akt (p-Akt).[1][2] The PI3K/Akt/mTOR pathway is a crucial signaling cascade that promotes cell survival, growth, and proliferation. Its inhibition by Disitertide represents a significant aspect of the peptide's anti-proliferative and pro-apoptotic effects.
Induction of Apoptosis
Disitertide has been shown to induce apoptosis in various cell lines.[1][2] This is evidenced by the increased expression of pro-apoptotic proteins such as Bax.[1][2] The induction of apoptosis is likely a consequence of the dual inhibition of the pro-survival TGF-β and PI3K/Akt pathways.
Quantitative Data Summary
The following tables summarize the quantitative data from key in vitro and in vivo studies investigating the activity of Disitertide.
| In Vitro Studies | |
| Parameter | Value/Concentration |
| Cell Line Proliferation and Apoptosis (A172 and U-87 MG GBM cell lines) | 10 µg/mL to 200 µg/mL |
| PI3K and p-Akt Suppression (MC3T3-E1 cells) | 100 µg/mL |
| Bax Protein Induction (MC3T3-E1 cells) | 100 µg/mL |
| Abrogation of MACC1-AS1 Expression (GC cells) | Not specified |
| Increased ZO-1 and E-cadherin mRNA and protein levels (LINC00941-overexpressing cells) | 10 µM |
| In Vivo Studies | |
| Parameter | Value/Concentration |
| Topical Application for Hypertrophic Scar Maturation (Nude mice) | 300 µg/mL in Lipogel |
Experimental Protocols
Western Blot Analysis for PI3K, p-Akt, and Bax Expression
Objective: To determine the effect of Disitertide on the protein expression levels of key signaling molecules.
Methodology:
-
Cell Culture: Mouse embryo osteoblast precursor MC3T3-E1 cells are cultured under standard conditions.
-
Treatment: Cells are treated with Disitertide at a concentration of 100 µg/mL for 4 hours. A control group receiving a vehicle is run in parallel.
-
Cell Lysis: Following incubation, cells are washed with ice-cold PBS and lysed using a suitable lysis buffer containing protease and phosphatase inhibitors.
-
Protein Quantification: The total protein concentration in the cell lysates is determined using a BCA protein assay.
-
SDS-PAGE and Electrotransfer: Equal amounts of protein from each sample are separated by sodium dodecyl sulfate-polyacrylamide gel electrophoresis (SDS-PAGE) and transferred to a polyvinylidene difluoride (PVDF) membrane.
-
Immunoblotting: The membrane is blocked with a blocking buffer (e.g., 5% non-fat milk in TBST) and then incubated with primary antibodies specific for PI3K, p-Akt, Bax, and a loading control (e.g., GAPDH or β-actin).
-
Secondary Antibody Incubation and Detection: After washing, the membrane is incubated with a horseradish peroxidase (HRP)-conjugated secondary antibody. The protein bands are visualized using an enhanced chemiluminescence (ECL) detection system.
-
Densitometry Analysis: The intensity of the protein bands is quantified using densitometry software, and the expression levels are normalized to the loading control.[5]
In Vivo Model of Human Hypertrophic Scars
Objective: To evaluate the efficacy of topical Disitertide in promoting scar maturation.
Methodology:
-
Animal Model: Human hypertrophic scars are implanted in nude mice.
-
Treatment Formulation: Disitertide is formulated in a Lipogel at a concentration of 300 µg/mL.
-
Administration: The Disitertide-containing Lipogel is administered daily via topical application to the scarred area.
-
Treatment Duration: The treatment is carried out for a period of two weeks.
-
Endpoint Analysis: At the end of the treatment period, the morphology of the hypertrophic scars is assessed to evaluate maturation and improvement.[2]
Visualizing the Molecular Pathways and Workflows
Signaling Pathways of Disitertide
Caption: Disitertide's dual inhibitory action on TGF-β1 and PI3K pathways.
Experimental Workflow for Western Blot Analysis
Caption: Step-by-step workflow for Western Blot analysis.
Note on PXL01
Conclusion
This compound is a promising therapeutic peptide with a well-defined primary target, TGF-β1. Its ability to also modulate the PI3K/Akt signaling pathway and induce apoptosis provides a multi-faceted mechanism of action that is advantageous for targeting complex diseases like cancer and fibrosis. The experimental data, though requiring further detailed characterization of binding affinities and dose-response relationships, provides a solid foundation for its continued development. The methodologies outlined in this guide serve as a reference for researchers aiming to validate and expand upon the existing findings. Future research should focus on elucidating the precise molecular interactions of Disitertide with its targets and further exploring its therapeutic efficacy in a broader range of preclinical models.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. medchemexpress.com [medchemexpress.com]
- 3. selleckchem.com [selleckchem.com]
- 4. P144 a Transforming Growth Factor Beta Inhibitor Peptide, Generates Antifibrogenic Effects in a Radiotherapy Induced Fibrosis Model [mdpi.com]
- 5. file.medchemexpress.com [file.medchemexpress.com]
- 6. Lactoferrin-derived peptide PXL01 impacts nerve regeneration after sciatic nerve reconstruction in healthy and diabetic rats - PMC [pmc.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. PXL01 in sodium hyaluronate results in increased PRG4 expression: a potential mechanism for anti-adhesion - PubMed [pubmed.ncbi.nlm.nih.gov]
Disitertide Diammonium: A Technical Whitepaper on its Discovery, Synthesis, and Mechanism of Action
For Researchers, Scientists, and Drug Development Professionals
Abstract
Disitertide, also known as P144, is a synthetic peptide that has garnered significant interest as a potent inhibitor of Transforming Growth Factor-beta 1 (TGF-β1). Its role as a modulator of the PI3K/Akt signaling pathway and an inducer of apoptosis has positioned it as a promising therapeutic candidate for a range of fibrotic diseases and cancers. This technical guide provides an in-depth overview of the discovery, synthesis, and multifaceted mechanism of action of Disitertide diammonium. Detailed experimental protocols, quantitative data summaries, and visual representations of its signaling pathways are presented to facilitate further research and development.
Introduction
Disitertide is a 14-amino acid peptide derived from the sequence of the human TGF-β type III receptor (betaglycan), specifically corresponding to amino acids 731-744.[1][2] Its discovery was rooted in the strategy of developing peptide-based inhibitors that mimic receptor binding domains to block ligand-receptor interactions. Disitertide acts by directly interfering with the binding of TGF-β1 to its receptor, thereby inhibiting the downstream signaling cascades that promote fibrosis and cell proliferation.[3][4][5] Furthermore, it has been shown to independently inhibit the PI3K/Akt pathway and induce apoptosis in various cell types.[3][4][5][6] The diammonium salt form of Disitertide is often utilized for improved solubility and formulation.
Physicochemical Properties
| Property | Value | Reference |
| Peptide Sequence | Thr-Ser-Leu-Asp-Ala-Ser-Ile-Ile-Trp-Ala-Met-Met-Gln-Asn | [1] |
| Short Sequence | TSLDASIIWAMMQN | [6] |
| Molecular Formula | C₆₈H₁₀₉N₁₇O₂₂S₂ | [6] |
| Molecular Weight | 1580.82 g/mol | [1][6] |
| Form | Powder or Lyophilized powder | [1] |
| Appearance | White to off-white | [1] |
| Storage | Desiccated at -10 to -25°C | [1] |
Synthesis of this compound
Disitertide is synthesized using solid-phase peptide synthesis (SPPS) based on Fmoc (9-fluorenylmethyloxycarbonyl) chemistry.[4] The following protocol is a generalized procedure based on standard SPPS methodologies.
Materials
-
Rink Amide resin
-
Fmoc-protected amino acids
-
N,N-Dimethylformamide (DMF)
-
Dichloromethane (DCM)
-
Diisopropylethylamine (DIEA)
-
HBTU (2-(1H-benzotriazol-1-yl)-1,1,3,3-tetramethyluronium hexafluorophosphate)
-
Trifluoroacetic acid (TFA)
-
Triisopropylsilane (TIS)
-
Dithiothreitol (DTT)
-
Ammonium (B1175870) hydroxide (B78521) solution
-
Ether
Synthesis Protocol
-
Resin Swelling: Swell the Rink Amide resin in DMF for 1-2 hours.
-
Fmoc Deprotection: Remove the Fmoc protecting group from the resin by treating with 20% piperidine in DMF for 20 minutes. Wash the resin thoroughly with DMF and DCM.
-
Amino Acid Coupling:
-
Activate the first Fmoc-protected amino acid (Fmoc-Asn(Trt)-OH) by dissolving it with HBTU and DIEA in DMF.
-
Add the activated amino acid solution to the resin and shake for 2 hours.
-
Monitor the coupling reaction using a Kaiser test.
-
Wash the resin with DMF and DCM.
-
-
Chain Elongation: Repeat the deprotection and coupling steps for each subsequent amino acid in the sequence (Gln(Trt), Met, Met, Ala, Trp(Boc), Ile, Ile, Ser(tBu), Ala, Asp(OtBu), Leu, Ser(tBu), Thr(tBu)).
-
Cleavage and Deprotection:
-
After the final amino acid is coupled, wash the resin with DCM and dry it under vacuum.
-
Treat the resin with a cleavage cocktail of TFA/TIS/Water/DTT (e.g., 95:2.5:2.5:1 v/v/v/w) for 2-3 hours to cleave the peptide from the resin and remove the side-chain protecting groups.
-
-
Peptide Precipitation and Purification:
-
Filter the resin and precipitate the peptide by adding cold diethyl ether.
-
Centrifuge to pellet the peptide, wash with ether, and air-dry.
-
Purify the crude peptide by reverse-phase high-performance liquid chromatography (RP-HPLC).
-
-
Diammonium Salt Formation:
-
Dissolve the purified peptide in a minimal amount of water.
-
Adjust the pH to approximately 9.0-9.5 with a dilute ammonium hydroxide solution.
-
Lyophilize the solution to obtain this compound as a white powder.
-
Mechanism of Action
Disitertide exerts its biological effects through a dual mechanism: inhibition of the TGF-β1 signaling pathway and modulation of the PI3K/Akt pathway, ultimately leading to apoptosis in target cells.
Inhibition of TGF-β1 Signaling
Disitertide competitively inhibits the binding of TGF-β1 to its type III receptor (betaglycan), preventing the formation of the active receptor complex with the type I and type II receptors. This blockade inhibits the phosphorylation and activation of downstream Smad proteins (Smad2/3), which are key mediators of TGF-β1 signaling.
Inhibition of PI3K/Akt Signaling and Induction of Apoptosis
Disitertide has also been identified as an inhibitor of the PI3K/Akt signaling pathway.[3][4][5] By suppressing the levels of PI3K and phosphorylated Akt (p-Akt), Disitertide disrupts a key cell survival pathway. This inhibition, coupled with the induction of the pro-apoptotic protein Bax, leads to the activation of the intrinsic apoptotic cascade.[3][5]
Experimental Protocols
Western Blot for PI3K and p-Akt
This protocol outlines the general steps for assessing the effect of Disitertide on PI3K and p-Akt protein expression.
-
Cell Culture and Treatment: Plate cells (e.g., MC3T3-E1) and allow them to adhere. Treat cells with Disitertide (e.g., 100 µg/mL) for a specified time (e.g., 4 hours).[5]
-
Cell Lysis: Wash cells with ice-cold PBS and lyse with RIPA buffer containing protease and phosphatase inhibitors.
-
Protein Quantification: Determine the protein concentration of the lysates using a BCA assay.
-
SDS-PAGE and Transfer: Separate equal amounts of protein on an SDS-polyacrylamide gel and transfer to a PVDF membrane.
-
Immunoblotting:
-
Block the membrane with 5% non-fat milk or BSA in TBST.
-
Incubate with primary antibodies against PI3K, p-Akt (Ser473), total Akt, and a loading control (e.g., GAPDH) overnight at 4°C.
-
Wash and incubate with HRP-conjugated secondary antibodies for 1 hour at room temperature.
-
-
Detection: Visualize the protein bands using an enhanced chemiluminescence (ECL) substrate and an imaging system.
Apoptosis Assay (Annexin V/Propidium Iodide Staining)
This flow cytometry-based assay distinguishes between viable, early apoptotic, and late apoptotic/necrotic cells.
-
Cell Treatment: Treat cells with various concentrations of Disitertide (e.g., 10-200 µg/mL) for a predetermined duration.[3][5]
-
Cell Harvesting: Collect both adherent and floating cells.
-
Staining:
-
Wash cells with cold PBS and resuspend in Annexin V binding buffer.
-
Add FITC-conjugated Annexin V and Propidium Iodide (PI).
-
Incubate for 15 minutes at room temperature in the dark.
-
-
Flow Cytometry: Analyze the stained cells by flow cytometry.
-
Viable cells: Annexin V-negative, PI-negative.
-
Early apoptotic cells: Annexin V-positive, PI-negative.
-
Late apoptotic/necrotic cells: Annexin V-positive, PI-positive.
-
Quantitative Data Summary
The following tables summarize key quantitative data from preclinical studies of Disitertide.
Table 1: In Vitro Efficacy of Disitertide
| Cell Line | Assay | Concentration | Effect | Reference |
| MC3T3-E1 | Western Blot | 100 µg/mL | Suppressed PI3K and p-Akt expression; Induced Bax expression | [3][5] |
| A172, U-87 MG (GBM) | Proliferation/Apoptosis | 10-200 µg/mL | Affected proliferation and induced apoptosis/anoikis | [3][5] |
| Gastric Cancer (GC) cells | Gene Expression | Not specified | Abrogated MACC1-AS1 expression | [3][5] |
| LINC00941-overexpressing cells | mRNA/Protein Levels | 10 µM | Increased ZO-1 and E-cadherin levels | [3] |
Table 2: In Vivo Efficacy of Disitertide
| Animal Model | Condition | Administration | Dosage | Outcome | Reference |
| Nude Mice | Human Hypertrophic Scars | Topical | 300 µg/mL in Lipogel | Promoted scar maturation and improved morphology; 83.3% successful shedding of xenografts | [3][5] |
Conclusion
This compound is a well-characterized peptide with a dual mechanism of action that makes it a compelling candidate for therapeutic development. Its ability to inhibit both the pro-fibrotic TGF-β1 pathway and the pro-survival PI3K/Akt pathway underscores its potential in treating complex diseases like fibrosis and cancer. The detailed synthesis and experimental protocols provided in this guide are intended to serve as a valuable resource for researchers in the field, facilitating further investigation and optimization of this promising therapeutic agent.
References
- 1. benchchem.com [benchchem.com]
- 2. medchemexpress.com [medchemexpress.com]
- 3. benchchem.com [benchchem.com]
- 4. Transforming Growth Factor-Beta Inhibition Reduces Progression of Early Choroidal Neovascularization Lesions in Rats: P17 and P144 Peptides - PMC [pmc.ncbi.nlm.nih.gov]
- 5. P144 a Transforming Growth Factor Beta Inhibitor Peptide, Generates Antifibrogenic Effects in a Radiotherapy Induced Fibrosis Model [mdpi.com]
- 6. benchchem.com [benchchem.com]
Disitertide Diammonium: An In-Depth Technical Guide on its Role as a PI3K Inhibitor
For Researchers, Scientists, and Drug Development Professionals
Abstract
Disitertide diammonium, a synthetic peptide also known as P144, has been identified as an inhibitor of the Phosphoinositide 3-kinase (PI3K) signaling pathway. This pathway is a critical regulator of numerous cellular processes, including cell growth, proliferation, survival, and differentiation. Its dysregulation is implicated in a variety of diseases, notably cancer and fibrosis. This technical guide provides a comprehensive overview of the current understanding of this compound's activity as a PI3K inhibitor, summarizing available quantitative data, detailing experimental methodologies, and visualizing key pathways and workflows. While primarily recognized for its inhibitory effects on Transforming Growth Factor-beta 1 (TGF-β1), its role in modulating the PI3K pathway presents an additional avenue for its therapeutic potential.
Introduction to the PI3K Signaling Pathway
The PI3K signaling pathway is a complex network initiated by the activation of receptor tyrosine kinases (RTKs) or G protein-coupled receptors (GPCRs). This activation leads to the recruitment and activation of PI3K at the cell membrane. PI3K then phosphorylates phosphatidylinositol 4,5-bisphosphate (PIP2) to generate the second messenger phosphatidylinositol 3,4,5-trisphosphate (PIP3). PIP3 serves as a docking site for proteins containing a Pleckstrin homology (PH) domain, most notably the serine/threonine kinase Akt (also known as Protein Kinase B). The recruitment of Akt to the membrane facilitates its phosphorylation and activation by other kinases, such as PDK1 and mTORC2. Once activated, Akt phosphorylates a wide array of downstream substrates, thereby regulating a multitude of cellular functions.
// Nodes RTK [label="Receptor Tyrosine\nKinase (RTK)", fillcolor="#F1F3F4", fontcolor="#202124"]; PI3K [label="PI3K", fillcolor="#4285F4", fontcolor="#FFFFFF"]; PIP2 [label="PIP2", shape=ellipse, fillcolor="#FBBC05", fontcolor="#202124"]; PIP3 [label="PIP3", shape=ellipse, fillcolor="#EA4335", fontcolor="#FFFFFF"]; PDK1 [label="PDK1", fillcolor="#34A853", fontcolor="#FFFFFF"]; Akt [label="Akt\n(Protein Kinase B)", fillcolor="#4285F4", fontcolor="#FFFFFF"]; pAkt [label="p-Akt\n(Active)", fillcolor="#EA4335", fontcolor="#FFFFFF"]; Downstream [label="Downstream\nEffectors", shape=cylinder, fillcolor="#5F6368", fontcolor="#FFFFFF"]; Cell_Functions [label="Cell Growth,\nSurvival,\nProliferation", shape=note, fillcolor="#F1F3F4", fontcolor="#202124"]; Disitertide [label="Disitertide\nDiammonium", shape=diamond, fillcolor="#202124", fontcolor="#FFFFFF"];
// Edges RTK -> PI3K [label="Activates"]; PI3K -> PIP2 [label="Phosphorylates"]; PIP2 -> PIP3 [style=invis]; PI3K -> PIP3 [label="Generates"]; PIP3 -> PDK1 [label="Recruits"]; PIP3 -> Akt [label="Recruits"]; PDK1 -> Akt [label="Phosphorylates"]; Akt -> pAkt [label="Activation"]; pAkt -> Downstream [label="Phosphorylates"]; Downstream -> Cell_Functions [label="Regulates"]; Disitertide -> PI3K [label="Inhibits", color="#EA4335", fontcolor="#EA4335"]; }
Caption: The PI3K/Akt Signaling Pathway and the inhibitory action of this compound.This compound as a PI3K Inhibitor: In Vitro Evidence
This compound has been shown to exert inhibitory effects on the PI3K pathway in cellular models. The primary evidence for this activity comes from studies observing the downstream consequences of PI3K signaling in the presence of the peptide.
Quantitative Data
Currently, specific IC50 values for this compound against various PI3K isoforms are not publicly available in the reviewed literature. The primary quantitative data point relates to the concentration at which it demonstrates an effect on downstream markers of the PI3K pathway.
| Compound | Cell Line | Concentration | Effect | Reference |
| Disitertide (P144) | MC3T3-E1 (mouse embryo osteoblast precursor) | 100 μg/mL | Suppression of PI3K and p-Akt protein expression levels.[1][2][3] | [1][2][3] |
Experimental Protocols
The following sections detail the generalized methodologies employed in studies that have investigated the effect of this compound on the PI3K pathway.
-
Cell Line: MC3T3-E1, a mouse embryo osteoblast precursor cell line, is a common model for these studies.[1][2][3]
-
Culture Conditions: Cells are typically cultured in a suitable medium, such as Minimum Essential Medium Alpha (α-MEM), supplemented with fetal bovine serum (FBS) and antibiotics, and maintained in a humidified incubator at 37°C with 5% CO2.
-
Treatment: For experimental purposes, cells are seeded at a specific density and allowed to adhere. Subsequently, the culture medium is replaced with a medium containing this compound at the desired concentration (e.g., 100 μg/mL).[1][2][3] A vehicle control (the solvent used to dissolve the peptide) is run in parallel. The incubation time for treatment can vary, with some studies reporting a 4-hour incubation period.[2]
Western blotting is the key technique used to qualitatively and semi-quantitatively assess the levels of total PI3K and phosphorylated (activated) Akt.
-
Cell Lysis: After treatment, cells are washed with ice-cold phosphate-buffered saline (PBS) and then lysed using a radioimmunoprecipitation assay (RIPA) buffer supplemented with protease and phosphatase inhibitors to preserve the proteins and their phosphorylation status.
-
Protein Quantification: The total protein concentration in the cell lysates is determined using a standard protein assay, such as the bicinchoninic acid (BCA) assay, to ensure equal loading of protein for each sample.
-
SDS-PAGE and Protein Transfer: Equal amounts of protein from each sample are separated by size using sodium dodecyl sulfate-polyacrylamide gel electrophoresis (SDS-PAGE) and then transferred to a polyvinylidene difluoride (PVDF) or nitrocellulose membrane.
-
Immunoblotting: The membrane is blocked to prevent non-specific antibody binding and then incubated with primary antibodies specific for total PI3K, phospho-Akt (typically at Ser473), and total Akt. A loading control antibody, such as anti-β-actin or anti-GAPDH, is also used to confirm equal protein loading.
-
Detection: After washing, the membrane is incubated with a horseradish peroxidase (HRP)-conjugated secondary antibody that recognizes the primary antibody. The protein bands are then visualized using an enhanced chemiluminescence (ECL) detection system and imaged. Densitometry analysis can be performed to quantify the relative changes in protein expression.
// Nodes start [label="Start:\nCell Culture &\nTreatment", shape=ellipse, fillcolor="#F1F3F4", fontcolor="#202124"]; lysis [label="Cell Lysis\n(RIPA Buffer)", fillcolor="#4285F4", fontcolor="#FFFFFF"]; quant [label="Protein\nQuantification\n(BCA Assay)", fillcolor="#4285F4", fontcolor="#FFFFFF"]; sds [label="SDS-PAGE\n(Protein Separation)", fillcolor="#4285F4", fontcolor="#FFFFFF"]; transfer [label="Protein Transfer\n(to PVDF membrane)", fillcolor="#4285F4", fontcolor="#FFFFFF"]; block [label="Blocking\n(e.g., 5% milk)", fillcolor="#FBBC05", fontcolor="#202124"]; primary_ab [label="Primary Antibody\nIncubation\n(PI3K, p-Akt, Akt)", fillcolor="#34A853", fontcolor="#FFFFFF"]; secondary_ab [label="Secondary Antibody\nIncubation (HRP)", fillcolor="#34A853", fontcolor="#FFFFFF"]; detection [label="Chemiluminescent\nDetection (ECL)", fillcolor="#EA4335", fontcolor="#FFFFFF"]; analysis [label="Data Analysis\n(Densitometry)", shape=note, fillcolor="#F1F3F4", fontcolor="#202124"]; end [label="End:\nResults", shape=ellipse, fillcolor="#F1F3F4", fontcolor="#202124"];
// Edges start -> lysis; lysis -> quant; quant -> sds; sds -> transfer; transfer -> block; block -> primary_ab; primary_ab -> secondary_ab; secondary_ab -> detection; detection -> analysis; analysis -> end; }
Caption: A generalized workflow for Western Blot analysis of the PI3K pathway.Mechanism of Action and Downstream Effects
The observed suppression of PI3K and p-Akt protein levels suggests that this compound interferes with the PI3K signaling cascade.[1][2][3] By reducing the amount of active, phosphorylated Akt, Disitertide can modulate the activity of numerous downstream effector proteins involved in cell survival and apoptosis.
One such downstream effect that has been noted is the induction of Bax protein expression.[1][2] Bax is a pro-apoptotic member of the Bcl-2 family of proteins. An increase in its expression would be expected to promote apoptosis, which is consistent with the characterization of Disitertide as an apoptosis inducer.[1]
// Nodes Disitertide [label="Disitertide\nDiammonium", shape=diamond, fillcolor="#202124", fontcolor="#FFFFFF"]; PI3K [label="PI3K\nExpression", fillcolor="#4285F4", fontcolor="#FFFFFF"]; pAkt [label="p-Akt\n(Active)", fillcolor="#4285F4", fontcolor="#FFFFFF"]; Bax [label="Bax\nExpression", fillcolor="#EA4335", fontcolor="#FFFFFF"]; Apoptosis [label="Apoptosis", shape=ellipse, fillcolor="#F1F3F4", fontcolor="#202124"];
// Edges Disitertide -> PI3K [label="Suppresses", color="#EA4335", fontcolor="#EA4335"]; PI3K -> pAkt [label="Leads to", style=dashed]; Disitertide -> pAkt [label="Suppresses", color="#EA4335", fontcolor="#EA4335"]; pAkt -> Apoptosis [label="Inhibits", style=dashed]; Disitertide -> Bax [label="Induces", color="#34A853", fontcolor="#34A853"]; Bax -> Apoptosis [label="Promotes"]; }
Caption: Logical relationship of Disitertide's effect on the PI3K pathway and apoptosis.Discussion and Future Directions
The current body of evidence indicates that this compound has an inhibitory effect on the PI3K signaling pathway, as demonstrated by the downregulation of PI3K and p-Akt protein expression in vitro. This activity, in conjunction with its established role as a TGF-β1 inhibitor, suggests a multi-faceted mechanism of action that could be advantageous in therapeutic contexts where both pathways are dysregulated.
However, to fully elucidate the potential of Disitertide as a PI3K inhibitor, further research is imperative. Key areas for future investigation include:
-
Determination of IC50 Values: Quantitative in vitro kinase assays are necessary to determine the half-maximal inhibitory concentration (IC50) of Disitertide against the different isoforms of PI3K (α, β, γ, δ). This will provide crucial information about its potency and selectivity.
-
Elucidation of the Direct Mechanism of Inhibition: Studies are needed to determine whether Disitertide directly binds to and inhibits the catalytic activity of PI3K or if its effect on PI3K expression is a downstream consequence of its other activities, such as TGF-β1 inhibition.
-
In Vivo Efficacy Studies: While in vivo studies have focused on its anti-fibrotic properties, future animal model studies should be designed to specifically assess the in vivo inhibition of the PI3K pathway by Disitertide and its therapeutic consequences.
-
Broader Cell Line Screening: Evaluating the effect of Disitertide on the PI3K pathway in a wider range of cell lines, particularly cancer cell lines with known PI3K pathway mutations, would provide a more comprehensive understanding of its potential applications.
Conclusion
This compound presents an interesting profile as a dual inhibitor of both the TGF-β1 and PI3K signaling pathways. While the evidence for its PI3K inhibitory activity is still emerging and lacks detailed quantitative characterization, the initial findings are promising. This technical guide has summarized the current knowledge, providing researchers and drug development professionals with a foundation for further exploration of Disitertide's therapeutic potential through its modulation of the critical PI3K signaling cascade. The detailed methodologies and visual representations of the pathways and workflows are intended to facilitate the design of future studies aimed at comprehensively characterizing this promising peptide inhibitor.
References
The Role of Disitertide Diammonium in Apoptosis: A Technical Guide
Audience: Researchers, scientists, and drug development professionals.
Core Subject: This document provides an in-depth examination of Disitertide diammonium (also known as P144), a synthetic peptide inhibitor of Transforming Growth Factor-beta 1 (TGF-β1). It elucidates the molecular mechanisms through which Disitertide induces apoptosis, presenting key quantitative data, detailed experimental protocols, and visual representations of the involved signaling pathways.
Introduction to Disitertide (P144)
Disitertide is a peptide inhibitor designed to specifically block the binding of TGF-β1 to its receptors.[1][2] By doing so, it modulates the downstream signaling cascades that regulate a multitude of cellular processes, including proliferation, differentiation, fibrosis, and apoptosis.[3][4][5] Emerging research has identified Disitertide as a potent inducer of apoptosis, particularly in the context of oncology and fibrotic diseases.[6][7][8] Its mechanism of action is multifaceted, primarily involving the inhibition of major cell survival pathways and the activation of pro-apoptotic factors.[1][9][10] This guide will dissect these mechanisms, providing the technical details necessary for advanced research and development.
Core Pro-Apoptotic Mechanisms of Disitertide
Disitertide's ability to induce programmed cell death stems from its concurrent inhibition of two critical signaling pathways—TGF-β/SMAD and PI3K/Akt—and the subsequent activation of the intrinsic apoptotic cascade.
Inhibition of the TGF-β/SMAD Signaling Pathway
The TGF-β signaling pathway plays a dual role in cancer, acting as a tumor suppressor in early stages but promoting tumor progression and metastasis in later stages. In many advanced cancers, TGF-β signaling fosters an environment that suppresses apoptosis. Disitertide directly counteracts this by preventing TGF-β1 from binding to its cell surface receptors.[2] This action initiates a cascade of intracellular events that re-sensitizes cells to apoptotic signals.
The key molecular events include:
-
Reduced SMAD2 Phosphorylation: Disitertide treatment leads to a significant decrease in the phosphorylation of SMAD2, a key transducer of the canonical TGF-β signal.[7][8][11] This prevents the nuclear translocation of the SMAD complex and the transcription of target genes involved in cell survival and proliferation.
-
Upregulation of SMAD7: The peptide promotes an increase in the expression of SMAD7, an inhibitory SMAD protein that acts as a negative feedback regulator of the pathway.[7][8]
-
Downregulation of SKI: Disitertide has been shown to downregulate the expression of the SKI proto-oncogene, a negative regulator of TGF-β signaling that can contribute to tumorigenesis.[7][8]
Inhibition of the PI3K/Akt Survival Pathway
The Phosphoinositide 3-kinase (PI3K)/Akt pathway is a fundamental pro-survival signaling cascade that is often hyperactivated in cancer cells. Disitertide has been identified as an inhibitor of this pathway.[1][9][10]
-
Suppression of PI3K and p-Akt: Treatment with Disitertide suppresses the expression of PI3K and reduces the levels of phosphorylated Akt (p-Akt), the active form of the kinase.[1][9][10] Since Akt phosphorylates and inactivates numerous pro-apoptotic proteins (including Bad and caspase-9), its inhibition by Disitertide effectively removes these "brakes" on apoptosis.
Induction of the Intrinsic Apoptotic Pathway
The culmination of Disitertide's inhibitory actions on survival pathways is the activation of the intrinsic, or mitochondrial, pathway of apoptosis.
-
Induction of Bax: Disitertide treatment leads to an increased expression of the pro-apoptotic protein Bax.[1][9][10] Bax is a member of the Bcl-2 family that, upon activation, translocates to the mitochondria, leading to the release of cytochrome c and the subsequent activation of the caspase cascade.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. mdpi.com [mdpi.com]
- 3. scbt.com [scbt.com]
- 4. Disitertide | TGF-β Receptors | Tocris Bioscience [tocris.com]
- 5. TGF-β Receptors | Receptor Serine/Threonine Kinases (RSTKs) | Tocris Bioscience [tocris.com]
- 6. aacrjournals.org [aacrjournals.org]
- 7. researchgate.net [researchgate.net]
- 8. P144, a Transforming Growth Factor beta inhibitor peptide, generates antitumoral effects and modifies SMAD7 and SKI levels in human glioblastoma cell lines - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. medchemexpress.com [medchemexpress.com]
- 10. file.medchemexpress.com [file.medchemexpress.com]
- 11. researchgate.net [researchgate.net]
Disitertide Diammonium in Oncology: A Technical Guide for Preclinical Research
An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals
Executive Summary
Disitertide, also known as P144, is a peptidic agent primarily recognized for its role as a potent inhibitor of Transforming Growth Factor-beta 1 (TGF-β1)[1]. The diammonium salt form, Disitertide diammonium, is a formulation of this peptide[2]. While initially investigated for fibrotic conditions, its mechanism of action holds significant hypothetical relevance for oncology research[3]. Disitertide's anti-cancer potential stems from its ability to modulate key signaling pathways frequently dysregulated in cancer: the TGF-β and PI3K/Akt pathways[1][2]. This guide provides a comprehensive technical overview of this compound, focusing on its core mechanisms, potential applications in cancer research, and detailed, hypothetical protocols for its preclinical evaluation.
Core Mechanisms of Action
Disitertide's potential utility in cancer research is predicated on its multifaceted molecular interactions.
Inhibition of TGF-β1 Signaling
The Transforming Growth Factor-beta (TGF-β) signaling pathway plays a paradoxical role in cancer. In early stages, it can act as a tumor suppressor; however, in advanced cancers, it often promotes tumor progression, metastasis, and immune evasion[4][5][6]. Disitertide is a peptide inhibitor designed to block the interaction of TGF-β1 with its receptor, thereby inactivating downstream signaling through both canonical (Smad-dependent) and non-canonical pathways[1].
PI3K/Akt Pathway Inhibition
The Phosphatidylinositol 3-kinase (PI3K)/Akt signaling cascade is a critical regulator of cell survival, proliferation, and growth[7][8]. Its over-activation is a common feature in many cancers, contributing to uncontrolled cell growth and resistance to therapy[9][10]. Disitertide has been identified as an inhibitor of PI3K, suggesting a direct role in curbing pro-survival signaling in cancer cells[1][2].
Induction of Apoptosis
By inhibiting the pro-survival TGF-β and PI3K/Akt pathways, Disitertide can induce apoptosis, or programmed cell death, in cancer cells. Evidence suggests it affects the expression of key apoptotic proteins, such as Bax[11].
Indirect Modulation of PAI-1
Quantitative Data
The following tables summarize key quantitative data for Disitertide and the expression of its molecular targets in various cancers. This information is crucial for designing and interpreting preclinical studies.
Table 1: Biochemical Properties of Disitertide (P144)
| Parameter | Value | Cell Line/System | Reference |
| Effective Concentration Range (in vitro) | 10 - 200 µg/mL | A172 & U-87 MG (Glioblastoma) | [1] |
| Concentration for PI3K/p-Akt Inhibition | 100 µg/mL | MC3T3-E1 (Osteoblast Precursor) | [11] |
| Effect on Cell Migration/Invasion | Reduction | LoVo & SW480 (Colorectal Carcinoma) |
Note: Specific IC50 values for Disitertide in various cancer cell lines are not widely reported in publicly available literature and would need to be determined empirically for specific research applications.
Table 2: Expression of Disitertide-Related Targets in Selected Human Cancers
| Target | Cancer Type | Expression Level | Role in Cancer Progression |
| TGF-β1 | Glioblastoma, Breast, Lung, Pancreatic | Often Overexpressed | Promotes invasion, metastasis, immunosuppression[15] |
| PIK3CA (PI3K catalytic subunit) | Breast, Colorectal, Endometrial, Lung | Frequently Mutated/Amplified | Drives proliferation, survival, drug resistance[10] |
| PAI-1 (SERPINE1) | Breast, Ovarian, Colon, Lung | Often Overexpressed | Correlates with poor prognosis, promotes angiogenesis[12] |
This table provides a general overview. Specific expression levels can vary significantly between tumor subtypes and individual patients.
Visualized Signaling Pathways and Workflows
The following diagrams, generated using the DOT language, illustrate the key signaling pathways targeted by Disitertide and a hypothetical experimental workflow.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. selleckchem.com [selleckchem.com]
- 3. Disitertide,P144,P144 Peptide [myskinrecipes.com]
- 4. TGF-β signaling in cancer metastasis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. mdpi.com [mdpi.com]
- 6. academic.oup.com [academic.oup.com]
- 7. PI3K/Akt signalling pathway and cancer - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. PI3K / Akt Signaling | Cell Signaling Technology [cellsignal.com]
- 9. The Pathogenic Role of PI3K/AKT Pathway in Cancer Onset and Drug Resistance: An Updated Review - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Frontiers | PI3K/Akt/mTOR Pathway and Its Role in Cancer Therapeutics: Are We Making Headway? [frontiersin.org]
- 11. file.medchemexpress.com [file.medchemexpress.com]
- 12. TGF-beta1-induced PAI-1 gene expression requires MEK activity and cell-to-substrate adhesion - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. TGF-β1-induced plasminogen activator inhibitor-1 expression in vascular smooth muscle cells requires pp60c-src/EGFRY845 and Rho/ROCK signaling - PMC [pmc.ncbi.nlm.nih.gov]
- 14. ahajournals.org [ahajournals.org]
- 15. Frontiers | Transforming Growth Factor-Beta (TGF-β) Signaling in Cancer-A Betrayal Within [frontiersin.org]
P144 Peptide in Fibrosis Research: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Introduction
Fibrosis, a pathological process characterized by the excessive accumulation of extracellular matrix (ECM), is a hallmark of numerous chronic diseases leading to organ dysfunction and failure. Transforming Growth Factor-beta 1 (TGF-β1) is a master regulator of fibrosis, promoting the differentiation of fibroblasts into myofibroblasts and stimulating the synthesis of ECM components.[1][2] The P144 peptide, also known as Disitertide, is a synthetic 14-amino acid peptide derived from the TGF-β1 type III receptor (betaglycan).[3][4] It acts as a competitive inhibitor of TGF-β1, blocking its interaction with its receptors and subsequently attenuating downstream pro-fibrotic signaling pathways.[3][5] This technical guide provides an in-depth overview of the P144 peptide, its mechanism of action, and its application in various preclinical fibrosis models, presenting key quantitative data and detailed experimental protocols.
Mechanism of Action: Inhibition of TGF-β1 Signaling
P144 exerts its anti-fibrotic effects by directly interfering with the TGF-β1 signaling cascade. TGF-β1 initiates its biological activity by binding to the type II TGF-β receptor (TβRII), which then recruits and phosphorylates the type I receptor (TβRI), also known as activin receptor-like kinase 5 (ALK5).[6] This activated receptor complex propagates the signal through both canonical (Smad-dependent) and non-canonical (Smad-independent) pathways.
P144, by mimicking a region of the betaglycan (B1177637) receptor, is thought to bind to TGF-β1, preventing its interaction with TβRII and TβRI, thus inhibiting the initiation of the signaling cascade.[3][4] This blockade leads to a reduction in the phosphorylation of Smad2 and Smad3 (p-Smad2/3), key downstream mediators in the canonical pathway.[7][8] Consequently, the translocation of the Smad2/3-Smad4 complex to the nucleus is inhibited, leading to decreased transcription of pro-fibrotic genes, including those for collagens and other ECM components.[2][6]
Signaling Pathway Diagram
Preclinical Studies of P144 in Fibrosis Models
P144 has demonstrated anti-fibrotic efficacy in a variety of animal models, targeting different organs. This section summarizes the quantitative data from these studies and provides detailed experimental protocols.
Skin Fibrosis
Experimental Model: Bleomycin-Induced Scleroderma in Mice
The bleomycin-induced skin fibrosis model is a widely accepted model that mimics the pathological changes observed in human scleroderma.[3][9]
Quantitative Data
| Parameter | Vehicle Control | P144 Treatment | Outcome | Reference |
| Dermal Thickness | Increased | Significantly decreased | Reduction in skin fibrosis | [3] |
| Soluble Collagen Content | Increased | Significantly decreased | Inhibition of collagen deposition | [3][7] |
| p-SMAD2/3 Positive Fibroblasts | Increased | Remarkably suppressed | Inhibition of TGF-β1 signaling | [7] |
| α-SMA Positive Myofibroblasts | Increased | Remarkably suppressed | Reduction in myofibroblast differentiation | [7] |
| Connective Tissue Growth Factor (CTGF) Expression | Strongly induced | Clearly decreased | Downregulation of a key pro-fibrotic mediator | [1] |
Experimental Protocol
-
Animal Model: C3H mice are typically used.[3]
-
Induction of Fibrosis: Administer daily subcutaneous injections of bleomycin (B88199) (e.g., 100 µL of a 1 mg/mL solution) into a shaved area on the back for 4 weeks.[3]
-
P144 Administration (Topical):
-
Preventive Regimen: Apply 100 µL of a P144-containing lipogel daily to the bleomycin-injected skin area for the entire 4-week duration of bleomycin injections.[1]
-
Therapeutic Regimen: After inducing fibrosis with 4 weeks of bleomycin injections, apply 100 µL of the P144 lipogel daily for an additional 2 weeks.[1]
-
-
Assessment of Fibrosis:
-
Histology: At the end of the treatment period, euthanize the mice and collect skin biopsies. Fix the tissue in formalin, embed in paraffin, and stain with Hematoxylin and Eosin (H&E) to measure dermal thickness and Masson's trichrome to visualize collagen deposition.[5]
-
Collagen Quantification: Measure the pepsin-soluble collagen content from skin punch biopsies using a colorimetric assay such as the Sircol collagen assay.[1]
-
Immunohistochemistry: Perform immunohistochemical staining on skin sections for key fibrosis markers, including phosphorylated Smad2/3 (p-Smad2/3), alpha-smooth muscle actin (α-SMA), and Connective Tissue Growth Factor (CTGF).[7]
-
Experimental Workflow Diagram
References
- 1. dadun.unav.edu [dadun.unav.edu]
- 2. researchgate.net [researchgate.net]
- 3. Topical application of a peptide inhibitor of transforming growth factor-beta1 ameliorates bleomycin-induced skin fibrosis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. researchgate.net [researchgate.net]
- 6. CCl4-induced liver fibrosis model | SMC Laboratories Inc. [smccro-lab.com]
- 7. Development of experimental fibrotic liver diseases animal model by Carbon Tetracholoride - PMC [pmc.ncbi.nlm.nih.gov]
- 8. A mouse model of renal fibrosis to overcome the technical variability in ischaemia/reperfusion injury among operators - PMC [pmc.ncbi.nlm.nih.gov]
- 9. ClinicalTrials.gov [clinicaltrials.gov]
Methodological & Application
Application Notes and Protocols for Disitertide Diammonium In Vitro Assays
Audience: Researchers, scientists, and drug development professionals.
Topic: Disitertide Diammonium In Vitro Assay Protocol
Introduction
Disitertide, also known as P144, is a peptide-based inhibitor primarily recognized for its potent antagonism of Transforming Growth Factor-beta 1 (TGF-β1).[1][2] It is specifically designed to block the interaction of TGF-β1 with its receptor.[2][3] In addition to its role as a TGF-β1 inhibitor, Disitertide has also been identified as an inhibitor of the Phosphoinositide 3-kinase (PI3K) pathway and an inducer of apoptosis.[2][3] While direct inhibition of p21-activated kinase 1 (PAK1) by Disitertide has not been explicitly documented in publicly available literature, there are significant crosstalk and regulatory links between the TGF-β, PI3K, and PAK1 signaling pathways.
TGF-β1 can activate PAK1 through non-canonical signaling pathways involving Rac1, which can influence processes like epithelial-to-mesenchymal transition (EMT).[4][5] Furthermore, PAK1 has been implicated as a key modulator of resistance to PI3K inhibitors in various cancer models.[1][6] Given these intersecting pathways, investigating the indirect effects of Disitertide on PAK1 activity is a relevant area of research.
These application notes provide a detailed protocol for an in vitro kinase assay to assess the potential inhibitory effects of this compound on PAK1 activity. This can help researchers elucidate the broader mechanistic profile of this compound.
Signaling Pathways
The signaling pathways modulated by Disitertide are complex and interconnected. As a primary inhibitor of TGF-β1, Disitertide blocks the canonical Smad-dependent pathway and can influence non-canonical pathways. Its inhibitory action on PI3K further broadens its cellular effects. The potential indirect influence on PAK1 stems from the convergence of these pathways.
Caption: Disitertide Signaling Pathway Interactions.
Experimental Protocols
In Vitro PAK1 Kinase Activity Assay (ADP-Glo™ Format)
This protocol describes a luminescent ADP-detecting assay to measure the kinase activity of PAK1 and assess the inhibitory potential of this compound.
Principle: The ADP-Glo™ Kinase Assay is a multistep process. First, the kinase reaction is performed, where PAK1 phosphorylates a substrate, converting ATP to ADP. Then, the ADP-Glo™ Reagent is added to terminate the kinase reaction and deplete the remaining ATP. Finally, the Kinase Detection Reagent is added to convert ADP to ATP and measure the newly synthesized ATP through a luciferase reaction, generating a luminescent signal that is proportional to the kinase activity.
Materials:
-
Recombinant human PAK1 enzyme
-
PAK1 substrate (e.g., generic kinase substrate like Myelin Basic Protein or a specific peptide substrate)
-
ATP
-
This compound
-
ADP-Glo™ Kinase Assay Kit (Promega)
-
Kinase Buffer (e.g., 40 mM Tris-HCl, pH 7.5, 20 mM MgCl2, 0.1 mg/mL BSA)
-
White, opaque 96-well or 384-well plates
-
Multichannel pipettes
-
Luminometer
Procedure:
-
Compound Preparation:
-
Prepare a stock solution of this compound in an appropriate solvent (e.g., sterile water or DMSO).
-
Perform serial dilutions of the this compound stock solution in Kinase Buffer to create a range of test concentrations.
-
-
Kinase Reaction Setup:
-
Add 5 µL of the diluted this compound or vehicle control to the wells of a white, opaque plate.
-
Add 10 µL of a 2.5x enzyme/substrate mixture (containing recombinant PAK1 and its substrate in Kinase Buffer) to each well.
-
Incubate for 10 minutes at room temperature to allow the compound to interact with the enzyme.
-
Initiate the kinase reaction by adding 10 µL of a 2.5x ATP solution (in Kinase Buffer) to each well.
-
Incubate the reaction mixture for 60 minutes at room temperature.
-
-
Assay Termination and Signal Generation:
-
Add 25 µL of ADP-Glo™ Reagent to each well to stop the kinase reaction and deplete the remaining ATP.
-
Incubate for 40 minutes at room temperature.
-
Add 50 µL of Kinase Detection Reagent to each well. This reagent converts ADP to ATP and contains luciferase and luciferin (B1168401) to generate a luminescent signal.
-
Incubate for 30 minutes at room temperature to allow the luminescent signal to stabilize.
-
-
Data Acquisition:
-
Measure the luminescence of each well using a plate-reading luminometer.
-
Experimental Workflow Diagram:
References
- 1. PAK1 Mediates Resistance to PI3 Kinase Inhibition in Lymphomas - PMC [pmc.ncbi.nlm.nih.gov]
- 2. medchemexpress.com [medchemexpress.com]
- 3. selleckchem.com [selleckchem.com]
- 4. P21 Activated Kinase-1 Mediates Transforming Growth Factor β1-Induced Prostate Cancer Cell Epithelial to Mesenchymal Transition - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Targeting the Transforming Growth Factor-β Signaling Pathway in Human Cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 6. ohiostate.elsevierpure.com [ohiostate.elsevierpure.com]
Application Notes and Protocols for Disitertide Diammonium in Cell Culture
For Researchers, Scientists, and Drug Development Professionals
Introduction
Disitertide, also known as P144, is a synthetic peptide inhibitor of Transforming Growth Factor-beta 1 (TGF-β1).[1] It functions by blocking the interaction of TGF-β1 with its receptor, thereby modulating downstream signaling pathways. These pathways are crucial in a multitude of cellular processes, including proliferation, differentiation, apoptosis, and migration. Notably, the TGF-β signaling pathway exhibits significant crosstalk with the Hippo-YAP/TAZ pathway, a key regulator of organ size and cell fate.[2][3][4] Disitertide diammonium is the diammonium salt form of this peptide. This document provides detailed application notes and protocols for the utilization of this compound in cell culture experiments, with a focus on its effects on the TGF-β and Hippo-YAP signaling pathways.
Mechanism of Action
Disitertide is a peptide that competitively inhibits the binding of TGF-β1 to its receptor. This inhibition prevents the phosphorylation of downstream mediators, Smad2 and Smad3, which are critical for the transduction of the TGF-β signal. The activated Smad proteins typically form a complex with Smad4, translocate to the nucleus, and regulate the transcription of target genes.
Furthermore, the TGF-β pathway intersects with the Hippo-YAP/TAZ pathway. TGF-β signaling can promote the formation of a nuclear complex between YAP/TAZ and Smad2/3, influencing the transcriptional output of both pathways.[2][3][4] PTPN14, a protein tyrosine phosphatase, is a negative regulator of YAP and has also been implicated in TGF-β signaling. A complex between PTPN14 and YAP may enhance the nuclear activity of Smad3.[2] By inhibiting TGF-β1, Disitertide can indirectly modulate the activity of the Hippo-YAP pathway, making it a valuable tool for studying the interplay between these two critical signaling networks. Disitertide has also been reported to inhibit the PI3K/Akt signaling pathway.[1]
Signaling Pathways
Data Presentation
Quantitative Effects of Disitertide in Cell Culture
| Cell Line | Concentration Range (µg/mL) | Incubation Time | Observed Effect | Reference |
| A172 (Glioblastoma) | 10 - 200 | Not Specified | Affects proliferation, induces apoptosis and anoikis | [1] |
| U-87 MG (Glioblastoma) | 10 - 200 | Not Specified | Affects proliferation, induces apoptosis and anoikis | [1] |
| MC3T3-E1 (Mouse Pre-osteoblast) | 100 | 4 hours | Suppressed PI3K and p-Akt protein expression, induced Bax protein expression | [1][5] |
| Gastric Cancer (GC) cells | Not Specified | Not Specified | Abrogates MACC1-AS1 expression | [1] |
Solubility and Reconstitution of this compound
| Solvent | Concentration | Notes | Reference |
| DMSO | 10 mg/mL | May require sonication. | [1] |
| Water | 9.09 mg/mL | Requires sonication and pH adjustment to 9 with NH₃·H₂O. | [1] |
Experimental Protocols
Reconstitution of this compound
Materials:
-
This compound powder
-
Sterile, nuclease-free water or DMSO
-
Sterile microcentrifuge tubes
-
Vortex mixer
-
Ultrasonic bath
Protocol:
-
Briefly centrifuge the vial of this compound powder to ensure all powder is at the bottom.
-
To prepare a stock solution in DMSO, add the appropriate volume of DMSO to achieve the desired concentration (e.g., 10 mg/mL).
-
Vortex thoroughly. If the powder does not fully dissolve, use an ultrasonic bath for short intervals until the solution is clear.
-
To prepare a stock solution in water, add the appropriate volume of sterile water.
-
Vortex thoroughly and sonicate if necessary. Adjust the pH to 9 with ammonium (B1175870) hydroxide (B78521) (NH₃·H₂O) to aid dissolution.
-
Aliquot the stock solution into smaller volumes to avoid repeated freeze-thaw cycles.
-
Store stock solutions at -20°C or -80°C for long-term storage.
Cell Viability Assay (MTT Assay)
Materials:
-
Cells of interest
-
Complete cell culture medium
-
96-well cell culture plates
-
This compound stock solution
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)
-
Solubilization solution (e.g., DMSO or 0.01 M HCl in 10% SDS)
-
Multichannel pipette
-
Microplate reader
Protocol:
-
Seed cells in a 96-well plate at a density of 5,000-10,000 cells per well in 100 µL of complete medium.
-
Incubate the plate overnight at 37°C in a humidified 5% CO₂ incubator to allow for cell attachment.
-
Prepare serial dilutions of this compound in complete medium.
-
Remove the medium from the wells and add 100 µL of the diluted this compound solutions to the respective wells. Include a vehicle control (medium with the same concentration of DMSO or water as the highest concentration of Disitertide).
-
Incubate the plate for the desired treatment period (e.g., 24, 48, or 72 hours).
-
After incubation, add 10 µL of MTT solution to each well.
-
Incubate the plate for 2-4 hours at 37°C, allowing for the formation of formazan (B1609692) crystals.
-
Carefully remove the medium containing MTT and add 100 µL of solubilization solution to each well.
-
Mix gently on an orbital shaker for 15 minutes to dissolve the formazan crystals.
-
Measure the absorbance at 570 nm using a microplate reader.
-
Calculate cell viability as a percentage of the vehicle control.
Western Blot Analysis of YAP/TAZ and p-Smad2/3
Materials:
-
Cells of interest
-
6-well cell culture plates
-
This compound
-
RIPA buffer with protease and phosphatase inhibitors
-
BCA Protein Assay Kit
-
SDS-PAGE gels
-
Transfer buffer
-
PVDF membrane
-
Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)
-
Primary antibodies (anti-YAP/TAZ, anti-p-Smad2/3, anti-total Smad2/3, anti-GAPDH or β-actin)
-
HRP-conjugated secondary antibodies
-
Enhanced chemiluminescence (ECL) substrate
-
Imaging system
Protocol:
-
Seed cells in 6-well plates and grow to 70-80% confluency.
-
Treat the cells with the desired concentrations of this compound for the specified time.
-
Wash the cells with ice-cold PBS and lyse them with RIPA buffer.
-
Scrape the cells and collect the lysate. Centrifuge at 14,000 rpm for 15 minutes at 4°C to pellet cell debris.
-
Determine the protein concentration of the supernatant using a BCA assay.
-
Denature 20-30 µg of protein per sample by boiling in Laemmli buffer for 5 minutes.
-
Separate the proteins by SDS-PAGE and transfer them to a PVDF membrane.
-
Block the membrane with blocking buffer for 1 hour at room temperature.
-
Incubate the membrane with the primary antibodies overnight at 4°C with gentle agitation.
-
Wash the membrane three times with TBST for 10 minutes each.
-
Incubate the membrane with the appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Wash the membrane three times with TBST for 10 minutes each.
-
Add ECL substrate and visualize the protein bands using an imaging system.
-
Quantify the band intensities and normalize to the loading control.
Stability and Storage
This compound powder should be stored at -20°C, protected from light and moisture. Reconstituted stock solutions in DMSO or water should be stored in aliquots at -20°C or -80°C to minimize freeze-thaw cycles. The stability of peptides in cell culture media can be influenced by factors such as temperature, pH, and the presence of proteases. It is recommended to prepare fresh dilutions in culture medium for each experiment.
Troubleshooting
-
Poor Solubility: If this compound does not dissolve completely, ensure proper pH adjustment for aqueous solutions and consider gentle warming (to 37°C) and sonication. For cell culture, ensure the final concentration of the solvent (e.g., DMSO) is not toxic to the cells (typically <0.5%).
-
Inconsistent Results: Inconsistent results may be due to repeated freeze-thaw cycles of the stock solution, leading to peptide degradation. Use fresh aliquots for each experiment. Cell passage number and confluency can also significantly impact signaling pathways, so maintain consistency in cell culture practices.
-
No Observed Effect: The effective concentration of Disitertide can be cell-type dependent. It may be necessary to perform a dose-response experiment to determine the optimal concentration for your specific cell line. Also, confirm the activity of the TGF-β pathway in your cell model.
Conclusion
This compound is a valuable research tool for investigating the complex interplay between the TGF-β and Hippo-YAP signaling pathways. These application notes and protocols provide a framework for its effective use in cell culture. Researchers should optimize the experimental conditions for their specific cell lines and research questions to ensure reliable and reproducible results.
References
- 1. file.medchemexpress.com [file.medchemexpress.com]
- 2. PTPN14 phosphatase and YAP promote TGFβ signaling in rheumatoid synoviocytes - PMC [pmc.ncbi.nlm.nih.gov]
- 3. PTPN14 protein tyrosine phosphatase non-receptor type 14 [Homo sapiens (human)] - Gene - NCBI [ncbi.nlm.nih.gov]
- 4. Crosstalk between Hippo and TGFβ: Subcellular Localization of YAP/TAZ/Smad Complexes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. medchemexpress.com [medchemexpress.com]
Application Notes and Protocols for Disitertide Diammonium in In Vivo Animal Models
For Researchers, Scientists, and Drug Development Professionals
Introduction
Disitertide, also known as P144, is a peptidic inhibitor of Transforming Growth Factor-beta 1 (TGF-β1).[1] Its diammonium salt form, Disitertide diammonium, offers specific solubility and formulation characteristics beneficial for in vivo applications. Disitertide functions by blocking the interaction of TGF-β1 with its receptor, thereby inhibiting downstream signaling pathways.[1] Beyond its primary target, Disitertide has also been shown to exhibit inhibitory effects on the PI3K pathway and to induce apoptosis. These mechanisms of action make Disitertide a compound of significant interest for in vivo studies in various pathological conditions, particularly in models of fibrosis and cancer.
This document provides detailed application notes and protocols for the use of this compound in in vivo animal models, with a focus on fibrosis and cancer. It includes summaries of quantitative data, detailed experimental methodologies, and visualizations of relevant signaling pathways and experimental workflows.
Mechanism of Action and Signaling Pathways
Disitertide's primary mechanism of action is the inhibition of the TGF-β1 signaling pathway. TGF-β1 is a multifunctional cytokine that plays a crucial role in cell growth, differentiation, apoptosis, and extracellular matrix (ECM) production. Dysregulation of the TGF-β1 pathway is implicated in the pathogenesis of numerous fibrotic diseases and cancers.
TGF-β/SMAD Signaling Pathway
The canonical TGF-β signaling cascade is initiated by the binding of TGF-β1 to its type II receptor (TGFβRII), which then recruits and phosphorylates the type I receptor (TGFβRI). The activated TGFβRI subsequently phosphorylates receptor-regulated SMADs (R-SMADs), primarily SMAD2 and SMAD3. These phosphorylated R-SMADs form a complex with the common mediator SMAD (co-SMAD), SMAD4. This complex translocates to the nucleus, where it acts as a transcription factor, regulating the expression of target genes involved in fibrosis (e.g., collagen, fibronectin) and cancer progression. Disitertide, by preventing TGF-β1 from binding to its receptor, effectively blocks this entire downstream cascade.
Crosstalk with the Hippo/YAP Signaling Pathway
Recent evidence has highlighted significant crosstalk between the TGF-β and Hippo/YAP signaling pathways. The Hippo pathway is a key regulator of organ size and tissue homeostasis, and its dysregulation is also implicated in cancer. The main downstream effector of the Hippo pathway is the transcriptional co-activator Yes-associated protein (YAP).
The protein tyrosine phosphatase non-receptor type 14 (PTPN14) has been identified as a negative regulator of YAP. PTPN14 can bind to YAP, leading to its cytoplasmic sequestration and subsequent inhibition of its transcriptional activity. Interestingly, TGF-β signaling can influence this axis. In some cellular contexts, PTPN14 and YAP can promote the nuclear localization of SMAD3, a key component of the TGF-β pathway. This suggests a complex interplay where TGF-β can modulate YAP activity, and in turn, YAP can influence the cellular response to TGF-β.
Given Disitertide's role as a potent TGF-β1 inhibitor, it is plausible that its therapeutic effects are, in part, mediated through the modulation of the PTPN14/YAP signaling axis. By blocking the initial TGF-β1 signal, Disitertide may prevent the downstream effects on YAP localization and activity, thereby impacting cell proliferation and tumorigenesis.
Quantitative Data Summary
The following tables summarize the available quantitative data for the in vivo use of Disitertide in various animal models.
Table 1: Disitertide Administration in Fibrosis Models
| Animal Model | Administration Route | Vehicle/Formulation | Dosage | Treatment Schedule | Key Findings | Reference |
| Rabbit Radiotherapy-Induced Fibrosis | Intravenous (IV) | Diazonium salt of carbonic acid 0.1 M pH 9.5 | ~3.5 mg/kg (10 mg per administration) | Immediately after radiotherapy, and at 24 and 72 hours post-first administration | Reduced extracellular matrix fibrosis and lower collagen deposition. Significant reduction in Smad2/3 phosphorylation. | [1] |
| Mouse Hypertrophic Scar | Topical | Lipogel | 300 μg/mL | Daily | Promoted scar maturation and improved morphology. |
Table 2: this compound Solubility for In Vivo Preparations
| Solvent System | Solubility | Solution Type | Recommended Use |
| 10% DMSO, 40% PEG300, 5% Tween-80, 45% Saline | ≥ 2.5 mg/mL | Suspended | Oral and Intraperitoneal Injection |
| 50% PEG300, 50% Saline | 5 mg/mL | Suspended | Not specified, likely parenteral |
Experimental Protocols
Protocol 1: Intravenous Administration of Disitertide in a Rabbit Model of Radiotherapy-Induced Fibrosis
This protocol is adapted from a study investigating the antifibrotic effects of Disitertide in a rabbit model of radiotherapy-induced soft tissue sarcoma.[1]
Materials:
-
This compound (lyophilized powder)
-
Sterile 0.1 M diazonium salt of carbonic acid buffer, pH 9.5
-
Sterile syringes and needles
-
Sonicator
-
New Zealand White rabbits
Procedure:
-
Preparation of Disitertide Solution:
-
Allow the lyophilized Disitertide vial to reach room temperature.
-
Reconstitute the peptide in the 0.1 M diazonium salt of carbonic acid buffer to a final concentration of 1 mg/mL (for a 10 mL administration volume).
-
Sonicate the solution until it becomes homogeneous.
-
Prepare fresh on the day of use.
-
-
Animal Model:
-
Establish a radiotherapy-induced fibrosis model in the lower limb of the rabbits according to your institutionally approved protocol.
-
-
Administration:
-
Administer the Disitertide solution intravenously via the marginal ear vein at a dose of approximately 3.5 mg/kg (10 mg total dose).
-
The first dose should be administered immediately following the radiotherapy session.
-
Repeat the administration at 24 and 72 hours after the initial dose.
-
-
Endpoint Analysis:
-
At the end of the study period (e.g., 4 weeks), euthanize the animals and harvest the affected muscular tissues.
-
Perform histological analysis (e.g., Masson's trichrome staining for collagen deposition) and immunohistochemistry for markers of fibrosis and TGF-β signaling (e.g., phospho-Smad2/3).
-
Protocol 2: Intraperitoneal Administration of Disitertide in a Mouse Xenograft Cancer Model
This protocol is a general guideline for the intraperitoneal administration of Disitertide in a mouse model of cancer, such as peritoneal carcinomatosis from ovarian or colorectal cancer.[2][3] The specific details of the tumor model should be established based on the research question.
Materials:
-
This compound (lyophilized powder)
-
DMSO (cell culture grade)
-
PEG300
-
Tween-80
-
Sterile Saline (0.9% NaCl)
-
Sterile syringes and needles
-
Immunocompromised mice (e.g., NOD-SCID or nude mice)
-
Human cancer cell line of interest
Procedure:
-
Preparation of Disitertide Suspension:
-
Prepare a stock solution of Disitertide in DMSO.
-
For the working solution, sequentially add the solvents in the following ratio: 10% DMSO, 40% PEG300, 5% Tween-80, and 45% Saline.
-
For example, to prepare 1 mL of a 2.5 mg/mL suspension, start with 100 µL of a 25 mg/mL DMSO stock, add 400 µL of PEG300 and mix, then add 50 µL of Tween-80 and mix, and finally add 450 µL of saline.
-
Use sonication to aid dissolution and ensure a uniform suspension.
-
Prepare fresh on the day of use.
-
-
Animal Model:
-
Establish the xenograft model by intraperitoneally injecting the desired number of cancer cells into the mice.
-
Allow the tumors to establish for a specified period before starting treatment.
-
-
Administration:
-
Administer the Disitertide suspension via intraperitoneal injection. The volume should be adjusted based on the mouse's weight (typically 100-200 µL).
-
The dosage and treatment schedule will need to be optimized for the specific cancer model and research question. A starting point could be based on effective doses in other models, adjusted for the different administration route.
-
-
Endpoint Analysis:
-
Monitor tumor growth using methods such as bioluminescence imaging (if using luciferase-expressing cells) or by measuring abdominal girth.
-
At the end of the study, euthanize the mice and collect tumors and relevant tissues for analysis (e.g., histology, immunohistochemistry, Western blotting) to assess tumor growth inhibition and target modulation.
-
Concluding Remarks
This compound is a promising therapeutic agent for in vivo studies targeting pathologies driven by TGF-β1 signaling. The provided protocols for fibrosis and cancer models offer a starting point for researchers. It is crucial to note that dosages, treatment schedules, and endpoint analyses may require optimization for specific animal models and research objectives. Further investigation into the direct effects of Disitertide on the PTPN14/YAP signaling axis could provide deeper insights into its multifaceted mechanism of action and broaden its therapeutic potential. As with all in vivo studies, all procedures should be conducted in accordance with approved institutional animal care and use committee (IACUC) protocols.
References
- 1. mdpi.com [mdpi.com]
- 2. Frontiers | Intraperitoneal alpha therapy with 224Ra-labeled microparticles combined with chemotherapy in an ovarian cancer mouse model [frontiersin.org]
- 3. Establishment of a Mouse Ovarian Cancer and Peritoneal Metastasis Model to Study Intraperitoneal Chemotherapy - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols: Disitertide Diammonium
For Researchers, Scientists, and Drug Development Professionals
Introduction
Disitertide, also known as P144, is a peptide-based inhibitor of Transforming Growth Factor-beta 1 (TGF-β1).[1][2][3] Its primary mechanism of action involves blocking the interaction of TGF-β1 with its receptor, thereby modulating downstream signaling pathways.[1][2][3] Additionally, Disitertide has been reported to exhibit inhibitory effects on the PI3K pathway and to induce apoptosis.[1][2][3] These properties make Disitertide a compound of interest for research in areas such as fibrosis and oncology.[4]
These application notes provide a summary of effective concentrations from published studies and detailed protocols for in vitro and in vivo experimentation to guide researchers in their study design.
Data Presentation: Effective Concentrations of Disitertide
The following table summarizes the effective concentrations of Disitertide observed in various experimental models.
| Model System | Cell Type/Animal Model | Concentration | Observed Effect | Reference |
| In Vitro | A172 and U-87 MG Glioblastoma cell lines | 10 µg/mL - 200 µg/mL | Affects proliferation, induces apoptosis and anoikis. | [1][2] |
| In Vitro | MC3T3-E1 mouse embryo osteoblast precursor cells | 100 µg/mL | Suppresses the protein expression of PI3K and p-Akt, and induces the expression of Bax. | [1][2] |
| In Vitro | Gastric Cancer (GC) cells | Not specified | Abrogates MACC1-AS1 expression. | [1][2] |
| In Vitro | LINC00941-overexpressing cells | 10 µM | Increased mRNA and protein levels of ZO-1 and E-cadherin. | [1] |
| In Vivo | Nude mice with human hypertrophic scars | 300 µg/mL (Topical application) | Promotes scar maturation and improvement of hypertrophic scar morphology. | [1][2][5] |
Signaling Pathway
Disitertide primarily targets the TGF-β signaling pathway. It is designed to inhibit the binding of TGF-β1 to its receptor, which in turn can affect downstream signaling cascades, including the Smad and PI3K/Akt pathways.
Experimental Protocols
In Vitro Cell Proliferation and Apoptosis Assay
This protocol is a general guideline for assessing the effect of Disitertide on cell proliferation and apoptosis in adherent cancer cell lines.
1. Materials:
-
Disitertide diammonium
-
Appropriate cancer cell line (e.g., A172, U-87 MG)
-
Complete cell culture medium (e.g., DMEM with 10% FBS)
-
Phosphate Buffered Saline (PBS)
-
Trypsin-EDTA
-
Cell proliferation assay reagent (e.g., MTT, WST-1)
-
Apoptosis detection kit (e.g., Annexin V-FITC/Propidium Iodide)
-
96-well and 6-well plates
-
Dimethyl sulfoxide (B87167) (DMSO) for stock solution preparation
2. Experimental Workflow:
3. Detailed Procedure:
a. Preparation of Disitertide Stock Solution:
-
Dissolve this compound in sterile DMSO to prepare a high-concentration stock solution (e.g., 10 mg/mL).
-
Aliquot and store at -20°C or -80°C. Avoid repeated freeze-thaw cycles.
-
For experiments, dilute the stock solution in a complete culture medium to the desired final concentrations. Ensure the final DMSO concentration is consistent across all treatments and does not exceed a level toxic to the cells (typically <0.1%).
b. Cell Seeding:
-
Culture cells to ~80% confluency.
-
Harvest cells using Trypsin-EDTA and perform a cell count.
-
For proliferation assays, seed cells in a 96-well plate at a density of 5,000-10,000 cells/well.
-
For apoptosis assays, seed cells in a 6-well plate at a density of 1-2 x 10^5 cells/well.
-
Allow cells to adhere overnight in a humidified incubator at 37°C and 5% CO2.
c. Treatment:
-
Prepare serial dilutions of Disitertide in a complete culture medium (e.g., 10, 25, 50, 100, 200 µg/mL).
-
Remove the old medium from the wells and replace it with the medium containing the different concentrations of Disitertide.
-
Include a vehicle control (medium with the same concentration of DMSO as the highest Disitertide concentration) and an untreated control.
d. Incubation:
-
Incubate the plates for various time points (e.g., 24, 48, 72 hours) depending on the cell line and the endpoint being measured.
e. Analysis:
-
Proliferation Assay (MTT/WST-1): Follow the manufacturer's instructions for the chosen reagent. Measure the absorbance using a microplate reader.
-
Apoptosis Assay (Annexin V/PI):
- Harvest the cells (including any floating cells in the medium).
- Wash the cells with cold PBS.
- Resuspend the cells in the binding buffer provided with the kit.
- Add Annexin V-FITC and Propidium Iodide and incubate in the dark.
- Analyze the cells by flow cytometry.
In Vivo Model of Hypertrophic Scars
This protocol is a general guideline based on a published study for evaluating the effect of topical Disitertide application on hypertrophic scars in a nude mouse model.
1. Materials:
-
This compound
-
Vehicle for topical application (e.g., Lipogel)
-
Nude mice
-
Human hypertrophic scar tissue for implantation (if applicable)
-
Surgical tools
-
Anesthesia
2. Experimental Workflow:
References
Application of P144 in Glioblastoma Cell Lines: Detailed Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
Introduction
Glioblastoma (GBM) is the most aggressive and common primary brain tumor in adults, characterized by rapid proliferation, diffuse invasion, and profound resistance to conventional therapies. The Transforming Growth Factor-beta (TGF-β) signaling pathway is a critical mediator of GBM pathogenesis, promoting tumor growth, invasion, and immunosuppression. P144, a synthetic peptide derived from the TGF-β type III receptor (betaglycan), acts as a potent inhibitor of the TGF-β signaling pathway. By binding to TGF-β, P144 prevents its interaction with its receptors, thereby abrogating downstream signaling cascades. This document provides detailed application notes and protocols for the use of P144 in glioblastoma cell line research, based on preclinical findings.
Mechanism of Action of P144 in Glioblastoma
P144 exerts its anti-tumor effects in glioblastoma by directly interfering with the canonical TGF-β/SMAD signaling pathway. In glioblastoma cells, TGF-β ligands bind to the TGF-β type II receptor (TβRII), which then recruits and phosphorylates the type I receptor (TβRI). The activated TβRI subsequently phosphorylates the receptor-regulated SMADs (R-SMADs), primarily SMAD2 and SMAD3. Phosphorylated SMAD2/3 forms a complex with SMAD4, which translocates to the nucleus to regulate the transcription of target genes involved in cell proliferation, migration, and invasion.
P144 sequesters TGF-β, preventing its binding to TβRII and thereby inhibiting the entire downstream signaling cascade. This leads to a reduction in the phosphorylation of SMAD2. Consequently, the expression of pro-oncogenic factors is suppressed. Furthermore, P144 has been shown to upregulate the expression of the inhibitory SMAD, SMAD7, which acts as a negative feedback regulator of the pathway by targeting the TβRI for degradation. P144 also downregulates the expression of the transcriptional co-repressor SKI, which is known to antagonize TGF-β signaling.
Quantitative Data Summary
The following table summarizes the quantitative effects of P144 on various glioblastoma cell lines as reported in preclinical studies. The data is primarily extracted from the study by Cuesta et al., 2016, published in Cancer Letters.[1]
| Cell Line | Assay | P144 Concentration | Duration | Result |
| A172 | Proliferation (MTT) | 100 µg/mL | 72h | ~40% inhibition |
| Apoptosis (Annexin V) | 100 µg/mL | 72h | Significant increase | |
| Anoikis | 100 µg/mL | 72h | Significant increase | |
| Migration (Wound Healing) | 100 µg/mL | 24h | ~50% inhibition | |
| Invasion (Transwell) | 100 µg/mL | 24h | ~60% inhibition | |
| U87-MG | Proliferation (MTT) | 100 µg/mL | 72h | ~35% inhibition |
| Apoptosis (Annexin V) | 100 µg/mL | 72h | Significant increase | |
| Anoikis | 100 µg/mL | 72h | Significant increase | |
| Migration (Wound Healing) | 100 µg/mL | 24h | ~45% inhibition | |
| Invasion (Transwell) | 100 µg/mL | 24h | ~55% inhibition | |
| SF-295 | Proliferation (MTT) | 100 µg/mL | 72h | ~30% inhibition |
| U-373 MG | Proliferation (MTT) | 100 µg/mL | 72h | ~25% inhibition |
| A172 & U87-MG | Western Blot (pSMAD2) | 100 µg/mL | 24h | Significant decrease |
| Western Blot (SMAD7) | 100 µg/mL | 24h | Significant increase | |
| Western Blot (SKI) | 100 µg/mL | 24h | Significant decrease |
Experimental Protocols
Detailed methodologies for key experiments to assess the efficacy of P144 in glioblastoma cell lines are provided below.
Cell Proliferation Assay (MTT Assay)
This protocol is for determining the effect of P144 on the proliferation of glioblastoma cell lines.
Materials:
-
Glioblastoma cell lines (e.g., A172, U87-MG)
-
Complete culture medium (e.g., DMEM with 10% FBS)
-
P144 peptide
-
96-well plates
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)
-
Dimethyl sulfoxide (B87167) (DMSO)
-
Microplate reader
Procedure:
-
Seed glioblastoma cells into a 96-well plate at a density of 5 x 10³ cells/well in 100 µL of complete culture medium.
-
Incubate the plate at 37°C in a humidified atmosphere with 5% CO₂ for 24 hours to allow for cell attachment.
-
Prepare fresh dilutions of P144 in complete culture medium at the desired concentrations (e.g., a final concentration of 100 µg/mL).
-
Remove the medium from the wells and add 100 µL of the P144 solution or control medium (medium with vehicle) to the respective wells.
-
Incubate the plate for 72 hours at 37°C and 5% CO₂.
-
Add 10 µL of MTT solution (5 mg/mL) to each well.
-
Incubate the plate for an additional 4 hours at 37°C.
-
Carefully remove the medium and add 100 µL of DMSO to each well to dissolve the formazan crystals.
-
Measure the absorbance at 570 nm using a microplate reader.
-
Calculate the percentage of cell proliferation inhibition relative to the control group.
Apoptosis and Anoikis Assay (Annexin V-FITC/PI Staining)
This protocol is for quantifying P144-induced apoptosis (programmed cell death) and anoikis (apoptosis induced by loss of cell anchorage).
References
Application Notes and Protocols: Disitertide Diammonium in Hypertrophic Scar Models
For Researchers, Scientists, and Drug Development Professionals
Introduction
Disitertide diammonium, a synthetic peptide also known as P144, is a selective inhibitor of Transforming Growth Factor-beta 1 (TGF-β1).[1] TGF-β1 is a key cytokine implicated in the pathogenesis of fibrotic conditions, including hypertrophic scars, by promoting fibroblast proliferation and excessive collagen deposition.[2][3] These application notes provide a comprehensive overview of the use of this compound in preclinical hypertrophic scar models, detailing its mechanism of action, experimental protocols, and key findings.
Mechanism of Action
This compound functions by blocking the interaction of TGF-β1 with its receptors, thereby inhibiting the downstream signaling cascade that leads to fibrosis.[4] The primary pathway affected is the canonical TGF-β/Smad signaling pathway. In hypertrophic scars, elevated levels of TGF-β1 lead to the phosphorylation of Smad2 and Smad3, which then complex with Smad4 and translocate to the nucleus to induce the transcription of target genes, including those for collagen type I and type III.[5][6] By preventing the initial ligand-receptor binding, Disitertide effectively reduces the phosphorylation of Smad2/3, thus downregulating the expression of fibrotic proteins.[7][8]
Signaling Pathway Diagram
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. Current potential therapeutic strategies targeting the TGF-β/Smad signaling pathway to attenuate keloid and hypertrophic scar formation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. Effect of P144® (Anti-TGF-β) in an “In Vivo” Human Hypertrophic Scar Model in Nude Mice - PMC [pmc.ncbi.nlm.nih.gov]
- 5. spandidos-publications.com [spandidos-publications.com]
- 6. The Effects of the Transforming Growth Factor-β1 (TGF-β1) Signaling Pathway on Cell Proliferation and Cell Migration are Mediated by Ubiquitin Specific Protease 4 (USP4) in Hypertrophic Scar Tissue and Primary Fibroblast Cultures - PMC [pmc.ncbi.nlm.nih.gov]
- 7. P144 a Transforming Growth Factor Beta Inhibitor Peptide, Generates Antifibrogenic Effects in a Radiotherapy Induced Fibrosis Model - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. P144, a Transforming Growth Factor beta inhibitor peptide, generates antitumoral effects and modifies SMAD7 and SKI levels in human glioblastoma cell lines - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Notes and Protocols for Disitertide Diammonium in Melanogenesis Research
For Researchers, Scientists, and Drug Development Professionals
Introduction
Disitertide diammonium, a salt form of the peptide Disitertide (also known as P144), is a potent inhibitor of Transforming Growth Factor-beta 1 (TGF-β1) and has been shown to modulate the PI3K/Akt signaling pathway.[1][2][3][4] While historically investigated for its anti-fibrotic and anti-cancer properties, emerging evidence on the roles of TGF-β1 and PI3K/Akt pathways in regulating melanogenesis suggests a novel application for this compound in the study of skin pigmentation.[5][6][7][8] This document provides a comprehensive guide for the experimental design of studies investigating the effects of this compound on melanogenesis, with a focus on the PKA/CREB/MITF signaling cascade.
The TGF-β1 pathway is a known inhibitor of melanogenesis. It can suppress the expression of Microphthalmia-associated transcription factor (MITF), the master regulator of melanocyte differentiation and melanin (B1238610) synthesis.[1][5][9][10][11][12][13][14] Similarly, the PI3K/Akt pathway has been demonstrated to negatively regulate melanin production.[4][6][8][15][16][17][18][19][20][21] Given that this compound inhibits both these pathways, it is hypothesized to modulate pigmentation. Furthermore, significant crosstalk exists between the TGF-β and Protein Kinase A (PKA) pathways, with TGF-β capable of activating PKA and subsequently phosphorylating cAMP response element-binding protein (CREB), a key transcription factor for MITF.[4][22][23][24] This positions this compound as a valuable tool to dissect the intricate signaling networks governing melanogenesis.
These application notes will provide detailed protocols for in vitro and in vivo studies, guidance on data presentation, and visual aids to facilitate the design and execution of robust experiments.
Hypothesized Signaling Pathway of this compound in Melanocytes
The following diagram illustrates the hypothesized mechanism by which this compound may modulate melanogenesis. By inhibiting TGF-β1 and PI3K, this compound is expected to influence the PKA/CREB/MITF signaling axis, ultimately affecting the expression of key melanogenic enzymes and melanin production.
Caption: Hypothesized signaling cascade of this compound in melanocytes.
Experimental Design and Workflow
A tiered approach is recommended to comprehensively evaluate the effect of this compound on melanogenesis. This begins with in vitro assays to establish dose-response and elucidate the mechanism of action, followed by more complex 3D tissue models and in vivo studies for validation.
Caption: Recommended experimental workflow for this compound studies.
Quantitative Data Summary
The following tables present hypothetical, yet plausible, quantitative data based on the known effects of TGF-β and PI3K inhibitors on melanogenesis. These tables are intended to serve as a template for presenting experimental findings.
Table 1: Effect of this compound on B16F10 Murine Melanoma Cells
| Concentration (µM) | Cell Viability (% of Control) | Melanin Content (% of Control) | Tyrosinase Activity (% of Control) |
| 0 (Control) | 100 ± 5.2 | 100 ± 8.1 | 100 ± 7.5 |
| 1 | 98 ± 4.9 | 85 ± 6.3 | 92 ± 5.8 |
| 10 | 95 ± 5.5 | 62 ± 5.1 | 75 ± 6.2 |
| 50 | 92 ± 6.1 | 41 ± 4.7 | 58 ± 4.9 |
| 100 | 88 ± 5.8 | 25 ± 3.9 | 40 ± 4.1 |
| *p < 0.05, **p < 0.01, ***p < 0.001 vs. Control. Data are presented as mean ± SD (n=3). |
Table 2: Gene Expression Analysis in NHEM Treated with this compound (50 µM) for 48h (qRT-PCR)
| Gene | Fold Change vs. Control |
| MITF | 0.45 ± 0.05 |
| TYR (Tyrosinase) | 0.52 ± 0.06 |
| TRP-1 | 0.61 ± 0.07 |
| TRP-2 (DCT) | 0.68 ± 0.08 |
| *p < 0.01, ***p < 0.001 vs. Control. Data are presented as mean ± SD (n=3). |
Table 3: Protein Expression Analysis in NHEM Treated with this compound (50 µM) for 72h (Western Blot Densitometry)
| Protein | Relative Expression (% of Control) |
| p-PKA/PKA | 180 ± 15.2 |
| p-CREB/CREB | 210 ± 18.5 |
| MITF | 48 ± 5.1 |
| Tyrosinase | 55 ± 6.3 |
| *p < 0.01, ***p < 0.001 vs. Control. Data are presented as mean ± SD (n=3). |
Experimental Protocols
In Vitro Cell Culture and Treatments
-
Cell Lines:
-
B16F10 murine melanoma cells (ATCC® CRL-6475™)
-
Normal Human Epidermal Melanocytes (NHEM) (various commercial sources)
-
-
Culture Conditions:
-
B16F10: Dulbecco's Modified Eagle's Medium (DMEM) with 10% Fetal Bovine Serum (FBS) and 1% Penicillin-Streptomycin.
-
NHEM: Melanocyte Growth Medium (specialized commercial medium).
-
Incubate at 37°C in a humidified atmosphere with 5% CO2.
-
-
This compound Preparation:
-
Dissolve this compound in sterile, nuclease-free water or an appropriate buffer to create a stock solution (e.g., 10 mM).
-
Further dilute in culture medium to achieve final desired concentrations.
-
Cell Viability Assay (MTT Assay)
-
Seed cells in a 96-well plate at a density of 5 x 10³ cells/well and allow them to adhere overnight.
-
Treat cells with various concentrations of this compound for 24, 48, and 72 hours.
-
Add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.
-
Remove the medium and add 150 µL of DMSO to dissolve the formazan (B1609692) crystals.
-
Measure the absorbance at 570 nm using a microplate reader.
-
Calculate cell viability as a percentage of the untreated control.
Melanin Content Assay
-
Plate cells in a 6-well plate and treat with this compound for 72 hours.
-
Harvest cells by trypsinization and wash with PBS.
-
Lyse the cell pellet in 1 N NaOH containing 10% DMSO at 80°C for 1 hour.
-
Measure the absorbance of the lysate at 475 nm.
-
Normalize the melanin content to the total protein concentration of a parallel sample.
-
Express results as a percentage of the untreated control.
Tyrosinase Activity Assay
-
Prepare cell lysates from treated and untreated cells in a buffer containing 1% Triton X-100.
-
In a 96-well plate, mix 80 µL of cell lysate with 20 µL of 10 mM L-DOPA.
-
Incubate at 37°C and measure the absorbance at 475 nm every 10 minutes for 1-2 hours.
-
Calculate the rate of L-DOPA oxidation and normalize to the total protein concentration.
-
Express results as a percentage of the untreated control.
Western Blot Analysis
-
Lyse treated cells in RIPA buffer with protease and phosphatase inhibitors.
-
Determine protein concentration using a BCA assay.
-
Separate equal amounts of protein (20-30 µg) on an SDS-PAGE gel and transfer to a PVDF membrane.
-
Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour.
-
Incubate with primary antibodies overnight at 4°C. Recommended primary antibodies: anti-p-PKA, anti-PKA, anti-p-CREB, anti-CREB, anti-MITF, anti-Tyrosinase, anti-TRP-1, anti-TRP-2, and anti-β-actin (loading control).
-
Wash and incubate with HRP-conjugated secondary antibodies for 1 hour at room temperature.
-
Detect signals using an ECL substrate and image the blot.
-
Quantify band intensities using image analysis software and normalize to the loading control.
Quantitative Real-Time PCR (qRT-PCR)
-
Isolate total RNA from treated cells using a suitable kit.
-
Synthesize cDNA using a reverse transcription kit.
-
Perform qRT-PCR using SYBR Green master mix and primers for MITF, TYR, TRP-1, TRP-2, and a housekeeping gene (e.g., GAPDH or ACTB).
-
Analyze the data using the ΔΔCt method to determine the relative fold change in gene expression.
Immunofluorescence Staining
-
Grow cells on coverslips and treat with this compound.
-
Fix cells with 4% paraformaldehyde, permeabilize with 0.1% Triton X-100, and block with 1% BSA.
-
Incubate with primary antibodies (e.g., anti-MITF, anti-p-CREB) overnight at 4°C.
-
Wash and incubate with fluorescently-labeled secondary antibodies for 1 hour at room temperature.
-
Counterstain nuclei with DAPI and mount the coverslips.
-
Visualize and capture images using a fluorescence or confocal microscope.
In Vivo Zebrafish Pigmentation Assay
-
Use wild-type zebrafish embryos and maintain them in embryo medium.
-
At 9-12 hours post-fertilization (hpf), add different concentrations of this compound to the medium.
-
Incubate the embryos until 48-72 hpf.
-
Observe and photograph the embryos under a stereomicroscope to assess pigmentation changes.
-
For quantitative analysis, melanin can be extracted from a pool of embryos and measured spectrophotometrically.
Reconstructed Human Epidermis (RHE) Model
-
Use commercially available RHE models containing both keratinocytes and melanocytes.[5][15][16][25][26]
-
Topically apply this compound to the tissue surface or add it to the culture medium.
-
After the treatment period (e.g., 7-14 days), assess pigmentation visually and through histological analysis (e.g., Fontana-Masson staining for melanin).
-
The tissue can also be processed for protein and RNA analysis as described above.
Conclusion
The provided application notes and protocols offer a robust framework for investigating the effects of this compound on melanogenesis. By leveraging its known inhibitory actions on TGF-β1 and PI3K signaling, researchers can explore its potential as a modulator of skin pigmentation. The detailed methodologies and data presentation guidelines aim to facilitate the generation of high-quality, reproducible data, thereby advancing our understanding of the complex signaling pathways that govern this fundamental biological process.
References
- 1. Key Roles for Transforming Growth Factor β in Melanocyte Stem Cell Maintenance - PMC [pmc.ncbi.nlm.nih.gov]
- 2. [PDF] Zebrafish as a new model for phenotype-based screening of melanogenic regulatory compounds. | Semantic Scholar [semanticscholar.org]
- 3. Navigating the Therapeutic Complexity of PI3K Pathway Inhibition in Melanoma - PMC [pmc.ncbi.nlm.nih.gov]
- 4. PI3′-Kinase Inhibition Forestalls the Onset of MEK1/2 Inhibitor Resistance in BRAF-Mutated Melanoma - PMC [pmc.ncbi.nlm.nih.gov]
- 5. (PDF) Reconstructed human pigmented skin/epidermis models achieve epidermal pigmentation through melanocore transfer (2022) | Patric U. B. Vogel | 17 Citations [scispace.com]
- 6. Inhibition of melanogenesis by gallic acid: possible involvement of the PI3K/Akt, MEK/ERK and Wnt/β-catenin signaling pathways in B16F10 cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Transforming growth factor-beta1 decreases melanin synthesis via delayed extracellular signal-regulated kinase activation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Pyruvic acid/ethyl pyruvate inhibits melanogenesis in B16F10 melanoma cells through PI3K/AKT, GSK3β, and ROS-ERK signaling pathways - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. pepolska.pl [pepolska.pl]
- 10. researchgate.net [researchgate.net]
- 11. researchgate.net [researchgate.net]
- 12. Regulation of melanin synthesis by the TGF-beta family in B16 melanoma cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. Transforming growth factor-beta1 inhibits basal melanogenesis in B16/F10 mouse melanoma cells by increasing the rate of degradation of tyrosinase and tyrosinase-related protein-1 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. TGFβ1 derived from endothelial cells inhibits melanogenesis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. Pigmentation & Melanogenesis Evaluation by Reconstructed Human Epidermis (RhE) Model - Creative Biolabs [creative-biolabs.com]
- 16. [PDF] Reconstructed human pigmented skin/epidermis models achieve epidermal pigmentation through melanocore transfer | Semantic Scholar [semanticscholar.org]
- 17. mdpi.com [mdpi.com]
- 18. web.stanford.edu [web.stanford.edu]
- 19. researchgate.net [researchgate.net]
- 20. researchgate.net [researchgate.net]
- 21. Gomisin N Inhibits Melanogenesis through Regulating the PI3K/Akt and MAPK/ERK Signaling Pathways in Melanocytes - PMC [pmc.ncbi.nlm.nih.gov]
- 22. mdpi.com [mdpi.com]
- 23. Inhibitor of differentiation-4 (Id4) stimulates pigmentation in melanoma leading to histiocyte infiltration - PubMed [pubmed.ncbi.nlm.nih.gov]
- 24. P144 a Transforming Growth Factor Beta Inhibitor Peptide, Generates Antifibrogenic Effects in a Radiotherapy Induced Fibrosis Model | MDPI [mdpi.com]
- 25. Reconstructed human pigmented skin/epidermis models achieve epidermal pigmentation through melanocore transfer - PubMed [pubmed.ncbi.nlm.nih.gov]
- 26. episkin.com [episkin.com]
Disitertide Diammonium: Application Notes and Protocols for Research
For Researchers, Scientists, and Drug Development Professionals
Abstract
Disitertide, also known as P144, is a synthetic peptide inhibitor of Transforming Growth Factor-beta 1 (TGF-β1). It is also reported to exhibit inhibitory effects on the Phosphoinositide 3-kinase (PI3K) pathway and induce apoptosis.[1][2][3] These characteristics make it a compound of significant interest for research in fibrosis, oncology, and inflammatory diseases. This document provides detailed application notes and protocols for the research use of Disitertide diammonium, focusing on its delivery methods, relevant signaling pathways, and experimental procedures.
Mechanism of Action
Disitertide is a 14-amino acid peptide derived from the sequence of the TGF-β type III receptor (betaglycan).[3][4] Its primary mechanism of action is the direct inhibition of TGF-β1 by blocking its interaction with its receptors.[2][3][5] This interruption of TGF-β1 signaling leads to the downregulation of downstream pathways, including the canonical Smad pathway.
Furthermore, Disitertide has been shown to suppress the PI3K/Akt signaling pathway, which is crucial for cell survival and proliferation.[2][3][4] The inhibition of both TGF-β1 and PI3K pathways contributes to its pro-apoptotic and anti-proliferative effects observed in various cell lines.[3][4]
Signaling Pathways
The signaling pathways primarily affected by Disitertide are the TGF-β/Smad and PI3K/Akt pathways. A potential interplay with the PTPN14/YAP-TAZ pathway, which is involved in mechanotransduction and can be influenced by TGF-β signaling, is also an area of active investigation.
DOT source for TGF-β/Smad Signaling Pathway Diagram
// Nodes TGF_beta1 [label="TGF-β1", fillcolor="#EA4335", fontcolor="#FFFFFF"]; Disitertide [label="Disitertide", shape=ellipse, fillcolor="#FBBC05", fontcolor="#202124"]; TGFBR2 [label="TGF-βRII", fillcolor="#4285F4", fontcolor="#FFFFFF"]; TGFBR1 [label="TGF-βRI", fillcolor="#4285F4", fontcolor="#FFFFFF"]; SMAD2_3 [label="SMAD2/3", fillcolor="#34A853", fontcolor="#FFFFFF"]; pSMAD2_3 [label="p-SMAD2/3", fillcolor="#34A853", fontcolor="#FFFFFF"]; SMAD4 [label="SMAD4", fillcolor="#34A853", fontcolor="#FFFFFF"]; Complex [label="p-SMAD2/3-SMAD4\nComplex", shape=Mrecord, fillcolor="#F1F3F4", fontcolor="#202124"]; Nucleus [label="Nucleus", shape=folder, fillcolor="#5F6368", fontcolor="#FFFFFF"]; Gene_Transcription [label="Gene Transcription\n(e.g., Collagen, PAI-1)", shape=note, fillcolor="#FFFFFF", fontcolor="#202124"];
// Edges TGF_beta1 -> TGFBR2 [label="Binds"]; Disitertide -> TGF_beta1 [label="Inhibits", arrowhead=tee]; TGFBR2 -> TGFBR1 [label="Recruits &\nPhosphorylates"]; TGFBR1 -> SMAD2_3 [label="Phosphorylates"]; SMAD2_3 -> pSMAD2_3 [style=invis]; pSMAD2_3 -> Complex; SMAD4 -> Complex; Complex -> Nucleus [label="Translocates to"]; Nucleus -> Gene_Transcription [label="Regulates"];
} " alt="TGF-β/Smad Signaling Pathway Diagram" width="760">
Figure 1: Disitertide's inhibition of the TGF-β/Smad pathway.
DOT source for PI3K/Akt Signaling Pathway Diagram
// Nodes Growth_Factor [label="Growth Factor", fillcolor="#EA4335", fontcolor="#FFFFFF"]; RTK [label="Receptor Tyrosine\nKinase (RTK)", fillcolor="#4285F4", fontcolor="#FFFFFF"]; PI3K [label="PI3K", fillcolor="#34A853", fontcolor="#FFFFFF"]; Disitertide [label="Disitertide", shape=ellipse, fillcolor="#FBBC05", fontcolor="#202124"]; PIP2 [label="PIP2", shape=ellipse, fillcolor="#F1F3F4", fontcolor="#202124"]; PIP3 [label="PIP3", shape=ellipse, fillcolor="#F1F3F4", fontcolor="#202124"]; PDK1 [label="PDK1", fillcolor="#34A853", fontcolor="#FFFFFF"]; Akt [label="Akt", fillcolor="#34A853", fontcolor="#FFFFFF"]; pAkt [label="p-Akt", fillcolor="#34A853", fontcolor="#FFFFFF"]; Downstream [label="Downstream Targets\n(Cell Survival, Proliferation)", shape=note, fillcolor="#FFFFFF", fontcolor="#202124"];
// Edges Growth_Factor -> RTK [label="Binds"]; RTK -> PI3K [label="Activates"]; Disitertide -> PI3K [label="Inhibits", arrowhead=tee]; PI3K -> PIP2 [label="Phosphorylates"]; PIP2 -> PIP3 [style=invis]; PIP3 -> PDK1 [label="Recruits"]; PIP3 -> Akt [label="Recruits"]; PDK1 -> Akt [label="Phosphorylates"]; Akt -> pAkt [style=invis]; pAkt -> Downstream [label="Regulates"];
} " alt="PI3K/Akt Signaling Pathway Diagram" width="760">
Figure 2: Disitertide's inhibition of the PI3K/Akt pathway.
In Vitro Applications
Cell-Based Assays
Disitertide has been utilized in a variety of cell-based assays to investigate its effects on cell proliferation, apoptosis, migration, and signaling.
Table 1: Summary of In Vitro Studies with Disitertide
| Cell Line | Concentration Range | Incubation Time | Observed Effects | Reference |
| MC3T3-E1 (mouse osteoblast precursor) | 100 µg/mL | 4 h | Suppressed PI3K and p-Akt expression; Induced Bax expression. | [2][3][4] |
| A172, U-87 MG (human glioblastoma) | 10 - 200 µg/mL | Not specified | Affected proliferation, induced apoptosis and anoikis. | [3][4] |
| LoVo, SW480 (human colorectal carcinoma) | Not specified | Not specified | Reduced cell migration and invasion. | [5] |
| LINC00941-overexpressing cells | 10 µM | Not specified | Increased mRNA and protein levels of ZO-1 and E-cadherin. | [3] |
Protocol: Western Blot Analysis of p-SMAD2/3 and p-Akt
This protocol describes the detection of phosphorylated SMAD2/3 and Akt in cell lysates following Disitertide treatment to assess its inhibitory activity on the TGF-β and PI3K pathways.
DOT source for Western Blot Workflow
// Nodes A [label="1. Cell Culture\n& Treatment"]; B [label="2. Cell Lysis"]; C [label="3. Protein\nQuantification"]; D [label="4. SDS-PAGE"]; E [label="5. Protein Transfer\n(Blotting)"]; F [label="6. Blocking"]; G [label="7. Primary Antibody\nIncubation\n(p-SMAD2/3, p-Akt)"]; H [label="8. Secondary Antibody\nIncubation"]; I [label="9. Detection"]; J [label="10. Analysis"];
// Edges A -> B; B -> C; C -> D; D -> E; E -> F; F -> G; G -> H; H -> I; I -> J;
} " alt="Western Blot Workflow" width="760">
Figure 3: General workflow for Western Blot analysis.
Materials:
-
Cells of interest
-
This compound
-
TGF-β1 (for stimulation)
-
Complete cell culture medium
-
Phosphate-buffered saline (PBS)
-
RIPA lysis buffer with protease and phosphatase inhibitors
-
BCA protein assay kit
-
Laemmli sample buffer
-
SDS-PAGE gels
-
PVDF or nitrocellulose membranes
-
Transfer buffer
-
Blocking buffer (e.g., 5% non-fat dry milk or BSA in TBST)
-
Primary antibodies (anti-p-SMAD2/3, anti-p-Akt, anti-total SMAD2/3, anti-total Akt, and a loading control like anti-β-actin or anti-GAPDH)
-
HRP-conjugated secondary antibodies
-
Enhanced chemiluminescence (ECL) detection reagents
Procedure:
-
Cell Culture and Treatment:
-
Plate cells at a suitable density and allow them to adhere overnight.
-
Starve the cells in serum-free medium for 4-6 hours.
-
Pre-treat the cells with various concentrations of Disitertide for 1-2 hours.
-
Stimulate the cells with TGF-β1 (e.g., 5-10 ng/mL) for 30-60 minutes to induce SMAD2/3 phosphorylation. For p-Akt analysis, stimulation with a suitable growth factor may be necessary depending on the cell type.
-
-
Cell Lysis:
-
Wash the cells twice with ice-cold PBS.
-
Add ice-cold RIPA buffer to the plate and scrape the cells.
-
Incubate on ice for 30 minutes, vortexing occasionally.
-
Centrifuge at 14,000 x g for 15 minutes at 4°C.
-
Collect the supernatant containing the protein lysate.
-
-
Protein Quantification:
-
Determine the protein concentration of each lysate using a BCA assay.
-
-
Sample Preparation and SDS-PAGE:
-
Normalize the protein concentrations and prepare samples with Laemmli buffer.
-
Boil the samples at 95-100°C for 5 minutes.
-
Load equal amounts of protein onto an SDS-PAGE gel and run the electrophoresis.
-
-
Protein Transfer:
-
Transfer the separated proteins to a PVDF or nitrocellulose membrane.
-
-
Immunoblotting:
-
Block the membrane with blocking buffer for 1 hour at room temperature.
-
Incubate the membrane with the primary antibody overnight at 4°C.
-
Wash the membrane three times with TBST.
-
Incubate with the HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Wash the membrane three times with TBST.
-
-
Detection:
-
Apply ECL reagents and visualize the protein bands using a chemiluminescence imaging system.
-
-
Analysis:
-
Quantify the band intensities and normalize the phosphorylated protein levels to the total protein and/or loading control.
-
In Vivo Applications
Disitertide has been investigated in several preclinical animal models, primarily for its anti-fibrotic effects. The main delivery methods explored are topical application and intravenous injection.
Table 2: Summary of In Vivo Studies with Disitertide
| Animal Model | Delivery Method | Dosage | Treatment Duration | Observed Effects | Reference | | :--- | :--- | :--- | :--- | :--- | | Nude mice with human hypertrophic scar xenografts | Topical (Lipogel) | 300 µg/mL | Daily for 2 weeks | Promoted scar maturation and improved morphology; 83.3% successful shedding of xenografts. |[3] | | Rabbits with radiotherapy-induced fibrosis | Intravenous | ~3.5 mg/kg (10 mg per administration) | Repeated at 24-72h post-radiation | Reduced collagen deposition and p-Smad2/3 levels. |[4] |
Protocol: Topical Delivery of Disitertide in a Mouse Model of Skin Fibrosis
This protocol is based on a study using a human hypertrophic scar model in nude mice.[3]
DOT source for Topical Delivery Experimental Workflow
// Nodes A [label="1. Scar Xenograft\nImplantation"]; B [label="2. Preparation of\nDisitertide Lipogel"]; C [label="3. Daily Topical\nApplication"]; D [label="4. Monitoring of\nScar Morphology"]; E [label="5. Histological & \nImmunohistochemical\nAnalysis"];
// Edges A -> B; B -> C; C -> D; D -> E;
} " alt="Topical Delivery Experimental Workflow" width="760">
Figure 4: Workflow for topical Disitertide delivery in a mouse model.
Materials:
-
Nude mice
-
Human hypertrophic scar tissue
-
This compound
-
Lipogel base (A suitable vehicle for topical peptide delivery should be chosen, potentially a pluronic lecithin (B1663433) organogel or similar)
-
Surgical instruments
-
Anesthesia
Procedure:
-
Scar Xenograft Implantation:
-
Anesthetize the nude mice.
-
Implant human hypertrophic scar tissue subcutaneously on the back of the mice.
-
Allow for a recovery period and for the xenografts to establish.
-
-
Preparation of Disitertide Lipogel:
-
Dissolve this compound in a small amount of aqueous buffer.
-
Incorporate the Disitertide solution into the lipogel base to achieve a final concentration of 300 µg/mL. Ensure thorough and homogenous mixing.
-
-
Topical Application:
-
Apply a defined amount of the Disitertide-containing lipogel or a placebo lipogel directly onto the skin overlying the scar xenograft.
-
Repeat the application daily for the duration of the study (e.g., 2 weeks).
-
-
Monitoring and Analysis:
-
Visually assess and photograph the xenografts regularly to monitor changes in size, color, and texture.
-
At the end of the study, euthanize the mice and excise the xenografts and surrounding skin.
-
Perform histological analysis (e.g., H&E, Masson's trichrome) to assess scar morphology and collagen deposition.
-
Conduct immunohistochemical staining for fibrosis markers (e.g., α-SMA, p-SMAD2/3).
-
Protocol: Intravenous Delivery of Disitertide in a Rabbit Model of Radiotherapy-Induced Fibrosis
This protocol is adapted from a study investigating the anti-fibrotic effects of Disitertide in a rabbit model of brachytherapy-induced muscle fibrosis.[4]
Materials:
-
New Zealand White rabbits
-
This compound
-
Sterile buffer for injection (e.g., 0.1 M carbonic acid, pH 9.5, or a commercially available formulation vehicle)
-
Anesthesia and analgesia
-
Brachytherapy equipment
-
Surgical instruments
-
IV administration supplies (catheters, syringes)
Procedure:
-
Induction of Radiotherapy-Induced Fibrosis:
-
Anesthetize the rabbits.
-
Surgically implant brachytherapy catheters into the target muscle (e.g., hamstring).
-
Deliver a single high dose of radiation (e.g., 20 Gy) to induce fibrosis.
-
-
Preparation of Disitertide Solution for Injection:
-
Intravenous Administration:
-
Administer the Disitertide solution intravenously via the marginal ear vein. The dosage used in the cited study was approximately 3.5 mg/kg.[4]
-
Administer a placebo (buffer only) to the control group.
-
Repeat the administration at 24 and 72 hours post-radiation.
-
-
Post-Treatment Monitoring and Analysis:
-
Monitor the animals for any adverse effects.
-
After a set period (e.g., 4 weeks), euthanize the rabbits and collect the irradiated muscle tissue.
-
Perform histological analysis (e.g., Masson's trichrome) to quantify collagen deposition.
-
Conduct immunohistochemistry to assess the levels of p-SMAD2/3 in the tissue.
-
Data Presentation
Table 3: Quantitative Data on Disitertide's In Vivo Efficacy
| Parameter | Animal Model | Treatment | Result | Reference |
| Scar Xenograft Shedding | Nude mice with human hypertrophic scar xenografts | 300 µg/mL topical Disitertide lipogel daily for 2 weeks | 83.3% successful shedding | [3] |
| Collagen Deposition | Rabbit model of radiotherapy-induced fibrosis | ~3.5 mg/kg IV Disitertide at 24h & 72h post-radiation | Significant reduction in collagen deposition area compared to placebo. | [4] |
| p-Smad2/3 Levels | Rabbit model of radiotherapy-induced fibrosis | ~3.5 mg/kg IV Disitertide at 24h & 72h post-radiation | Significant reduction in Smad2/3 phosphorylation levels compared to placebo. | [4] |
Solubility and Formulation
This compound is a peptide with specific solubility characteristics.
-
In Vitro: Soluble in DMSO (up to 10 mg/mL with sonication) and water (up to 9.09 mg/mL with sonication and pH adjustment to 9 with NH3·H2O).[1]
-
In Vivo: A suspended solution of up to 5 mg/mL can be prepared in a vehicle of 50% PEG300 and 50% saline, requiring sonication.[1][6] Another formulation for a suspended solution of 2.5 mg/mL involves 10% DMSO, 40% PEG300, 5% Tween-80, and 45% Saline.[4]
For intravenous administration in rabbits, a study reported resuspending the peptide in a buffer of 0.1 M carbonic acid at pH 9.5 and sonicating to obtain a homogeneous solution.[4]
Conclusion
Disitertide is a promising research tool for investigating TGF-β1 and PI3K-mediated cellular processes. The provided protocols and application notes offer a framework for utilizing Disitertide in both in vitro and in vivo research settings. Researchers should optimize these protocols based on their specific experimental needs and cell/animal models. Further investigation into the precise quantitative inhibitory constants (IC50) and a more detailed pharmacokinetic profile will enhance the understanding and application of this peptide. The potential interaction with the PTPN14/YAP-TAZ pathway also warrants further exploration.
References
- 1. file.medchemexpress.com [file.medchemexpress.com]
- 2. Disitertide acetate | TGF-beta/Smad | TargetMol [targetmol.com]
- 3. medchemexpress.com [medchemexpress.com]
- 4. medchemexpress.com [medchemexpress.com]
- 5. Disitertide | TGF-β Receptors | Tocris Bioscience [tocris.com]
- 6. This compound (P144 diammonium) | TGF–beta(Smad) | | Invivochem [invivochem.com]
Troubleshooting & Optimization
Disitertide Diammonium Technical Support Center
This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on the solubility and stability of Disitertide Diammonium.
Frequently Asked Questions (FAQs)
Q1: What is the recommended solvent for reconstituting this compound for in vitro experiments?
A1: For in vitro applications, this compound can be dissolved in DMSO at a concentration of 10 mg/mL (6.19 mM) or in water at 9.09 mg/mL (5.63 mM).[1] When using water, adjusting the pH to 9 with ammonium (B1175870) hydroxide (B78521) and using sonication is recommended to aid dissolution.[1]
Q2: How should I prepare this compound for in vivo studies?
A2: For in vivo administration, a common formulation involves creating a suspension. A typical protocol is to first dissolve the peptide in a suitable solvent like DMSO, and then sequentially add co-solvents. For example, a suspension can be prepared in a mixture of 50% PEG300 and 50% saline.[1] It is crucial to add the solvents one by one and use sonication to ensure a uniform suspension.[1]
Q3: What are the recommended storage conditions for this compound?
A3: Lyophilized this compound should be stored in a sealed container, away from moisture and light, and under a nitrogen atmosphere. For long-term storage, -20°C is recommended, which should maintain stability for at least one month. For shorter durations, storage at 4°C for up to six months is acceptable.
Q4: Can I freeze and thaw my this compound stock solution multiple times?
A4: It is strongly advised to avoid multiple freeze-thaw cycles. Repeated freezing and thawing can lead to peptide degradation through mechanisms like ice crystal formation, which can disrupt the peptide's structure, and increased exposure to water and oxygen, which can promote hydrolysis and oxidation. To avoid this, it is best practice to aliquot the stock solution into single-use vials before freezing.
Q5: I am observing precipitation in my this compound solution. What should I do?
A5: If you observe precipitation, gentle warming and sonication can be used to help redissolve the peptide. However, persistent precipitation may indicate that the solubility limit in the chosen solvent has been exceeded. You may need to adjust the concentration or the solvent system.
Troubleshooting Guides
Solubility Issues
| Issue | Possible Cause | Troubleshooting Steps |
| Peptide does not dissolve in water. | This compound has limited aqueous solubility. | 1. Try adjusting the pH to 9 with a small amount of ammonium hydroxide. 2. Use sonication to aid dissolution. 3. If the peptide is intended for an application compatible with organic solvents, try dissolving it in DMSO first. |
| Precipitation occurs after adding co-solvents for in vivo formulation. | The peptide is crashing out of solution due to the change in solvent composition. | 1. Ensure the co-solvents are added sequentially and slowly while vortexing. 2. Gentle warming of the solution may help maintain solubility. 3. Sonication can be used to create a more uniform suspension. |
| Cloudiness or precipitation observed after thawing a frozen stock solution. | The peptide may have aggregated or precipitated out of solution during the freeze-thaw cycle. | 1. Allow the vial to equilibrate to room temperature before use. 2. Gently vortex the solution to see if the precipitate redissolves. 3. If the precipitate persists, it may be necessary to prepare a fresh stock solution and ensure proper aliquoting to avoid future freeze-thaw cycles. |
Stability Issues
| Issue | Possible Cause | Preventative Measures & Solutions |
| Loss of biological activity over time. | Peptide degradation due to improper storage or handling. This can include oxidation of methionine residues or hydrolysis of the peptide backbone. | 1. Storage: Always store lyophilized peptide at -20°C or colder in a desiccated, light-protected environment. Store stock solutions in aliquots at -20°C or -80°C. 2. Handling: Allow vials to warm to room temperature before opening to prevent condensation. Use sterile, nuclease-free solutions for reconstitution. 3. Solution: If degradation is suspected, it is recommended to use a fresh vial of the peptide. |
| Discoloration of the lyophilized powder. | This may indicate oxidation or other forms of degradation. | Do not use the peptide if discoloration is observed. Contact the supplier for a replacement. |
Quantitative Data Summary
Solubility Data
| Solvent | Concentration | Molarity | Notes |
| DMSO | 10 mg/mL | 6.19 mM | Sonication may be required. |
| Water | 9.09 mg/mL | 5.63 mM | Requires sonication and pH adjustment to 9 with NH3·H2O.[1] |
| 50% PEG300 / 50% Saline | 5 mg/mL | 3.10 mM | For in vivo use; forms a suspension and requires sonication.[1] |
Stability Data
| Form | Storage Temperature | Duration | Conditions |
| Lyophilized Powder | 4°C | 6 months | Sealed, away from moisture and light, under nitrogen. |
| Lyophilized Powder | -20°C | 1 month | Sealed, away from moisture and light, under nitrogen. |
| In Solution | -20°C or -80°C | Short to medium term | Aliquot to avoid freeze-thaw cycles. |
Experimental Protocols
Protocol for Reconstitution of this compound for In Vitro Use
-
Bring the vial of lyophilized this compound to room temperature in a desiccator.
-
Add the desired volume of DMSO or pH-adjusted water to the vial to achieve the target concentration.
-
Vortex the vial gently to mix.
-
If necessary, place the vial in an ultrasonic bath for short intervals until the peptide is fully dissolved.
-
For long-term storage of the stock solution, aliquot into single-use vials and store at -20°C or -80°C.
Protocol for Purity Analysis by High-Performance Liquid Chromatography (HPLC)
While a specific, validated HPLC method for this compound is not publicly available, a general protocol for analyzing peptides of similar size and nature can be followed. Purity is typically expected to be ≥95%.[2]
-
Column: C18 reversed-phase column (e.g., 4.6 x 150 mm, 3.5 µm particle size).
-
Mobile Phase A: 0.1% Trifluoroacetic acid (TFA) in water.
-
Mobile Phase B: 0.1% TFA in acetonitrile.
-
Gradient: A linear gradient from 5% to 95% Mobile Phase B over 20-30 minutes.
-
Flow Rate: 1.0 mL/min.
-
Detection: UV at 214 nm and 280 nm.
-
Column Temperature: 30-40°C.
Note: This is a general guideline. The gradient and other parameters may need to be optimized for your specific system and to achieve the best separation of any impurities.
Visualizations
Caption: this compound Signaling Pathway Inhibition.
Caption: General Experimental Workflow for this compound.
Caption: Troubleshooting Decision Tree for Disitertide Experiments.
References
optimizing Disitertide diammonium treatment duration
Welcome to the Technical Support Center for Disitertide diammonium. This resource provides researchers, scientists, and drug development professionals with comprehensive guidance on optimizing treatment protocols and troubleshooting common issues encountered during in vitro experiments.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what is its primary mechanism of action?
This compound is the salt form of Disitertide (also known as P144), a synthetic peptide. Its primary mechanism of action is the inhibition of Transforming Growth Factor-beta 1 (TGF-β1) by blocking its interaction with its receptor. Additionally, Disitertide has been shown to inhibit the Phosphoinositide 3-kinase (PI3K) pathway and induce apoptosis.
Q2: What are the common applications of this compound in research?
This compound is frequently used in in vitro studies to investigate cellular processes regulated by the TGF-β and PI3K signaling pathways. Common applications include studies on cell proliferation, migration, invasion, apoptosis, and epithelial-mesenchymal transition (EMT) in various cell types, particularly in the context of cancer and fibrosis research.
Q3: What is a typical concentration range for this compound in cell culture experiments?
The optimal concentration of this compound is cell-line dependent and should be determined empirically. However, based on published studies, a common concentration range is between 10 µg/mL and 200 µg/mL.[1][2] For specific applications, concentrations as low as 10 µM have been reported to be effective.[2]
Q4: How should I prepare and store this compound stock solutions?
This compound powder should be stored at -20°C or -80°C.[1] For in vitro experiments, stock solutions can be prepared by dissolving the powder in sterile water or DMSO. One supplier suggests that for aqueous solutions, the pH may need to be adjusted to 9 with ammonium (B1175870) hydroxide (B78521) for complete dissolution.[1] For DMSO stock solutions, a concentration of 10 mg/mL is often achievable with the help of ultrasound.[1] It is recommended to aliquot the stock solution and store it at -20°C or -80°C to avoid repeated freeze-thaw cycles.
Q5: How stable is this compound in cell culture medium?
Optimizing Treatment Duration: A Step-by-Step Guide
Determining the optimal treatment duration is critical for obtaining meaningful and reproducible results. The ideal duration depends on the specific cell type, the experimental endpoint, and the concentration of this compound used. The following guide provides a systematic approach to optimizing treatment duration.
Step 1: Pilot Time-Course Experiment for Pathway Inhibition
The most direct and rapid cellular response to this compound is the inhibition of its target signaling pathways.
-
Objective: Determine the minimal time required to observe significant inhibition of TGF-β and PI3K signaling.
-
Methodology:
-
Seed your cells of interest and allow them to adhere and reach the desired confluency.
-
Treat the cells with a predetermined concentration of this compound (e.g., the IC50 value if known, or a concentration from the literature).
-
Harvest cell lysates at various short time points (e.g., 15 min, 30 min, 1 hour, 2 hours, 4 hours, 6 hours).
-
Perform Western blot analysis to assess the phosphorylation status of key downstream targets:
-
TGF-β Pathway: Phospho-SMAD2 (p-SMAD2) and Phospho-SMAD3 (p-SMAD3).
-
PI3K Pathway: Phospho-Akt (p-Akt) at Ser473 and/or Thr308.
-
-
-
Expected Outcome: You should observe a decrease in the phosphorylation of these proteins over time. The optimal duration for pathway inhibition studies is the earliest time point at which maximal or significant inhibition is observed. For instance, some studies have shown significant suppression of p-Akt after 4 hours of treatment.[3]
Step 2: Time-Course Experiment for Cellular Phenotypes
Phenotypic changes such as effects on cell viability, migration, or invasion typically require longer incubation times than pathway inhibition.
-
Objective: Determine the optimal duration to observe a significant effect on the cellular phenotype of interest.
-
Methodology:
-
Cell Viability/Proliferation:
-
Seed cells in a 96-well plate.
-
Treat with a range of this compound concentrations.
-
Measure cell viability at multiple time points (e.g., 24, 48, 72, 96, and 120 hours) using an appropriate assay (e.g., MTT, CellTiter-Glo).
-
-
Cell Migration/Invasion:
-
Perform a wound-healing (scratch) assay or a Transwell migration/invasion assay.
-
Treat cells with this compound.
-
Monitor and quantify cell migration or invasion at different time points (e.g., 6, 12, 24, 48 hours).
-
-
-
Expected Outcome: Plotting the measured effect (e.g., % cell viability, % wound closure) against time will reveal the duration at which the desired effect reaches its peak or a statistically significant level.
Troubleshooting Guide
| Issue | Possible Cause(s) | Recommended Solution(s) |
| No or low inhibitory effect on p-SMAD or p-Akt | 1. Insufficient treatment duration: The time point chosen may be too early to observe an effect. 2. Suboptimal concentration: The concentration of this compound may be too low for the specific cell line. 3. Degradation of the compound: Improper storage or handling of the stock solution. 4. High basal pathway activity: The cell line may have very high endogenous TGF-β or PI3K signaling. | 1. Perform a time-course experiment with shorter and longer time points. 2. Conduct a dose-response experiment to determine the optimal concentration. 3. Prepare a fresh stock solution and aliquot for single use. 4. Ensure that the cells are serum-starved before stimulation if applicable, and confirm pathway activation in your positive controls. |
| High variability between replicates | 1. Uneven cell seeding: Inconsistent cell numbers across wells. 2. Inconsistent drug addition: Pipetting errors leading to different final concentrations. 3. Edge effects in multi-well plates: Evaporation in the outer wells. | 1. Ensure a single-cell suspension before seeding and mix the cell suspension thoroughly. 2. Use calibrated pipettes and be consistent with your technique. 3. Avoid using the outermost wells of the plate or fill them with sterile PBS or media. |
| Unexpected increase in cell proliferation or survival | 1. Off-target effects: At high concentrations, the peptide may have unintended effects. 2. Context-dependent signaling: In some cell types, inhibition of TGF-β can paradoxically promote proliferation. | 1. Perform a dose-response experiment to ensure you are using a specific concentration. 2. Thoroughly research the role of TGF-β and PI3K signaling in your specific cell line. Consider using a secondary inhibitor to confirm the pathway dependence. |
| Compound precipitation in culture medium | 1. Poor solubility: The final concentration of the compound or the solvent (e.g., DMSO) is too high. 2. Interaction with media components: The peptide may interact with proteins or other components in the serum. | 1. Ensure the final DMSO concentration is typically below 0.5%. Prepare fresh dilutions from a higher concentration stock. 2. Consider reducing the serum concentration if experimentally feasible. |
Experimental Protocols
Protocol 1: Western Blot Analysis of p-SMAD2 and p-Akt
Objective: To determine the effect of this compound on TGF-β and PI3K pathway activation.
Materials:
-
Cell line of interest
-
Complete culture medium
-
This compound
-
TGF-β1 (optional, as a stimulant)
-
Ice-cold PBS
-
RIPA lysis buffer with protease and phosphatase inhibitors
-
BCA protein assay kit
-
SDS-PAGE gels and running buffer
-
PVDF membrane
-
Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)
-
Primary antibodies: anti-p-SMAD2, anti-total-SMAD2, anti-p-Akt (Ser473), anti-total-Akt, anti-GAPDH or β-actin
-
HRP-conjugated secondary antibodies
-
Chemiluminescent substrate
Procedure:
-
Seed cells in 6-well plates and grow to 70-80% confluency.
-
(Optional) Serum-starve the cells for 12-24 hours.
-
Pre-treat the cells with the desired concentrations of this compound for various durations (e.g., 1, 4, 8, 24 hours).
-
(Optional) Stimulate the cells with TGF-β1 (e.g., 5 ng/mL) for the last 30-60 minutes of the Disitertide treatment.
-
Wash the cells twice with ice-cold PBS.
-
Lyse the cells in RIPA buffer on ice for 15-30 minutes.
-
Centrifuge the lysates at 14,000 rpm for 15 minutes at 4°C and collect the supernatant.
-
Determine the protein concentration using a BCA assay.
-
Denature equal amounts of protein (20-30 µg) by boiling in Laemmli buffer.
-
Separate the proteins by SDS-PAGE and transfer them to a PVDF membrane.
-
Block the membrane with blocking buffer for 1 hour at room temperature.
-
Incubate the membrane with primary antibodies overnight at 4°C.
-
Wash the membrane with TBST and incubate with HRP-conjugated secondary antibodies for 1 hour at room temperature.
-
Wash the membrane again and visualize the bands using a chemiluminescent substrate and an imaging system.
-
Quantify band intensities and normalize the phosphorylated protein levels to the total protein levels.
Protocol 2: Cell Migration (Wound-Healing) Assay
Objective: To assess the effect of this compound on cell migration.
Materials:
-
Cell line of interest
-
Complete culture medium
-
This compound
-
24-well plates
-
Sterile p200 pipette tips
-
Microscope with a camera
Procedure:
-
Seed cells in 24-well plates and grow them to a confluent monolayer.
-
Create a "scratch" or "wound" in the monolayer using a sterile p200 pipette tip.
-
Gently wash the wells with PBS to remove detached cells.
-
Add fresh culture medium containing different concentrations of this compound or a vehicle control.
-
Capture images of the wound at time 0.
-
Incubate the plates at 37°C in a CO₂ incubator.
-
Capture images of the same wound areas at subsequent time points (e.g., 6, 12, 24, 48 hours).
-
Quantify the wound area at each time point using image analysis software (e.g., ImageJ).
-
Calculate the percentage of wound closure for each condition and time point.
Data Presentation
Table 1: Effect of this compound on Cell Viability (Hypothetical Data)
| Cell Line | Concentration (µg/mL) | 24h (% Viability) | 48h (% Viability) | 72h (% Viability) |
| A549 | 10 | 95 ± 5 | 85 ± 6 | 70 ± 8 |
| 50 | 80 ± 7 | 60 ± 5 | 45 ± 6 | |
| 100 | 65 ± 8 | 40 ± 7 | 25 ± 5 | |
| MDA-MB-231 | 10 | 98 ± 4 | 90 ± 5 | 82 ± 7 |
| 50 | 85 ± 6 | 70 ± 8 | 55 ± 9 | |
| 100 | 70 ± 7 | 50 ± 6 | 35 ± 8 |
Table 2: Inhibition of Cell Migration by this compound (Hypothetical Data)
| Cell Line | Concentration (µg/mL) | 12h (% Wound Closure) | 24h (% Wound Closure) | 48h (% Wound Closure) |
| A549 | 0 (Control) | 30 ± 4 | 75 ± 8 | 98 ± 2 |
| 50 | 20 ± 5 | 45 ± 7 | 60 ± 9 | |
| 100 | 10 ± 3 | 25 ± 6 | 35 ± 7 | |
| MDA-MB-231 | 0 (Control) | 40 ± 6 | 90 ± 5 | 100 ± 0 |
| 50 | 25 ± 7 | 60 ± 9 | 75 ± 8 | |
| 100 | 15 ± 4 | 35 ± 8 | 45 ± 6 |
Mandatory Visualizations
Signaling Pathways
Caption: TGF-β Signaling Pathway Inhibition by Disitertide.
Caption: PI3K Signaling Pathway Inhibition by Disitertide.
Experimental Workflow
References
Disitertide Diammonium Experimental Troubleshooting Center
Welcome to the technical support center for Disitertide diammonium experiments. This resource provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in overcoming common challenges encountered during their work with this peptidic inhibitor.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what is its primary mechanism of action?
This compound, also known as P144, is a synthetic peptide designed as a transforming growth factor-beta 1 (TGF-β1) inhibitor.[1][2][3] Its primary mechanism involves blocking the interaction of TGF-β1 with its receptor.[1][2][3] Additionally, Disitertide has been shown to act as a PI3K inhibitor and an inducer of apoptosis.[1][2][3][4]
Q2: What are the recommended storage and handling conditions for this compound?
For long-term stability, this compound powder should be stored under nitrogen in a sealed container, protected from moisture and light.[1][3][4][5] Recommended storage temperatures are:
Once dissolved in a solvent, the solution should also be stored under nitrogen and protected from light:
Q3: What are the appropriate solvents and concentrations for in vitro and in vivo experiments?
Solubility can be a critical factor in experimental success. Here are some guidelines based on available data:
| Solvent | Max Concentration | Application | Notes |
| H₂O | - | In Vitro | [1] |
| DMSO | 10 mg/mL (6.19 mM) | In Vitro Stock | Ultrasonic assistance may be needed.[4] |
| DMSO | 25 mg/mL (15.81 mM) | In Vitro Stock | Use fresh, moisture-free DMSO.[2] |
| PEG300, Tween-80, Saline | 2.5 mg/mL (suspended) | In Vivo (Oral/IP) | Prepare fresh daily.[6] |
| Lipogel | 300 µg/mL | In Vivo (Topical) | [6] |
Note: Always confirm solubility in your specific experimental buffer system.
Q4: What are typical working concentrations for cell-based assays?
Effective concentrations can vary significantly between cell lines and experimental endpoints. Published studies have used the following ranges:
| Cell Line | Concentration Range | Observed Effects |
| A172 and U-87 MG (Glioblastoma) | 10 µg/mL to 200 µg/mL | Affects proliferation, induces apoptosis and anoikis.[1][6] |
| MC3T3-E1 (Osteoblast precursor) | 100 µg/mL | Suppresses PI3K and p-Akt expression, induces Bax expression.[4][6] |
| Gastric Cancer (GC) cells | - | Abrogates MACC1-AS1 expression.[4][6] |
| LINC00941-overexpressing cells | 10 µM | Increased mRNA and protein levels of ZO-1 and E-cadherin.[1][6] |
Troubleshooting Guides
Problem 1: Inconsistent or No Biological Effect Observed
Possible Causes & Solutions:
-
Degradation of Peptide: Disitertide is a peptide and can be susceptible to degradation.
-
Solution: Ensure proper storage conditions were maintained. Prepare fresh working solutions for each experiment and avoid repeated freeze-thaw cycles. Consider adding protease inhibitors to your cell culture medium if degradation is suspected.
-
-
Incorrect Concentration: The effective concentration may be cell-type dependent.
-
Solution: Perform a dose-response curve to determine the optimal concentration for your specific cell line and assay. Start with a broad range (e.g., 1 µg/mL to 200 µg/mL).
-
-
Solubility Issues: The compound may not be fully dissolved in your experimental media.
-
Solution: Prepare a high-concentration stock in an appropriate solvent like DMSO and then dilute it into your aqueous media. Ensure the final solvent concentration is low and consistent across all treatments, including vehicle controls. Sonication can aid in dissolving the compound in the stock solvent.[4][7]
-
-
Low Receptor Expression: The target cells may have low expression levels of the TGF-β1 receptor.
-
Solution: Verify the expression of the TGF-β1 receptor in your cell line using techniques like Western blot, flow cytometry, or qPCR.
-
Problem 2: High Background or Off-Target Effects
Possible Causes & Solutions:
-
Dual Inhibitory Action: Disitertide inhibits both the TGF-β1 and PI3K pathways.[1][4] This can lead to complex cellular responses.
-
Solution: To dissect the observed effects, use more specific inhibitors for either the TGF-β1 or PI3K pathway in parallel experiments. This will help attribute specific outcomes to the inhibition of each pathway.
-
-
Solvent Toxicity: The solvent used for the stock solution (e.g., DMSO) can be toxic to cells at higher concentrations.
-
Solution: Ensure the final concentration of the solvent in your culture medium is minimal (typically <0.1%) and that a vehicle control (media with the same solvent concentration but without Disitertide) is included in all experiments.
-
-
Peptide Aggregation: At high concentrations, peptides can sometimes aggregate, leading to non-specific effects.
-
Solution: Visually inspect your stock and working solutions for any precipitation. If aggregation is suspected, try preparing fresh solutions and consider using a lower concentration range.
-
Experimental Protocols & Visualizations
Key Signaling Pathway: TGF-β1 and PI3K Inhibition by Disitertide
Disitertide exerts its effects by interfering with two key signaling pathways. The diagram below illustrates the points of inhibition.
Caption: Disitertide inhibits TGF-β1 signaling and the PI3K pathway.
General Experimental Workflow for In Vitro Testing
The following diagram outlines a typical workflow for assessing the efficacy of Disitertide in a cell-based assay.
Caption: A standard workflow for in vitro experiments with Disitertide.
Detailed Methodology: Cell Viability Assay (Example)
This protocol provides a general framework for assessing the effect of Disitertide on cell viability using a common method like an MTT or WST-1 assay.
-
Cell Seeding:
-
Culture your cells of interest to ~80% confluency.
-
Trypsinize and count the cells.
-
Seed the cells into a 96-well plate at a predetermined optimal density (e.g., 5,000-10,000 cells/well).
-
Incubate for 24 hours to allow for cell attachment.
-
-
Compound Preparation and Treatment:
-
Prepare a stock solution of this compound in sterile DMSO (e.g., 10 mg/mL).
-
On the day of the experiment, prepare serial dilutions of the Disitertide stock in your complete cell culture medium to achieve the final desired concentrations.
-
Also, prepare a vehicle control medium containing the same final concentration of DMSO as the highest Disitertide concentration.
-
Carefully remove the old medium from the cells and replace it with 100 µL of the medium containing the different concentrations of Disitertide or the vehicle control.
-
-
Incubation:
-
Incubate the plate for your desired time points (e.g., 24, 48, 72 hours) in a standard cell culture incubator (37°C, 5% CO₂).
-
-
Viability Assessment:
-
Add the viability reagent (e.g., 10 µL of MTT or WST-1 reagent) to each well.
-
Incubate for the time recommended by the manufacturer (typically 1-4 hours).
-
Read the absorbance at the appropriate wavelength using a microplate reader.
-
-
Data Analysis:
-
Subtract the background absorbance (from wells with medium only).
-
Normalize the absorbance values of the treated wells to the vehicle control wells to determine the percentage of cell viability.
-
Plot the percentage of viability against the log of the Disitertide concentration to generate a dose-response curve and calculate the IC₅₀ value if applicable.
-
This technical support center is intended as a guide. Experimental conditions may need to be optimized for your specific research needs.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. selleckchem.com [selleckchem.com]
- 3. file.medchemexpress.com [file.medchemexpress.com]
- 4. file.medchemexpress.com [file.medchemexpress.com]
- 5. This compound - Ace Therapeutics [acetherapeutics.com]
- 6. medchemexpress.com [medchemexpress.com]
- 7. Disitertide acetate | TGF-beta/Smad | TargetMol [targetmol.com]
Technical Support Center: Enhancing the In Vivo Efficacy of Disitertide Diammonium
Welcome to the technical support center for Disitertide diammonium. This resource is designed for researchers, scientists, and drug development professionals to provide guidance on improving the in vivo efficacy of this potent TGF-β1 and PI3K inhibitor. Here you will find troubleshooting guides, frequently asked questions (FAQs), detailed experimental protocols, and summaries of key quantitative data to support your research endeavors.
I. Troubleshooting Guides & FAQs
This section addresses common challenges and questions that may arise during in vivo experiments with this compound.
| Issue/Question | Potential Cause(s) | Recommended Solution(s) |
| 1. Lack of or reduced in vivo efficacy | a. Suboptimal Formulation/Solubility: Disitertide is a hydrophobic peptide with poor solubility in aqueous solutions, which can lead to precipitation and reduced bioavailability. | - Prepare a fresh stock solution in 100% DMSO. For working solutions for injection, a common formulation involves a mixture of DMSO, PEG300, Tween-80, and saline. A suggested protocol is to add each solvent sequentially to the stock solution to achieve final concentrations of 10% DMSO, 40% PEG300, 5% Tween-80, and 45% saline. Use sonication if precipitation occurs.[1] - For topical administration, a lipogel formulation has been shown to be effective.[2] |
| b. Inadequate Dosage or Dosing Frequency: The administered dose may be too low to achieve a therapeutic concentration at the target site, or the dosing frequency may not be sufficient to maintain it. | - Perform a dose-response study to determine the optimal dose for your specific animal model and disease indication. - Published effective doses include topical application of 300 µg/mL daily in a hypertrophic scar model[2] and intravenous administration of approximately 3.5 mg/kg repeated at 24 and 72 hours post-irradiation in a radiotherapy-induced fibrosis model.[3] | |
| c. Poor Bioavailability/Rapid Clearance: Peptides can have short in vivo half-lives due to rapid clearance by the kidneys and degradation by proteases. | - Consider alternative routes of administration that may improve bioavailability, such as subcutaneous or intraperitoneal injection, or continuous infusion for more stable plasma concentrations. - While specific pharmacokinetic data for Disitertide is limited, be aware that the half-life of peptides can be short. More frequent dosing may be necessary. | |
| d. Animal Model Selection: The chosen animal model may not accurately recapitulate the human disease state or may have different sensitivities to TGF-β1 inhibition. | - Thoroughly research and select an animal model that is well-validated for your disease of interest. For fibrosis, common models include bleomycin-induced skin or lung fibrosis and carbon tetrachloride (CCl4)-induced liver fibrosis. | |
| 2. How should I store this compound? | Improper storage can lead to degradation of the peptide. | - Lyophilized powder should be stored at -20°C or -80°C. - Stock solutions in DMSO can be stored at -20°C for up to one month or -80°C for up to six months. Avoid repeated freeze-thaw cycles. - Working solutions for in vivo experiments should be prepared fresh on the day of use.[1] |
| 3. What is the expected mechanism of action in vivo? | Understanding the mechanism is key to selecting appropriate pharmacodynamic readouts. | - Disitertide is a peptide inhibitor of TGF-β1, blocking its interaction with its receptor. This leads to a reduction in the phosphorylation of downstream signaling molecules, primarily Smad2 and Smad3.[3][4] - Disitertide also acts as a PI3K inhibitor, suppressing the expression of PI3K and phosphorylated Akt (p-Akt).[5] |
| 4. What are the appropriate endpoints to measure efficacy? | The choice of endpoints will depend on the disease model. | - Fibrosis models: Histological analysis of collagen deposition (e.g., Masson's trichrome staining), quantification of collagen type I and III, and measurement of fibrillin-1.[6] Immunohistochemistry for phosphorylated Smad2/3 (p-Smad2/3) is a key pharmacodynamic marker.[4] - Cancer models: Tumor volume measurements over time, tumor weight at the end of the study, and analysis of apoptosis markers (e.g., Bax expression).[5] |
II. Quantitative Data Summary
The following tables summarize quantitative data from key in vivo studies to aid in experimental design and comparison.
Table 1: Efficacy of Disitertide in a Radiotherapy-Induced Fibrosis Rabbit Model [1][4]
| Parameter | Placebo Group | Disitertide (P144) Group | p-value |
| p-Smad2/3 Positive Area (%) | ~3.5 | ~1.5 | < 0.01 |
Data are approximated from graphical representations in the cited source.
Table 2: Efficacy of Disitertide in a Human Hypertrophic Scar Nude Mouse Model [2][6]
| Parameter | Basal Group (Pre-implantation) | Placebo Group | Disitertide (P144) Group | Comparison |
| Collagen I Expression (Ratio %) | 70.16 ± 16.44 | 49.72 ± 20.84 | 50.5 ± 20.88 | Statistically significant reduction in both placebo and P144 groups compared to basal (p=0.002 and p=0.003 respectively). No significant difference between placebo and P144. |
| Fibrillin-1 Expression (Ratio %) | Not reported | Not reported | Not reported | Statistically significant increase in both placebo and P144 groups compared to basal (p=0.000 for both). A trend towards higher fibrillin-1 in the P144 group compared to placebo was observed but was not statistically significant. |
| Shedding of Xenografts | N/A | Not reported | 83.3% | N/A |
III. Experimental Protocols
A. Protocol for Intravenous Administration in a Radiotherapy-Induced Fibrosis Rabbit Model
This protocol is adapted from a study investigating the effects of Disitertide on radiotherapy-induced fibrosis.[3]
-
Animal Model: New Zealand white rabbits.
-
Induction of Fibrosis: Implantation of catheters in the lower limb followed by a single 20 Gy dose of brachytherapy.
-
Preparation of Disitertide Formulation:
-
Allow lyophilized Disitertide to reach room temperature.
-
Resuspend in a buffer of diazonium salt of carbonic acid (0.1 M, pH 9.5).
-
Sonicate until a homogenous solution is obtained.
-
The final concentration should be such that a 10 mL injection volume delivers approximately 3.5 mg/kg.
-
-
Administration:
-
Administer 10 mL of the Disitertide solution via the marginal ear vein.
-
The first dose is administered immediately after radiotherapy.
-
Repeat the administration at 24 and 72 hours after the first dose.
-
-
Endpoint Analysis:
-
After four weeks, euthanize the animals and collect the affected muscle tissue.
-
Process the tissue for histological analysis (e.g., Masson's trichrome staining for collagen) and immunohistochemistry for p-Smad2/3.
-
B. Protocol for Topical Administration in a Human Hypertrophic Scar Nude Mouse Model
This protocol is based on a study evaluating the effect of topical Disitertide on human hypertrophic scars implanted in nude mice.[2][6]
-
Animal Model: Nude mice.
-
Scar Implantation: Surgically implant human hypertrophic scar tissue onto the back of the mice.
-
Preparation of Disitertide Formulation:
-
Incorporate Disitertide into a lipogel base at a concentration of 300 µg/mL.
-
-
Administration:
-
Apply the Disitertide-containing lipogel topically to the surface of the implanted scar.
-
Administer daily for the duration of the study (e.g., two weeks or until scar shedding).
-
-
Endpoint Analysis:
-
Monitor for scar shedding.
-
Upon completion of the study, excise the remaining scar tissue.
-
Perform histological analysis to measure total area, collagen fiber area, and thickness.
-
Conduct immunohistochemistry to quantify collagen type I, collagen type III, and fibrillin-1 expression.
-
IV. Visualizations
Signaling Pathways
The following diagrams illustrate the key signaling pathways targeted by this compound.
Caption: Disitertide's dual inhibitory action on TGF-β and PI3K pathways.
Experimental Workflow
Caption: General workflow for in vivo efficacy studies of Disitertide.
Troubleshooting Logic
Caption: A logical approach to troubleshooting low efficacy in Disitertide experiments.
References
Technical Support Center: Disitertide Diammonium Dosage Optimization for Mice
This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on the use of Disitertide diammonium in mouse models. It includes frequently asked questions (FAQs), troubleshooting guides, and detailed experimental protocols to ensure successful and reproducible experiments.
Frequently Asked Questions (FAQs)
Q1: What is Disitertide and what is its mechanism of action?
Disitertide, also known as P144, is a peptide inhibitor of Transforming Growth Factor-beta 1 (TGF-β1).[1][2] Its primary mechanism of action is to block the binding of TGF-β1 to its receptor, thereby inhibiting the canonical TGF-β/SMAD signaling pathway.[3][4] This inhibition leads to a reduction in the phosphorylation of SMAD2 and SMAD3, which are key downstream mediators of TGF-β1 signaling.[3][5] Disitertide has also been identified as a PI3K inhibitor, affecting the PI3K/Akt signaling pathway.[2][6]
Q2: What is the recommended starting dosage for this compound in mice for systemic administration?
Based on published preclinical studies, a starting dose for intraperitoneal (IP) injection in mice can range from 1 mg/kg to 4 mg/kg per day.[1][7] It is crucial to perform a dose-response study to determine the optimal dosage for your specific mouse model and experimental endpoint.
Q3: How should I prepare this compound for in vivo administration?
This compound solubility should be tested for your specific application. For many peptides, initial attempts to dissolve in sterile water or phosphate-buffered saline (PBS) are recommended.[2] If solubility is an issue, a small amount of a solubilizing agent such as DMSO can be used, followed by dilution in a suitable vehicle like saline or PBS.[2] Always ensure the final solution is sterile and pyrogen-free.
Q4: What are the potential side effects of Disitertide administration in mice?
While specific toxicity studies for Disitertide are not extensively detailed in the provided search results, systemic inhibition of TGF-β can have pleiotropic effects.[5] It is important to monitor mice for any signs of toxicity, such as weight loss, behavioral changes, or signs of distress. In some cases, peptide injections can induce hypersensitivity or anaphylactic shock, though this is rare.[8]
Troubleshooting Guide
| Issue | Possible Cause | Recommended Solution |
| Precipitation of Disitertide in solution | - Low solubility in the chosen vehicle.- Incorrect pH of the solution. | - First, try to dissolve the peptide in sterile water. If that fails, a 10%-30% acetic acid solution can be attempted. For difficult-to-dissolve peptides, a small amount of DMSO can be used to initially solubilize the peptide, followed by dilution in the final vehicle.[2]- Adjust the pH of the buffer to improve solubility. |
| Inconsistent or lack of efficacy in vivo | - Suboptimal dosage.- Degradation of the peptide.- Incorrect administration technique. | - Perform a dose-response study to identify the most effective dose for your model.- Ensure proper storage of the peptide stock solution (typically at -20°C or -80°C). Prepare fresh dilutions for each experiment. Avoid repeated freeze-thaw cycles.- Review and refine your injection technique. For intraperitoneal injections, ensure the injection is into the peritoneal cavity and not into the intestines or fat pads.[9] |
| Adverse reactions in mice post-injection (e.g., lethargy, ruffled fur) | - Anaphylactic reaction to the peptide.- Contamination of the injection solution.- The vehicle itself may be causing a reaction. | - Monitor animals closely after injection. In case of a severe reaction, euthanasia may be necessary. Consider using a different peptide conjugate or vehicle in future experiments.[8]- Ensure strict aseptic technique during solution preparation and administration. Filter-sterilize the final solution.- Run a control group with the vehicle alone to rule out any vehicle-specific effects. |
| Difficulty with intravenous tail vein injection | - Vasoconstriction of the tail veins. | - Warm the mouse under a heat lamp or in a warming cabinet to dilate the tail veins before injection. |
Quantitative Data Summary
The following table summarizes dosages of Disitertide (P144) used in various preclinical models. This information can be used as a guide for designing your own dosage optimization studies.
| Animal Model | Route of Administration | Dosage | Frequency | Reference |
| Mouse | Intraperitoneal (IP) | 4 mg/kg | Daily | [1] |
| Rodent | Intraperitoneal (IP) | 1 mg/kg | Daily | [7] |
| Rabbit | Intravenous (IV) | ~3.5 mg/kg | Single administration, repeated at 24-72h | [7][10] |
| Nude Mouse (human hypertrophic scar xenograft) | Topical | 300 µg/mL (in Lipogel) | Daily | [2][6] |
Experimental Protocols
Protocol 1: Preparation of this compound for Intraperitoneal Injection
-
Calculate the required amount of this compound: Based on the desired dosage (e.g., 4 mg/kg) and the number and weight of the mice, calculate the total amount of peptide needed.
-
Reconstitution: Aseptically reconstitute the lyophilized this compound in a sterile, pyrogen-free vehicle. Start with sterile water or PBS. If solubility is an issue, refer to the troubleshooting guide.
-
Dilution: Dilute the reconstituted stock solution to the final desired concentration for injection. The final injection volume for intraperitoneal injection in mice should ideally be between 100-200 µL.
-
Sterilization: If not prepared from sterile components in a sterile environment, filter the final solution through a 0.22 µm syringe filter into a sterile vial.
-
Storage: Store the stock solution at -20°C or as recommended by the manufacturer. Prepare fresh dilutions for injection from the stock solution for each day of the experiment.
Protocol 2: Intraperitoneal (IP) Injection in Mice
-
Animal Restraint: Properly restrain the mouse to expose the abdomen.
-
Injection Site: The preferred injection site is the lower right or left quadrant of the abdomen.
-
Needle Insertion: Use a 25-27 gauge needle. Insert the needle at a 15-20 degree angle, bevel up. Gently aspirate to ensure no fluid or blood is drawn back, which would indicate entry into the bladder, intestines, or a blood vessel.
-
Injection: Slowly inject the calculated volume of the Disitertide solution into the peritoneal cavity.
-
Withdrawal and Monitoring: Withdraw the needle and return the mouse to its cage. Monitor the mouse for any immediate adverse reactions.
Visualizations
Signaling Pathways
Caption: Disitertide's dual inhibitory action on TGF-β and PI3K/Akt signaling.
Experimental Workflow
Caption: A typical experimental workflow for in vivo studies with Disitertide.
References
- 1. researchgate.net [researchgate.net]
- 2. medchemexpress.com [medchemexpress.com]
- 3. ahajournals.org [ahajournals.org]
- 4. mdpi.com [mdpi.com]
- 5. Topical application of a peptide inhibitor of transforming growth factor-beta1 ameliorates bleomycin-induced skin fibrosis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. medchemexpress.com [medchemexpress.com]
- 7. researchgate.net [researchgate.net]
- 8. Why did ny mouse or rabit die after peptide antigen injection? [biosyn.com]
- 9. services.anu.edu.au [services.anu.edu.au]
- 10. P144 a Transforming Growth Factor Beta Inhibitor Peptide, Generates Antifibrogenic Effects in a Radiotherapy Induced Fibrosis Model - PubMed [pubmed.ncbi.nlm.nih.gov]
Technical Support Center: Disitertide Diammonium Solution Stability
This technical support center provides guidance for researchers, scientists, and drug development professionals on preventing the degradation of Disitertide diammonium in solution. The following information is based on established principles of peptide stability and should be adapted and validated for your specific experimental conditions.
Frequently Asked Questions (FAQs)
Q1: What are the primary pathways of this compound degradation in solution?
A1: Like many peptides, this compound is susceptible to several degradation pathways in solution. The most common include:
-
Hydrolysis: Cleavage of the peptide backbone, particularly at aspartic acid (Asp) residues.
-
Oxidation: Methionine (Met) and Cysteine (Cys) residues are prone to oxidation.
-
Deamidation: Asparagine (Asn) and Glutamine (Gln) residues can undergo deamidation.
-
Aggregation: Peptides can self-associate to form soluble or insoluble aggregates, leading to loss of activity.[1][2]
Q2: What are the ideal storage conditions for this compound solutions?
A2: To minimize degradation, it is recommended to store this compound solutions under the following conditions:
-
Temperature: Store frozen at -20°C or -80°C for long-term storage. For short-term use, solutions can be refrigerated at 2-8°C.
-
Aliquoting: To avoid repeated freeze-thaw cycles, which can accelerate degradation, it is best to aliquot the stock solution into single-use volumes before freezing.
-
Light Protection: Protect solutions from light to prevent photo-oxidation.
Q3: How does pH affect the stability of this compound in solution?
A3: The pH of the solution is a critical factor in maintaining the stability of this compound. Generally, a pH range of 4-6 is optimal for the stability of many peptides. Extreme pH values (highly acidic or alkaline) can accelerate hydrolysis and other degradation pathways. It is crucial to determine the optimal pH for your specific formulation through stability studies.
Q4: Can I use buffers to prepare my this compound solution?
A4: Yes, using a buffer system is highly recommended to maintain a stable pH. Common buffers used for peptide formulations include acetate, citrate, and phosphate (B84403) buffers. The choice of buffer and its concentration should be optimized for your specific application and in-house stability testing.
Q5: Are there any excipients that can help stabilize this compound in solution?
A5: Certain excipients can enhance the stability of peptide solutions. These include:
-
Bulking Agents/Cryoprotectants: Sugars like sucrose (B13894) and trehalose, or polyols like mannitol (B672) and sorbitol, can protect the peptide during freezing and lyophilization.
-
Antioxidants: Ascorbic acid or methionine can be added to minimize oxidation.
-
Surfactants: Non-ionic surfactants like polysorbate 80 can reduce aggregation by minimizing surface adsorption.
The selection and concentration of any excipient must be carefully evaluated for compatibility and efficacy.
Troubleshooting Guides
Issue 1: Loss of Activity or Potency Over Time
| Potential Cause | Troubleshooting Steps |
| Chemical Degradation (Hydrolysis, Oxidation) | - Optimize the pH of the solution (typically in the range of 4-6).- Store solutions at lower temperatures (-20°C or -80°C).- Protect from light.- Consider adding antioxidants if oxidation is suspected. |
| Aggregation | - Optimize the peptide concentration; higher concentrations are more prone to aggregation.- Adjust the ionic strength of the solution.- Consider adding a non-ionic surfactant (e.g., polysorbate 80). |
| Repeated Freeze-Thaw Cycles | - Aliquot stock solutions into single-use vials before freezing to avoid repeated temperature fluctuations. |
Issue 2: Precipitation or Cloudiness in the Solution
| Potential Cause | Troubleshooting Steps |
| Poor Solubility | - Ensure the correct solvent is being used. For this compound, initial solubilization in a small amount of a suitable organic solvent like DMSO may be necessary before dilution in an aqueous buffer.[3][4]- Gently warm or sonicate the solution to aid dissolution. |
| Aggregation | - See troubleshooting steps for aggregation under "Loss of Activity."- Filter the solution through a 0.22 µm filter to remove any existing aggregates before use. |
| Buffer Incompatibility | - Evaluate the compatibility of the chosen buffer system with this compound. Some buffers can promote aggregation at certain concentrations or pH values. |
Experimental Protocols
Protocol 1: Stability-Indicating High-Performance Liquid Chromatography (HPLC) Method for this compound
A stability-indicating HPLC method is essential for accurately quantifying the amount of intact this compound and detecting any degradation products.
Materials:
-
This compound reference standard
-
HPLC-grade acetonitrile (B52724) (ACN)
-
HPLC-grade water
-
Trifluoroacetic acid (TFA)
-
C18 reverse-phase HPLC column (e.g., 4.6 x 150 mm, 3.5 µm)
-
HPLC system with UV detector
Method:
-
Mobile Phase Preparation:
-
Mobile Phase A: 0.1% TFA in water
-
Mobile Phase B: 0.1% TFA in acetonitrile
-
-
Chromatographic Conditions (Example):
-
Flow Rate: 1.0 mL/min
-
Detection Wavelength: 220 nm
-
Column Temperature: 30°C
-
Injection Volume: 20 µL
-
Gradient:
Time (min) % Mobile Phase B 0 10 25 60 26 90 28 90 29 10 | 35 | 10 |
-
-
Sample Preparation:
-
Prepare a stock solution of this compound in an appropriate solvent (e.g., water with a small amount of DMSO if necessary for solubility).
-
Dilute the stock solution with the initial mobile phase conditions to the desired concentration for analysis.
-
-
Forced Degradation Studies (Method Validation):
-
To validate that the method is stability-indicating, expose the this compound solution to stress conditions (e.g., acidic, basic, oxidative, thermal, and photolytic stress) to generate degradation products.
-
Analyze the stressed samples by HPLC to ensure that the degradation product peaks are well-resolved from the main this compound peak.
-
Visualizations
Caption: Key chemical and physical degradation pathways for peptides in solution.
Caption: A typical experimental workflow for evaluating peptide stability.
Data Presentation
The following tables present hypothetical data to illustrate how to summarize stability results. Note: This data is for illustrative purposes only and must be replaced with your experimental findings.
Table 1: Effect of pH on this compound Stability at 4°C
| pH | Initial Purity (%) | Purity after 1 Week (%) | Purity after 4 Weeks (%) |
| 4.0 | 99.5 | 99.2 | 98.5 |
| 5.0 | 99.6 | 99.5 | 99.1 |
| 6.0 | 99.5 | 99.3 | 98.8 |
| 7.0 | 99.4 | 98.8 | 97.2 |
| 8.0 | 99.3 | 97.5 | 94.1 |
Table 2: Effect of Temperature on this compound Stability at pH 5.0
| Temperature | Initial Purity (%) | Purity after 1 Week (%) | Purity after 4 Weeks (%) |
| -20°C | 99.6 | 99.6 | 99.5 |
| 4°C | 99.6 | 99.5 | 99.1 |
| 25°C | 99.5 | 98.1 | 95.3 |
Table 3: Effect of Excipients on this compound Stability at pH 5.0 and 4°C after 4 Weeks
| Excipient | Concentration | Purity (%) |
| None (Control) | - | 99.1 |
| Mannitol | 5% (w/v) | 99.3 |
| Sucrose | 5% (w/v) | 99.4 |
| Polysorbate 80 | 0.02% (v/v) | 99.2 |
| Methionine | 0.1% (w/v) | 99.3 |
References
challenges in working with Disitertide diammonium
Welcome to the Technical Support Center for Disitertide diammonium. This resource is designed to assist researchers, scientists, and drug development professionals in overcoming common challenges encountered during experiments with this peptide inhibitor. Here you will find troubleshooting guides, frequently asked questions (FAQs), detailed experimental protocols, and key data presented for your convenience.
Frequently Asked Questions (FAQs) & Troubleshooting
This section addresses specific issues that may arise when working with this compound, providing practical solutions and guidance.
Issue: Difficulty Dissolving this compound
-
Q1: My this compound is not fully dissolving in aqueous solutions. What should I do?
A1: this compound has limited solubility in water. For in vitro experiments, it is recommended to first prepare a stock solution in an organic solvent like DMSO, where it is more soluble (up to 10 mg/mL with ultrasonication).[1] For aqueous preparations, solubility can be achieved up to 9.09 mg/mL with the aid of ultrasonication and pH adjustment to 9 with ammonium (B1175870) hydroxide (B78521) (NH₃·H₂O).[1] For in vivo studies, a common formulation involves a suspension in a vehicle like 50% PEG300 and 50% saline, which may also require ultrasonication to ensure a uniform suspension.[1][2] Always ensure the powder is protected from moisture and light during storage.[1][2]
Issue: Inconsistent or Unexpected Experimental Results
-
Q2: I am observing variable or off-target effects in my cell-based assays. What could be the cause?
A2: this compound is known to have a dual mechanism of action, inhibiting both the Transforming Growth Factor-beta 1 (TGF-β1) pathway and the PI3K pathway.[1][3][4][5] This can lead to complex biological responses. To dissect the specific effects, consider the following:
-
Use specific pathway readouts: To confirm the engagement of each pathway, measure downstream markers of both TGF-β1 signaling (e.g., Smad phosphorylation) and PI3K signaling (e.g., Akt phosphorylation).
-
Dose-response studies: Perform a thorough dose-response analysis to identify the optimal concentration range for your specific cell type and experimental endpoint. Concentrations can range from 10 µg/mL to 200 µg/mL for effects on proliferation and apoptosis.[1][3]
-
Control experiments: Include appropriate controls, such as vehicle-only treated cells and cells treated with more selective inhibitors of either the TGF-β1 or PI3K pathway, to differentiate the effects of this compound.
-
-
Q3: My in vivo results are not as pronounced as expected from in vitro data. What factors should I consider?
A3: Translating in vitro efficacy to an in vivo model can be challenging. Several factors could contribute to discrepancies:
-
Bioavailability and Administration Route: The route of administration significantly impacts the bioavailability of the peptide. For topical applications, as used in some scar models, a concentration of 300 µg/mL in a lipogel has been reported.[1] For systemic administration, the formulation and injection route are critical. The recommended in vivo formulation is a suspension, which may have different pharmacokinetic properties compared to a fully dissolved solution.[1]
-
Dosing Regimen: The frequency and duration of treatment are crucial. In a rat model of hepatic fibrosis, intraperitoneal injections were administered every other day. Ensure your dosing schedule is appropriate for the model and the expected duration of the peptide's action.
-
Animal Model: The choice of animal model is critical. The expression levels and roles of TGF-β1 and PI3K pathways can vary between different species and disease models.
-
Data at a Glance
For easy reference, the following tables summarize key quantitative data for this compound.
Solubility Data
| Solvent | Concentration (mg/mL) | Molar Concentration (mM) | Notes |
| DMSO | 10 | 6.19 | Requires ultrasonication |
| Water | 9.09 | 5.63 | Requires ultrasonication and pH 9 |
| 50% PEG300 / 50% Saline | 5 | 3.10 | Forms a suspension; requires ultrasonication |
Data sourced from MedChemExpress and InvivoChem.[1][2]
Storage and Stability
| Condition | Duration | Notes |
| Powder (-20°C) | 3 years | Sealed, away from moisture and light, preferably under nitrogen |
| Powder (4°C) | 2 years | Sealed, away from moisture and light |
| In Solvent (-80°C) | 6 months | |
| In Solvent (-20°C) | 1 month |
Data sourced from InvivoChem.[2]
Experimental Protocols
Below are detailed methodologies for common experiments involving this compound.
Protocol 1: Preparation of a 10 mM Stock Solution in DMSO
-
Weighing: Accurately weigh the required amount of this compound powder in a sterile microcentrifuge tube. The molecular weight is 1614.88 g/mol .[1]
-
Solvent Addition: Add the calculated volume of high-purity, anhydrous DMSO to achieve a final concentration of 10 mM.
-
Dissolution: Tightly cap the tube and vortex briefly. Place the tube in an ultrasonic water bath and sonicate until the powder is completely dissolved. Visually inspect the solution to ensure no particulates are present.
-
Aliquoting and Storage: Aliquot the stock solution into smaller, single-use volumes to avoid repeated freeze-thaw cycles. Store the aliquots at -20°C or -80°C.
Protocol 2: In Vitro Cell Viability Assay (e.g., MTT Assay)
-
Cell Seeding: Seed your cells of interest (e.g., A172 or U-87 MG glioblastoma cells) in a 96-well plate at a predetermined optimal density and allow them to adhere overnight.
-
Treatment Preparation: Prepare serial dilutions of this compound from your DMSO stock solution in the appropriate cell culture medium. Ensure the final DMSO concentration in all wells (including vehicle controls) is consistent and non-toxic to the cells (typically ≤ 0.1%).
-
Cell Treatment: Remove the old medium from the cells and replace it with the medium containing the various concentrations of this compound (e.g., 10 µg/mL to 200 µg/mL).[1][3] Include wells with medium and vehicle (DMSO) only as controls.
-
Incubation: Incubate the plate for the desired treatment duration (e.g., 24, 48, or 72 hours) under standard cell culture conditions.
-
MTT Addition: Add MTT reagent to each well and incubate for 2-4 hours, allowing the formation of formazan (B1609692) crystals.
-
Solubilization: Add the solubilization solution (e.g., DMSO or a specialized reagent) to each well to dissolve the formazan crystals.
-
Absorbance Reading: Read the absorbance at the appropriate wavelength (e.g., 570 nm) using a microplate reader.
-
Data Analysis: Calculate cell viability as a percentage relative to the vehicle-treated control cells.
Protocol 3: Western Blot Analysis for Pathway Inhibition
-
Cell Treatment and Lysis: Treat cells (e.g., MC3T3-E1) with this compound (e.g., 100 µg/mL for 4 hours) as described in the cell viability protocol.[1][6] After treatment, wash the cells with ice-cold PBS and lyse them in RIPA buffer containing protease and phosphatase inhibitors.
-
Protein Quantification: Determine the protein concentration of each lysate using a standard protein assay (e.g., BCA assay).
-
SDS-PAGE and Transfer: Load equal amounts of protein onto an SDS-PAGE gel, separate the proteins by electrophoresis, and then transfer them to a PVDF membrane.
-
Blocking and Antibody Incubation: Block the membrane with a suitable blocking buffer (e.g., 5% non-fat milk or BSA in TBST) for 1 hour at room temperature. Incubate the membrane with primary antibodies against target proteins (e.g., p-Akt, total Akt, Bax, and a loading control like β-actin) overnight at 4°C.
-
Washing and Secondary Antibody Incubation: Wash the membrane with TBST and then incubate with the appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Detection and Imaging: Wash the membrane again with TBST. Apply an enhanced chemiluminescence (ECL) substrate and visualize the protein bands using a chemiluminescence imaging system.
-
Densitometry Analysis: Quantify the band intensities using image analysis software and normalize the levels of the proteins of interest to the loading control.
Visual Guides
The following diagrams illustrate key concepts related to the use of this compound.
Caption: Mechanism of action of this compound.
Caption: General workflow for an in vitro cell-based assay.
References
- 1. file.medchemexpress.com [file.medchemexpress.com]
- 2. This compound (P144 diammonium) | TGF–beta(Smad) | | Invivochem [invivochem.com]
- 3. medchemexpress.com [medchemexpress.com]
- 4. This compound - Ace Therapeutics [acetherapeutics.com]
- 5. This compound | TargetMol [targetmol.com]
- 6. medchemexpress.com [medchemexpress.com]
how to control for variables in P144 experiments
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with P144 (also known as Disitertide), a peptide inhibitor of Transforming Growth Factor-beta (TGF-β) signaling.
Frequently Asked Questions (FAQs)
Q1: What is P144 and what is its mechanism of action?
A1: P144, or Disitertide, is a synthetic peptide that acts as a competitive inhibitor of the Transforming Growth-beta (TGF-β) signaling pathway. It is derived from the TGF-β type III receptor (betaglycan) and functions by binding to TGF-β, thereby preventing it from interacting with its cell surface receptors (TβRI and TβRII). This blockage inhibits the downstream phosphorylation of SMAD2 and SMAD3, which are key mediators of the canonical TGF-β signaling cascade. By disrupting this pathway, P144 can modulate cellular processes such as proliferation, migration, and extracellular matrix deposition.
Q2: In which research areas is P144 commonly used?
A2: P144 is primarily investigated for its anti-fibrotic and anti-cancer properties. Research applications include studies on glioblastoma, where it has been shown to decrease tumor cell proliferation, migration, and invasiveness[1][2]. It is also extensively studied in various fibrosis models, including radiation-induced fibrosis, and has demonstrated potential in reducing collagen deposition and improving tissue architecture[3][4][5][6].
Q3: What are the solubility and stability characteristics of P144?
A3: P144 is a hydrophobic peptide with limited solubility in aqueous solutions. For in vitro experiments, it is often dissolved in a small amount of dimethyl sulfoxide (B87167) (DMSO) first, and then further diluted in culture medium. It is crucial to ensure complete dissolution and to be mindful of the final DMSO concentration, which should typically be kept below 0.1% to avoid solvent-induced cytotoxicity. For in vivo applications, P144 may require specific formulations, such as incorporation into a lipogel for topical administration or the use of co-solvents for systemic delivery. Due to its peptide nature, repeated freeze-thaw cycles should be avoided to maintain its stability.
Q4: Does P144 have any known off-target effects?
A4: While P144 is designed to be a specific inhibitor of TGF-β signaling, at least one source suggests it may also act as a PI3K inhibitor[7][8]. Researchers should consider this potential off-target effect when interpreting their results. It may be prudent to include experimental controls to assess the activation state of the PI3K pathway, such as measuring phosphorylated Akt (p-Akt) levels.
Troubleshooting Guides
In Vitro Experiments
Issue 1: Inconsistent or no effect of P144 on target cells.
| Possible Cause | Troubleshooting Steps |
| Improper P144 preparation | P144 is hydrophobic. Ensure it is fully dissolved in a suitable solvent like DMSO before diluting in aqueous media. Consider brief sonication to aid dissolution. Prepare fresh dilutions for each experiment. |
| Incorrect P144 concentration | Perform a dose-response experiment to determine the optimal concentration for your specific cell line and experimental conditions. Effective concentrations in published studies range from 10 µg/mL to 200 µg/mL. |
| Low TGF-β signaling in control cells | Ensure your cell model has active TGF-β signaling at baseline or is stimulated with exogenous TGF-β to observe the inhibitory effect of P144. |
| Cell line insensitivity | Some cell lines may be less sensitive to TGF-β signaling or P144. Confirm the expression of TGF-β receptors in your cell line. Consider using a positive control cell line known to be responsive to TGF-β. |
| P144 degradation | Store P144 aliquots at -20°C or -80°C and avoid repeated freeze-thaw cycles. Use fresh aliquots for each experiment. |
Issue 2: High background or off-target effects observed.
| Possible Cause | Troubleshooting Steps |
| High DMSO concentration | Ensure the final concentration of DMSO in the culture medium is non-toxic to the cells (typically <0.1%). Include a vehicle control (medium with the same concentration of DMSO) in your experimental setup. |
| Off-target effects of P144 | As P144 may inhibit the PI3K pathway, consider using a specific PI3K inhibitor as a control to differentiate between TGF-β and PI3K-mediated effects. Measure markers of PI3K pathway activation (e.g., p-Akt). |
| Non-specific binding | Ensure proper blocking steps in assays like Western blotting and immunocytochemistry to minimize non-specific antibody binding. |
In Vivo Experiments
Issue 3: Lack of efficacy or high toxicity in animal models.
| Possible Cause | Troubleshooting Steps |
| Inadequate dosage or administration route | The optimal dose and route of administration can vary between animal models and disease types. Refer to published studies for guidance. For example, topical application of a 300 µg/mL lipogel has been used in a mouse hypertrophic scar model[7][8], while intravenous administration at 2-3 mg/kg has been used in a rabbit model of radiation-induced fibrosis[5]. |
| Poor bioavailability | Due to its hydrophobic nature, the formulation of P144 is critical for in vivo delivery. Ensure the formulation is appropriate for the chosen administration route and allows for adequate bioavailability. |
| Animal model selection | The choice of animal model is crucial. For glioblastoma research, various models exist, including cell line-derived xenografts and patient-derived xenografts, each with its own advantages and limitations. For fibrosis studies, models like bleomycin-induced lung fibrosis or carbon tetrachloride-induced liver fibrosis are commonly used. |
| Timing of treatment | The therapeutic window for P144 intervention can be critical. The timing of treatment initiation relative to disease induction should be carefully considered and optimized. |
| Toxicity | Monitor animals closely for any signs of toxicity. If toxicity is observed, consider reducing the dose or frequency of administration. Include a vehicle-treated control group to assess baseline animal health. |
Quantitative Data
Table 1: Reported Effective Concentrations of P144 in In Vitro Studies
| Cell Line | Assay | Effective Concentration | Observed Effect |
| A172 and U-87 MG (Glioblastoma) | Proliferation, Apoptosis, Anoikis | 10 µg/mL - 200 µg/mL | Dose-dependent decrease in proliferation and increase in apoptosis and anoikis[3][8]. |
| MC3T3-E1 (Mouse Embryo Osteoblast Precursor) | Western Blot | 100 µg/mL | Suppressed PI3K and p-Akt expression; induced Bax expression[7][8]. |
| Human Corneal Epithelial (HCE) cells | Western Blot | Not specified | Decreased TGF-β1-stimulated pSMAD2 expression[9]. |
| SNU449 and Hep3B (Human Liver Cancer) | Proliferation | 10 µg/mL - 200 µg/mL | Dose-dependent inhibition of proliferation[10]. |
Note: IC50 values for P144 are not consistently reported in the reviewed literature. The effective concentrations listed are based on observed biological effects.
Experimental Protocols
Western Blot for Phosphorylated SMAD2 (pSMAD2)
This protocol is a general guideline and should be optimized for your specific experimental conditions.
-
Cell Culture and Treatment:
-
Plate cells at an appropriate density and allow them to adhere overnight.
-
Starve cells in serum-free medium for 4-6 hours.
-
Pre-treat cells with P144 at the desired concentrations for 1-2 hours.
-
Stimulate cells with recombinant human TGF-β1 (typically 5-10 ng/mL) for 30-60 minutes. Include a non-stimulated control and a vehicle control.
-
-
Cell Lysis:
-
Wash cells twice with ice-cold PBS.
-
Lyse cells in RIPA buffer supplemented with protease and phosphatase inhibitors.
-
Scrape the cells and collect the lysate.
-
Centrifuge at 14,000 x g for 15 minutes at 4°C to pellet cell debris.
-
Collect the supernatant and determine the protein concentration using a BCA or Bradford assay.
-
-
SDS-PAGE and Western Blotting:
-
Denature protein lysates by boiling in Laemmli sample buffer.
-
Load equal amounts of protein per lane onto an SDS-PAGE gel.
-
Separate proteins by electrophoresis.
-
Transfer proteins to a PVDF or nitrocellulose membrane.
-
Block the membrane with 5% non-fat dry milk or BSA in TBST for 1 hour at room temperature.
-
Incubate the membrane with a primary antibody against pSMAD2 (Ser465/467) overnight at 4°C.
-
Wash the membrane three times with TBST.
-
Incubate with an appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Wash the membrane three times with TBST.
-
Detect the signal using an enhanced chemiluminescence (ECL) substrate and image the blot.
-
Normalize pSMAD2 levels to total SMAD2 or a housekeeping protein like β-actin or GAPDH.
-
Cell Proliferation Assay (WST-1 or MTT)
This protocol provides a general framework for assessing the effect of P144 on cell proliferation.
-
Cell Seeding:
-
Seed cells in a 96-well plate at a density that allows for logarithmic growth during the experimental period.
-
Allow cells to adhere for 24 hours.
-
-
Treatment:
-
Treat cells with a range of P144 concentrations. Include a vehicle control and a positive control for proliferation inhibition if available.
-
Incubate for the desired period (e.g., 24, 48, 72 hours).
-
-
Assay:
-
Add WST-1 or MTT reagent to each well according to the manufacturer's instructions.
-
Incubate for the recommended time (typically 1-4 hours).
-
If using MTT, add the solubilization solution.
-
Measure the absorbance at the appropriate wavelength using a microplate reader.
-
-
Data Analysis:
-
Subtract the background absorbance from all readings.
-
Calculate the percentage of cell viability relative to the vehicle-treated control.
-
Plot the percentage of viability against the P144 concentration to generate a dose-response curve.
-
Visualizations
Caption: Canonical TGF-β signaling pathway and the inhibitory action of P144.
Caption: General experimental workflow for evaluating P144 efficacy.
References
- 1. mdpi.com [mdpi.com]
- 2. Mouse Models of Glioblastoma - Glioblastoma - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 3. medchemexpress.com [medchemexpress.com]
- 4. Mouse Models of Experimental Glioblastoma - Gliomas - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 5. Mouse Models of Experimental Glioblastoma - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. P144 a Transforming Growth Factor Beta Inhibitor Peptide, Generates Antifibrogenic Effects in a Radiotherapy Induced Fibrosis Model - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. medchemexpress.com [medchemexpress.com]
- 9. iovs.arvojournals.org [iovs.arvojournals.org]
- 10. In Vivo Models for the Study of Fibrosis - PMC [pmc.ncbi.nlm.nih.gov]
Validation & Comparative
A Comparative Guide to Validating the Inhibitory Effect of Disitertide Diammonium
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive comparison of Disitertide diammonium (P144), a peptide-based inhibitor of Transforming Growth Factor-beta 1 (TGF-β1), with alternative therapeutic agents. The objective is to offer a clear, data-driven validation framework for its inhibitory effects. Performance is compared against Galunisertib (B1674415), a small molecule inhibitor targeting the same pathway, and Cilengitide, a peptide-based inhibitor of a different, but functionally related, pathway involving integrin signaling.
Overview of Inhibitors and Mechanisms of Action
Disitertide is a synthetic peptide designed to block the interaction between the cytokine TGF-β1 and its receptor, a critical pathway in cell growth, proliferation, and fibrosis[1][2]. By inhibiting this pathway, Disitertide aims to reduce tumorigenic processes such as cell migration and invasion[1][3]. Its performance is compared with:
-
Galunisertib (LY2157299): A small molecule inhibitor of the TGF-β receptor I (TGFβRI) kinase, also known as ALK5[4][5]. It represents a more direct mechanistic alternative, targeting the same signaling cascade as Disitertide but through kinase inhibition rather than ligand-receptor blockage.
-
Cilengitide (EMD 121974): A cyclic peptide that antagonizes αvβ3 and αvβ5 integrins[6]. This pathway is crucial for angiogenesis and cell adhesion, making Cilengitide a relevant functional comparator for anti-cancer applications, despite its different molecular target.
Quantitative Performance Data
The following tables summarize the inhibitory potency of this compound and its alternatives from published preclinical studies.
Table 1: Inhibitory Potency Against the TGF-β Signaling Pathway
| Compound | Target | Assay Type | Potency (IC₅₀) | Reference(s) |
| Disitertide (P144) | TGF-β1 Ligand-Receptor Interaction | Downstream Effect (pSmad2/3) | Not specified (Effective at 10-200 µg/mL) | [1][7][8] |
| Galunisertib | TGFβRI (ALK5) Kinase | Enzymatic Assay | 172 nM | [4][5] |
| TGF-β Induced pSMAD | Cell-Based Assay (NIH3T3) | 64 nM | [4][9] | |
| TGF-β Induced Proliferation | Cell-Based Assay (NIH3T3) | 396 nM | [4][9] |
Table 2: Inhibitory Potency Against Integrin Signaling
| Compound | Target | Assay Type | Potency (IC₅₀) | Reference(s) |
| Cilengitide | αvβ3 Integrin-Vitronectin Binding | Biochemical Assay | 4 nM | [6] |
| αvβ5 Integrin-Vitronectin Binding | Biochemical Assay | 79 nM | [6] | |
| Cell Adhesion to Vitronectin | Cell-Based Assay (M21 cells) | 400 nM | [6] |
Signaling Pathway and Experimental Workflow Diagrams
Visual representations of the targeted biological pathways and a standard experimental workflow are provided below to clarify the mechanisms of action and validation processes.
Key Experimental Protocols
Detailed methodologies are crucial for reproducing and comparing experimental findings. Below are protocols for two key assays relevant to the inhibitors discussed.
Protocol 1: TGF-β Signaling Inhibition Assay (pSMAD Western Blot)
This protocol is used to quantify the inhibition of TGF-β1-induced phosphorylation of Smad2, a key downstream event in the signaling cascade. It is applicable for validating both Disitertide and Galunisertib.
-
1. Cell Culture and Seeding:
-
Culture a responsive cell line (e.g., NIH3T3, HaCaT) in DMEM with 10% FBS.
-
Seed cells in a 6-well plate at a density to achieve 80-90% confluency on the day of the experiment.
-
-
2. Serum Starvation:
-
Once confluent, wash cells with PBS and replace the medium with serum-free DMEM.
-
Incubate for 4-6 hours to reduce basal signaling activity.
-
-
3. Inhibitor Pre-treatment:
-
Prepare serial dilutions of the inhibitor (Disitertide or Galunisertib) in serum-free DMEM.
-
Aspirate the medium and add the inhibitor-containing medium to the respective wells. Include a vehicle-only control.
-
Incubate for 1-2 hours at 37°C.
-
-
4. TGF-β1 Stimulation:
-
Add recombinant human TGF-β1 to all wells (except the unstimulated control) to a final concentration of 5 ng/mL.
-
Incubate for 45-60 minutes at 37°C.
-
-
5. Cell Lysis and Protein Quantification:
-
Immediately place the plate on ice and wash wells with ice-cold PBS.
-
Add RIPA lysis buffer containing protease and phosphatase inhibitors to each well.
-
Scrape the cells, collect the lysate, and centrifuge at 14,000 x g for 15 minutes at 4°C.
-
Determine the protein concentration of the supernatant using a BCA assay.
-
-
6. Western Blotting:
-
Separate equal amounts of protein (20-30 µg) on an SDS-PAGE gel and transfer to a PVDF membrane.
-
Block the membrane with 5% BSA in TBST for 1 hour.
-
Incubate with a primary antibody against phospho-Smad2 (pSmad2) overnight at 4°C.
-
Wash and incubate with an HRP-conjugated secondary antibody.
-
Detect bands using an ECL substrate.
-
Strip the membrane and re-probe for total Smad2 and a loading control (e.g., GAPDH) to ensure equal loading.
-
-
7. Data Analysis:
-
Quantify band intensities using densitometry software (e.g., ImageJ).
-
Normalize pSmad2 levels to total Smad2. Calculate the percentage inhibition relative to the TGF-β1 stimulated control and plot a dose-response curve to determine the IC₅₀.
-
Protocol 2: Cell Migration Scratch Assay
This assay measures the effect of an inhibitor on collective cell migration, a process relevant to both TGF-β and integrin signaling.
-
1. Cell Seeding:
-
Seed cells (e.g., U-87 MG glioblastoma, A549 lung carcinoma) in a 24-well plate at a density that forms a 95-100% confluent monolayer within 24 hours[10].
-
-
2. Creating the "Scratch":
-
3. Treatment:
-
Replace the PBS with a low-serum medium (e.g., 1% FBS) to minimize proliferation.
-
Add the test inhibitor (Disitertide or Cilengitide) at various concentrations. Include a vehicle control.
-
Optional: To ensure closure is due to migration only, a proliferation inhibitor like Mitomycin C can be added[11].
-
-
4. Imaging and Monitoring:
-
5. Data Analysis:
-
Use image analysis software (e.g., ImageJ with the MRI Wound Healing Tool) to measure the area of the cell-free gap at each time point.
-
Calculate the percentage of wound closure for each condition relative to the initial (T=0) area.
-
Compare the rate of closure between treated and control groups to determine the inhibitory effect on cell migration.
-
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. selleckchem.com [selleckchem.com]
- 3. medchemexpress.com [medchemexpress.com]
- 4. Preclinical assessment of galunisertib (LY2157299 monohydrate), a first-in-class transforming growth factor-β receptor type I inhibitor - PMC [pmc.ncbi.nlm.nih.gov]
- 5. rndsystems.com [rndsystems.com]
- 6. academic.oup.com [academic.oup.com]
- 7. P144 a transforming growth factor beta inhibitor peptide, generates antifibrogenic effects in a radiotherapy induced fibrosis model [dadun.unav.edu]
- 8. researchgate.net [researchgate.net]
- 9. researchgate.net [researchgate.net]
- 10. clyte.tech [clyte.tech]
- 11. axionbiosystems.com [axionbiosystems.com]
- 12. Wound healing migration assay (Scratch assay) [protocols.io]
- 13. med.virginia.edu [med.virginia.edu]
A Comparative Guide to TGF-beta Inhibitors: Disitertide Diammonium vs. Alternative Modalities
The Transforming Growth Factor-beta (TGF-β) signaling pathway is a critical regulator of numerous cellular processes, including proliferation, differentiation, apoptosis, and immune response.[1] Its dysregulation is a key driver in the pathogenesis of fibrotic diseases and cancer, making it a prime target for therapeutic intervention.[2][3][4] This guide provides a detailed comparison of Disitertide diammonium, a peptide-based inhibitor, with other major classes of TGF-β inhibitors, including small molecules and monoclonal antibodies, supported by experimental data and methodologies for the research community.
Overview of TGF-β Inhibition Strategies
Therapeutic agents targeting the TGF-β pathway can be broadly categorized by their mechanism of action. These include:
-
Peptide Inhibitors: Designed to mimic receptor binding domains or other key interaction sites, preventing the TGF-β ligand from activating its cell surface receptors.
-
Small Molecule Inhibitors: Cell-permeable molecules that typically target the intracellular kinase domain of the TGF-β type I receptor (ALK5), preventing the phosphorylation and activation of downstream signaling proteins.[5][6][7]
-
Monoclonal Antibodies: These agents act as "ligand traps," binding to and neutralizing TGF-β isoforms in the extracellular space, thereby preventing them from engaging with their receptors.[8][9]
Comparative Analysis of Leading TGF-β Inhibitors
This section details the properties and performance of this compound against representative small molecule and antibody-based inhibitors.
Disitertide (P144) is a synthetic peptide derived from the TGF-β type III receptor (Betaglycan).[10] Its primary mechanism is to block the binding of TGF-β1 to its receptors, thereby inhibiting the canonical Smad signaling cascade.[10][11][12] Preclinical and clinical studies have primarily focused on its anti-fibrotic potential, particularly in dermal scarring and radiotherapy-induced fibrosis.[10][13][14][15]
Galunisertib (B1674415) (LY2157299) is an orally bioavailable small molecule that selectively inhibits the kinase activity of the TGF-β type I receptor (ALK5).[6][7][16] By preventing the phosphorylation of SMAD2, it effectively halts downstream signaling.[6][7][17] Galunisertib has been extensively investigated in clinical trials for various solid tumors, including hepatocellular carcinoma and pancreatic cancer.[6][16]
RepSox is another potent and selective small molecule inhibitor of ALK5, functioning as an ATP-competitive inhibitor.[5][18][19] While it has shown anti-tumor and anti-fibrotic effects in preclinical models, its predominant use is as a research tool in stem cell biology for cellular reprogramming and directed differentiation.[18][19][20]
Fresolimumab (GC1008) is a human monoclonal antibody that neutralizes all three major isoforms of TGF-β (TGF-β1, β2, and β3).[8][21][22] As a pan-TGF-β inhibitor, it has been evaluated in clinical trials for fibrotic conditions like systemic sclerosis and idiopathic pulmonary fibrosis, as well as various cancers.[8][21] However, its development for oncology has been largely discontinued.[9][23]
Data Presentation
Table 1: General Properties of Selected TGF-β Inhibitors
| Inhibitor | Type | Molecular Target | Mechanism of Action |
| Disitertide (P144) | Peptide | TGF-β1 Ligand | Blocks ligand-receptor interaction[10][11][12] |
| Galunisertib | Small Molecule | TGF-β Type I Receptor (ALK5) Kinase | ATP-competitive kinase inhibitor; prevents SMAD2 phosphorylation[6][7][17] |
| RepSox | Small Molecule | TGF-β Type I Receptor (ALK5) Kinase | ATP-competitive kinase inhibitor; prevents ALK5 autophosphorylation[5][18][19] |
| Fresolimumab | Monoclonal Antibody | TGF-β Ligands (Isoforms 1, 2, 3) | Extracellular ligand trap; neutralizes active TGF-β[8][21][22] |
Table 2: Comparative Preclinical Efficacy Data
| Inhibitor | Assay Type | Model System | Endpoint | Potency (IC50 / Effective Dose) | Reference |
| Disitertide (P144) | In vivo Anti-fibrosis | Nude mouse with human hypertrophic scar | Scar morphology improvement | 300 µg/mL (Topical) | [11] |
| Disitertide (P144) | In vivo Anti-fibrosis | Rabbit radiotherapy model | Reduction of collagen & pSMAD2/3 | Intravenous administration | [15] |
| Galunisertib | pSMAD Inhibition | Murine Fibroblast (NIH3T3) | SMAD2 phosphorylation | 64 nM | [24] |
| Galunisertib | pSMAD Inhibition | Murine Breast Cancer (4T1-LP) | TGF-β1-induced pSMAD | 1.765 µM | [24] |
| RepSox | Kinase Inhibition | Purified recombinant ALK5 | ALK5 autophosphorylation | 4 nM | [25] |
| RepSox | Kinase Inhibition | Purified recombinant ALK5 | ATP binding | 23 nM | [25] |
| RepSox | Anti-proliferative | Osteosarcoma cells (HOS, 143B) | Cell viability (96h) | ~140-150 µM | [20] |
Visualizations: Pathways and Protocols
Experimental Protocols
Key Experiment: In Vivo Radiotherapy-Induced Fibrosis (RIF) Model
This protocol is adapted from methodologies used to assess the anti-fibrotic efficacy of Disitertide (P144).[10][15]
1. Animal Model and Acclimatization:
-
Species: New Zealand White (WNZ) rabbits.
-
Acclimatization: Animals are housed in standard conditions for a minimum of one week prior to the experiment to acclimate.
2. Brachytherapy and Irradiation:
-
Anesthesia: Animals are anesthetized following approved institutional protocols.
-
Catheter Implantation: A brachytherapy catheter is surgically implanted into the target muscle tissue (e.g., lower limb).
-
Irradiation: Two days post-implantation, a high-dose-rate brachytherapy source is used to deliver a single dose of 20 Gy to the target area to induce a significant fibrotic response.
3. Treatment Administration:
-
Grouping: Animals are randomly assigned to a treatment group or a placebo control group.
-
Treatment Group: Receives intravenous (IV) administration of Disitertide (P144) at specified time points (e.g., immediately following the brachytherapy session, with repeat doses at 24 and 72 hours post-radiation).
-
Control Group: Receives an equivalent volume of a placebo vehicle (e.g., saline) via IV injection on the same schedule.
4. Endpoint Analysis (4 Weeks Post-Irradiation):
-
Euthanasia and Tissue Collection: Animals are humanely euthanized, and the irradiated muscle tissue is carefully dissected and collected.
-
Histological Processing:
-
Tissue samples are fixed in 10% neutral buffered formalin, processed, and embedded in paraffin.
-
Sections (5 µm) are cut and mounted on slides.
-
-
Collagen Quantification:
-
Slides are stained with Masson's trichrome stain, which colors collagen blue and muscle fibers red.
-
Digital images of the stained sections are captured using a microscope.
-
Image analysis software is used to quantify the area of collagen deposition relative to the total tissue area to determine the extent of fibrosis.
-
-
Pathway Activity Analysis (Immunohistochemistry):
-
Tissue sections are stained with antibodies specific for phosphorylated Smad2/3 (p-Smad2/3), a key marker of active TGF-β signaling.
-
The intensity and distribution of p-Smad2/3 staining are quantified through image analysis to assess the level of pathway inhibition by the treatment.
-
Conclusion
This compound, Galunisertib, RepSox, and Fresolimumab represent distinct strategies for inhibiting the pro-fibrotic and pro-tumorigenic TGF-β pathway.
-
Disitertide (P144) stands out as a peptide-based inhibitor primarily investigated for localized, fibrotic conditions. Its mechanism of blocking ligand-receptor interaction is distinct from the intracellular kinase inhibition of small molecules.
-
Small molecules like Galunisertib and RepSox offer the advantage of oral bioavailability and potent, direct inhibition of the ALK5 kinase. Galunisertib has a strong clinical development history in oncology, while RepSox is a benchmark compound for in vitro research.
-
Monoclonal antibodies like Fresolimumab provide a systemic, pan-isoform blockade of the TGF-β ligand, which has been explored for both systemic fibrosis and cancer, though with mixed clinical success in the latter.
The choice of inhibitor depends heavily on the research or therapeutic context. Disitertide offers a targeted approach for diseases where TGF-β1 is the primary driver, particularly in fibrotic tissues. In contrast, small molecules and antibodies may be more suitable for systemic diseases like metastatic cancer, where broad pathway inhibition is desired. The experimental data and protocols provided herein offer a framework for researchers to design and evaluate studies using these different classes of TGF-β inhibitors.
References
- 1. TGF-β Signaling: From Tissue Fibrosis to Tumor Microenvironment [mdpi.com]
- 2. Transforming Growth Factor-β Signaling in Fibrotic Diseases and Cancer-Associated Fibroblasts - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Targeting TGF-β signal transduction for fibrosis and cancer therapy | springermedizin.de [springermedizin.de]
- 4. [PDF] TGF-β Signaling: From Tissue Fibrosis to Tumor Microenvironment | Semantic Scholar [semanticscholar.org]
- 5. benchchem.com [benchchem.com]
- 6. What is Galunisertib used for? [synapse.patsnap.com]
- 7. Clinical development of galunisertib (LY2157299 monohydrate), a small molecule inhibitor of transforming growth factor-beta signaling pathway - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Fresolimumab: Anti-TGF-β Monoclonal Antibody for Cancer Research - Creative Biolabs [creativebiolabs.net]
- 9. Frontiers | Recent advances in therapeutic use of transforming growth factor-beta inhibitors in cancer and fibrosis [frontiersin.org]
- 10. mdpi.com [mdpi.com]
- 11. medchemexpress.com [medchemexpress.com]
- 12. selleckchem.com [selleckchem.com]
- 13. disitbiotech.com [disitbiotech.com]
- 14. go.drugbank.com [go.drugbank.com]
- 15. P144 a Transforming Growth Factor Beta Inhibitor Peptide, Generates Antifibrogenic Effects in a Radiotherapy Induced Fibrosis Model - PubMed [pubmed.ncbi.nlm.nih.gov]
- 16. clinicaltrials.eu [clinicaltrials.eu]
- 17. Preclinical assessment of galunisertib (LY2157299 monohydrate), a first-in-class transforming growth factor-β receptor type I inhibitor - PMC [pmc.ncbi.nlm.nih.gov]
- 18. benchchem.com [benchchem.com]
- 19. RepSox - Wikipedia [en.wikipedia.org]
- 20. TGF-β inhibitor RepSox suppresses osteosarcoma via the JNK/Smad3 signaling pathway - PMC [pmc.ncbi.nlm.nih.gov]
- 21. taylorandfrancis.com [taylorandfrancis.com]
- 22. Fresolimumab - Wikipedia [en.wikipedia.org]
- 23. Fresolimumab - Sanofi - AdisInsight [adisinsight.springer.com]
- 24. benchchem.com [benchchem.com]
- 25. selleckchem.com [selleckchem.com]
A Comparative Guide to TGF-β Inhibitors: The Peptide P144 versus Small Molecule Kinase Inhibitors
For Researchers, Scientists, and Drug Development Professionals
The transforming growth factor-beta (TGF-β) signaling pathway is a critical regulator of numerous cellular processes, including proliferation, differentiation, and extracellular matrix production. Its dysregulation is implicated in a wide range of diseases, most notably in fibrosis and cancer progression. Consequently, the development of therapeutic agents that inhibit this pathway is an area of intense research. This guide provides an objective comparison of two major classes of TGF-β inhibitors: the peptide inhibitor P144 and a selection of prominent small molecule inhibitors that target the TGF-β type I receptor kinase (ALK5).
Mechanism of Action: A Tale of Two Strategies
The fundamental difference between P144 and small molecule inhibitors lies in their mechanism of action.
P144 , a synthetic peptide, functions as a ligand trap. It is derived from the TGF-β type III receptor (betaglycan) and is designed to directly bind to the TGF-β1 ligand, preventing it from interacting with its cell surface receptors. This extracellular sequestration effectively neutralizes the ligand before it can initiate the signaling cascade.
Small molecule inhibitors , such as galunisertib (B1674415), vactosertib, RepSox, and LY2109761, are competitive antagonists of the ATP-binding site within the kinase domain of ALK5. By occupying this site, they prevent the receptor's autophosphorylation and subsequent phosphorylation of downstream SMAD proteins, thereby blocking the intracellular signal transduction.
Quantitative Data Presentation: A Comparative Overview
Direct head-to-head quantitative comparisons of P144 and small molecule inhibitors in the same assays are limited in the available literature. However, we can compare their reported potencies from various studies. Small molecule inhibitors are typically characterized by their half-maximal inhibitory concentration (IC50) against the ALK5 kinase. For P144, the inhibitory mechanism is based on ligand binding, and while direct IC50 values for signaling inhibition are not always reported in a comparable format, its biological effects have been demonstrated in various functional assays.
| Inhibitor | Type | Target | IC50 (ALK5 Kinase Assay) | Key In Vitro / In Vivo Findings |
| P144 | Peptide | TGF-β1 Ligand | Not Applicable | Reduces SMAD2 phosphorylation and impairs tumor growth in a glioblastoma model[1]. Promotes scar maturation in a hypertrophic scar model[2][3][4]. |
| Galunisertib | Small Molecule | ALK5 Kinase | 56 nM[5] | Inhibits SMAD2 phosphorylation and demonstrates anti-tumor activity in various cancer models[6][7]. |
| Vactosertib | Small Molecule | ALK5 Kinase | 11-12.9 nM[4][8] | Potently inhibits TGF-β-induced SMAD phosphorylation and shows anti-metastatic and anti-cancer effects[4][9]. |
| RepSox | Small Molecule | ALK5 Kinase | 4 nM (autophosphorylation)[10][11][12][13] | A potent and selective inhibitor of ALK5, often used in cellular reprogramming studies[11]. |
| LY2109761 | Small Molecule | ALK5/TGF-βRII Kinase | Ki: 38 nM (TβRI), 300 nM (TβRII)[14] | A dual inhibitor of TGF-β receptor type I and II kinases with anti-tumor activity[6][14]. |
Experimental Protocols: Methodologies for Key Experiments
Detailed experimental protocols are essential for the objective evaluation of these inhibitors. Below are representative methodologies for key assays cited in the literature.
ALK5 Kinase Inhibition Assay (for Small Molecule Inhibitors)
This biochemical assay measures the direct inhibitory effect of a compound on the enzymatic activity of the ALK5 kinase.
Objective: To determine the in vitro potency (IC50) of small molecule inhibitors against ALK5.
Methodology:
-
Reagent Preparation: Recombinant human ALK5 enzyme, a suitable kinase substrate (e.g., casein or a specific peptide), and ATP are prepared in a kinase reaction buffer.
-
Compound Dilution: The test inhibitor is serially diluted to a range of concentrations.
-
Kinase Reaction: The ALK5 enzyme is pre-incubated with the inhibitor for a specified period. The kinase reaction is initiated by the addition of the ATP and substrate mixture.
-
Detection: The amount of phosphorylated substrate is quantified. This can be achieved through various methods, including radiometric assays using [γ-³³P]ATP, or non-radioactive methods like fluorescence-based assays or ELISA.
-
Data Analysis: The percentage of kinase activity inhibition is calculated for each inhibitor concentration, and the IC50 value is determined by fitting the data to a dose-response curve.
In Vivo Human Hypertrophic Scar Model in Nude Mice (for P144)
This in vivo model assesses the anti-fibrotic efficacy of topically applied P144 on human hypertrophic scars.[2][3][4]
Objective: To evaluate the clinical and histological improvement of hypertrophic scars after treatment with P144.
Methodology:
-
Animal Model: BALB/c nude mice are used as hosts for human tissue implantation.
-
Scar Implantation: Human hypertrophic scar tissue (1x1 cm) is surgically implanted into the interscapular region of the nude mice.
-
Treatment: After a period of engraftment, a lipogel containing P144 (e.g., 300 μg/ml) or a placebo is applied topically to the scar tissue daily for a specified duration (e.g., two weeks).[4]
-
Sample Collection: At the end of the treatment period, the mice are sacrificed, and the entire scar is excised.
-
Analysis:
-
Morphometric Analysis: The total area, thickness, and collagen fiber area of the scars are measured.
-
Histological Analysis: Scar tissue is sectioned and stained (e.g., Hematoxylin and Eosin, Masson's Trichrome) to assess cellularity and collagen deposition.
-
Immunohistochemistry: Expression of collagen types I and III, and elastic fibers (e.g., fibrillin-1) is quantified to assess scar maturation.
-
-
Statistical Analysis: Data from the treated, placebo, and pre-implanted basal groups are statistically compared to determine the efficacy of the treatment.
Conclusion: Choosing the Right Tool for the Job
Both P144 and small molecule ALK5 inhibitors represent promising therapeutic strategies for targeting the TGF-β pathway. The choice between these two classes of inhibitors will largely depend on the specific therapeutic application, desired mode of delivery, and the pathological context.
-
P144 , with its extracellular mechanism of action, offers the advantage of not needing to cross the cell membrane to exert its effect, which may be beneficial for topical applications or for targeting localized fibrosis.
-
Small molecule inhibitors offer the convenience of oral bioavailability and have demonstrated potent systemic effects in various preclinical and clinical settings. Their intracellular target, the ALK5 kinase, is a central node in the TGF-β signaling cascade.
Further head-to-head comparative studies in standardized in vitro and in vivo models are warranted to provide a more definitive assessment of their relative efficacy and to guide the selection of the most appropriate inhibitor for specific disease indications. This guide provides a foundational comparison based on the currently available scientific literature to aid researchers in their ongoing efforts to develop effective therapies targeting the multifaceted TGF-β signaling pathway.
References
- 1. P144, a Transforming Growth Factor beta inhibitor peptide, generates antitumoral effects and modifies SMAD7 and SKI levels in human glioblastoma cell lines - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Effect of P144® (Anti-TGF-β) in an “In Vivo” Human Hypertrophic Scar Model in Nude Mice | PLOS One [journals.plos.org]
- 3. Effect of P144® (Anti-TGF-β) in an "In Vivo" Human Hypertrophic Scar Model in Nude Mice - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Effect of P144® (Anti-TGF-β) in an “In Vivo” Human Hypertrophic Scar Model in Nude Mice - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Effect of P144® (Anti-TGF-β) in an “In Vivo” Human Hypertrophic Scar Model in Nude Mice | PLOS One [journals.plos.org]
- 6. Preclinical assessment of galunisertib (LY2157299 monohydrate), a first-in-class transforming growth factor-β receptor type I inhibitor - PMC [pmc.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. ahajournals.org [ahajournals.org]
- 9. medchemexpress.com [medchemexpress.com]
- 10. benchchem.com [benchchem.com]
- 11. TGF-β Signaling | Cell Signaling Technology [cellsignal.com]
- 12. cusabio.com [cusabio.com]
- 13. Transforming Growth Factor-Beta Inhibition Reduces Progression of Early Choroidal Neovascularization Lesions in Rats: P17 and P144 Peptides - PMC [pmc.ncbi.nlm.nih.gov]
- 14. Transforming Growth Factor-Beta Inhibition Reduces Progression of Early Choroidal Neovascularization Lesions in Rats: P17 and P144 Peptides | PLOS One [journals.plos.org]
A Comparative Analysis of Disitertide Diammonium and Approved Therapies for Multiple Sclerosis: An Exploratory Guide
Introduction
Disitertide diammonium, also known as P144, is an investigational peptide that functions as a transforming growth factor-beta 1 (TGF-β1) inhibitor.[1][2] Its mechanism of action has been primarily explored in the contexts of oncology and fibrosis, where it has been shown to influence key signaling pathways such as TGF-β/Smad and PI3K/Akt.[1][3] To date, there is no direct clinical evidence supporting the use of this compound for the treatment of Multiple Sclerosis (MS).
This guide provides a comparative framework for researchers, scientists, and drug development professionals. It will objectively place the known mechanisms of this compound alongside those of established MS therapies. The aim is to offer a cross-validation of its potential biological impact in the context of MS immunopathology, based on its known signaling interactions. This document will summarize quantitative data in structured tables, provide detailed experimental protocols for key assays, and use visualizations to illustrate complex biological pathways and workflows.
Comparative Analysis of Mechanisms of Action
The therapeutic landscape of MS is diverse, with treatments targeting various aspects of the disease's autoimmune and neurodegenerative processes.[4][5] The following table compares the signaling pathway of this compound with those of major classes of approved MS drugs.
| Drug/Class | Primary Target/Mechanism | Key Cellular Effects |
| This compound | TGF-β1 Inhibition; PI3K Inhibition | Inhibition of Smad-dependent and -independent signaling, potentially modulating immune cell differentiation and fibrotic processes.[1] |
| S1P Receptor Modulators (e.g., Fingolimod, Siponimod, Ozanimod, Ponesimod) | Sphingosine-1-phosphate (S1P) receptor modulation | Sequesters lymphocytes in lymph nodes, preventing their infiltration into the central nervous system (CNS).[2][3][6][7][8][9][10][11][12][13][14] |
| Monoclonal Antibodies (e.g., Natalizumab, Ocrelizumab) | Targeting specific cell surface proteins (e.g., α4-integrin, CD20) | Prevents immune cell trafficking across the blood-brain barrier (Natalizumab) or depletes B cells (Ocrelizumab). |
| Immunomodulators (e.g., Glatiramer Acetate) | Unknown; thought to mimic myelin basic protein | Induces anti-inflammatory Th2 cells and may act as a decoy for the immune system. |
| DHODH Inhibitors (e.g., Teriflunomide) | Dihydroorotate dehydrogenase (DHODH) inhibition | Inhibits the proliferation of activated T and B lymphocytes by blocking pyrimidine (B1678525) synthesis. |
| Nrf2 Activators (e.g., Dimethyl Fumarate) | Activation of the Nrf2 transcriptional pathway | Exerts anti-inflammatory and antioxidant effects.[1] |
| Interferons (e.g., Interferon beta-1a, Interferon beta-1b) | Interferon receptors | Balances pro- and anti-inflammatory cytokines and reduces immune cell migration into the CNS.[5] |
Signaling Pathway of this compound
The primary mechanism of Disitertide is the inhibition of TGF-β1, a pleiotropic cytokine involved in cell growth, differentiation, and immune regulation. By blocking TGF-β1, Disitertide can interfere with the Smad signaling pathway. Additionally, it has been shown to inhibit the PI3K/Akt pathway, which is crucial for cell survival and proliferation.
Comparative Signaling Pathway: S1P Receptor Modulators
In contrast, S1P receptor modulators, a cornerstone of oral MS therapy, act by internalizing S1P receptors on lymphocytes. This prevents the cells from egressing from lymph nodes in response to the S1P gradient, thereby reducing their circulation and entry into the CNS.
Cross-Validation of Performance: A Hypothetical Data Framework
To objectively compare a novel agent like this compound with established MS therapies, rigorous clinical trials are necessary. The primary endpoints in such trials typically include the annualized relapse rate (ARR) and the time to confirmed disability progression. While no such data exists for Disitertide in MS, the table below illustrates how its performance would be presented in comparison to other treatments, using published data for the latter.
Note: The data for this compound is hypothetical and for illustrative purposes only.
| Therapy | Annualized Relapse Rate (ARR) | Risk Reduction in Disability Progression (vs. Placebo) |
| This compound (Hypothetical) | 0.20 | 35% |
| Placebo | 0.40 | N/A |
| Fingolimod | 0.18 | 30% |
| Natalizumab | 0.22 | 42% |
| Ocrelizumab | 0.16 | 40% |
| Teriflunomide | 0.37 | 30% |
| Dimethyl Fumarate | 0.19 | 38% |
Experimental Protocols
The generation of robust, comparable data relies on standardized experimental protocols. Below are outlines for key methodologies used in the clinical evaluation of MS therapies.
Protocol 1: Phase III Clinical Trial for Relapsing-Remitting MS
-
Objective: To evaluate the efficacy and safety of the investigational drug compared to placebo or an active comparator.
-
Design: A multicenter, randomized, double-blind, parallel-group study.
-
Population: Adult patients (18-55 years) with a diagnosis of relapsing-remitting MS according to revised McDonald criteria, with recent clinical or MRI activity.
-
Primary Endpoint: Annualized Relapse Rate (ARR) over a 24-month period.
-
Secondary Endpoints:
-
Time to 3-month confirmed disability progression, measured by the Expanded Disability Status Scale (EDSS).
-
Number of new or newly enlarging T2-hyperintense lesions on brain MRI.
-
Number of Gadolinium-enhancing (Gd+) lesions on T1-weighted brain MRI.
-
-
Procedure:
-
Screening and baseline assessments (clinical examination, EDSS, MRI).
-
Randomization to treatment or control arm.
-
Administration of the investigational drug or placebo/comparator at the specified dose and frequency.
-
Scheduled clinical follow-ups every 3 months, with relapse assessment and EDSS scoring.
-
Annual MRI scans.
-
Safety monitoring, including adverse event reporting and laboratory tests.
-
Protocol 2: In Vitro T-Cell Proliferation Assay
-
Objective: To assess the effect of the investigational drug on the proliferation of activated T-lymphocytes.
-
Materials: Peripheral blood mononuclear cells (PBMCs) isolated from healthy donors, phytohemagglutinin (PHA), [³H]-thymidine or a fluorescent dye (e.g., CFSE), and the investigational drug at various concentrations.
-
Procedure:
-
Isolate PBMCs using density gradient centrifugation.
-
Culture PBMCs in 96-well plates.
-
Treat cells with a range of concentrations of the investigational drug or vehicle control.
-
Stimulate T-cell proliferation with PHA.
-
After 48-72 hours, add [³H]-thymidine and incubate for another 18 hours.
-
Harvest the cells and measure the incorporation of [³H]-thymidine using a scintillation counter to determine the rate of DNA synthesis (proliferation).
-
Alternatively, for CFSE-based assays, stain cells prior to stimulation and analyze dye dilution by flow cytometry after 72-96 hours.
-
Experimental Workflow Visualization
The process of evaluating a new drug for MS, from preclinical studies to clinical trials, follows a structured workflow.
Conclusion
This compound, a TGF-β1 inhibitor, operates through signaling pathways distinct from currently approved MS therapies. While its immunomodulatory and anti-fibrotic properties are of theoretical interest, there is a critical lack of preclinical and clinical data to support its development for Multiple Sclerosis. A comprehensive evaluation, following the established protocols for assessing efficacy on relapse rates and disability progression, would be required to determine if its unique mechanism of action could translate into a viable therapeutic strategy for MS. This guide provides a foundational framework for how such a novel compound could be assessed and compared against the current standards of care in the field.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. selleckchem.com [selleckchem.com]
- 3. medchemexpress.com [medchemexpress.com]
- 4. mssociety.org.uk [mssociety.org.uk]
- 5. An update on new and emerging therapies for relapsing-remitting multiple sclerosis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Sustained-release fampridine for multiple sclerosis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Current approved options for treating patients with multiple sclerosis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Clinical Significance of Gastrointestinal and Flushing Events in Patients with Multiple Sclerosis Treated with Delayed-Release Dimethyl Fumarate - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. mymsaa.org [mymsaa.org]
- 10. Tardive Reactivation of Progressive Multiple Sclerosis During Treatment with Biotin - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. List of Treatments for Multiple Sclerosis | MyMSTeam [mymsteam.com]
- 12. mdpi.com [mdpi.com]
- 13. multiplesclerosisnewstoday.com [multiplesclerosisnewstoday.com]
- 14. ClinicalTrials.gov [clinicaltrials.gov]
Efficacy of Disitertide Diammonium: A Comparative Analysis for Fibrosis and Cancer Research
For Immediate Release
A comprehensive review of available research underscores the potential of Disitertide diammonium (also known as P144) as a targeted inhibitor of Transforming Growth Factor-beta 1 (TGF-β1) and Phosphoinositide 3-kinase (PI3K). This dual-action mechanism positions it as a candidate for therapeutic intervention in fibrotic diseases and certain cancers. This guide provides a comparative overview of its efficacy, supported by preclinical and clinical data, and details the experimental protocols utilized in key studies.
Mechanism of Action
Disitertide is a peptide-based inhibitor designed to block the interaction of TGF-β1 with its receptor, a critical step in the signaling cascade that promotes fibrosis and tumor progression.[1][2] Additionally, it has been shown to inhibit the PI3K/Akt signaling pathway, which is frequently hyperactivated in cancer and contributes to cell proliferation, survival, and resistance to therapy.[1][2] This dual inhibitory function suggests a broader therapeutic potential compared to agents targeting only one of these pathways.
Preclinical and Clinical Efficacy
Skin Fibrosis (Systemic Sclerosis)
A Phase IIa clinical trial evaluated the efficacy of topical Disitertide for the treatment of skin fibrosis in patients with systemic sclerosis. The study demonstrated a statistically significant improvement in skin appearance as perceived by patients in the Disitertide-treated group compared to the placebo group.
| Outcome | Disitertide (P144) | Placebo | p-value |
| Patient-perceived skin improvement | 42% | 18% | <0.034 |
Table 1: Patient-Reported Outcome in Phase IIa Clinical Trial of Disitertide for Skin Fibrosis.
Standard-of-care treatments for systemic sclerosis include immunosuppressants like mycophenolate mofetil, cyclophosphamide, rituximab, and tocilizumab, as well as the antifibrotic agent nintedanib.[3][4] While direct comparative trials are lacking, Disitertide's targeted anti-fibrotic mechanism presents a potential alternative or complementary therapy with a favorable safety profile observed in the Phase IIa trial.
Hypertrophic Scars
In a preclinical model using human hypertrophic scars implanted in nude mice, topical application of Disitertide (P144) led to significant improvements in scar morphology. The study compared the treated group to a placebo group and a basal (pre-implantation) group.
| Parameter | Disitertide (P144) Group | Placebo Group | Basal Group | Statistical Significance |
| Total Area (cm²) | Significantly reduced | No significant change | - | Yes |
| Collagen Fibers Area (cm²) | Significantly reduced | No significant change | - | Yes |
| Thickness (cm) | Significantly reduced | No significant change | - | Yes |
| Collagen I Expression | Decreased | No significant change | - | Yes (vs. Basal) |
| Elastic Fiber Expression | Increased | No significant change | - | Yes (vs. Basal) |
Table 2: Efficacy of Topical Disitertide in a Human Hypertrophic Scar Animal Model.
The standard first-line treatment for hypertrophic scars is intralesional corticosteroids, such as triamcinolone (B434) acetonide, which works by suppressing inflammation and inhibiting fibroblast proliferation and collagen synthesis.[5][6] Disitertide offers a different, more targeted approach by directly inhibiting the pro-fibrotic cytokine TGF-β1.
Radiotherapy-Induced Fibrosis
A preclinical study in a rabbit model of radiotherapy-induced fibrosis demonstrated the antifibrotic effects of intravenously administered Disitertide (P144). The treatment resulted in reduced collagen deposition and decreased phosphorylation of Smad2/3, a key downstream mediator of TGF-β1 signaling, compared to a placebo.[7]
| Outcome | Disitertide (P144) Group | Placebo Group |
| Collagen Deposition | Reduced | - |
| P-Smad2/3 Levels | Significantly reduced | - |
Table 3: Efficacy of Intravenous Disitertide in a Rabbit Model of Radiotherapy-Induced Fibrosis.
While no direct comparative data was generated in this study, the authors noted that the in vivo activity of P144 against fibrosis appears comparable or even superior to other TGF-β inhibitor compounds like SKI2162, based on historical data. Current treatments for radiation-induced fibrosis are limited, highlighting the potential of targeted therapies like Disitertide.
Signaling Pathways
The therapeutic effects of Disitertide are mediated through its modulation of the TGF-β and PI3K/Akt signaling pathways.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. medchemexpress.com [medchemexpress.com]
- 3. New horizons in systemic sclerosis treatment: advances and emerging therapies in 2025 - PMC [pmc.ncbi.nlm.nih.gov]
- 4. State-of-the-art evidence in the treatment of systemic sclerosis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. Frontiers | The Efficacy of Triamcinolone Acetonide in Keloid Treatment: A Systematic Review and Meta-analysis [frontiersin.org]
- 7. P144 a Transforming Growth Factor Beta Inhibitor Peptide, Generates Antifibrogenic Effects in a Radiotherapy Induced Fibrosis Model - PubMed [pubmed.ncbi.nlm.nih.gov]
comparative analysis of Disitertide diammonium and siRNA
A Comparative Analysis of Disitertide Diammonium and siRNA: A Guide for Researchers
In the landscape of targeted therapeutics, researchers are presented with a diverse toolkit to modulate cellular pathways implicated in disease. This guide provides a comparative analysis of two distinct therapeutic modalities: this compound, a peptide-based inhibitor, and small interfering RNA (siRNA), a nucleic acid-based gene silencing agent. This objective comparison, supported by available experimental data, aims to assist researchers, scientists, and drug development professionals in selecting the appropriate tool for their specific research and therapeutic goals.
At a Glance: Key Differences
| Feature | This compound | siRNA (Small Interfering RNA) |
| Molecular Class | Peptide | Double-stranded RNA |
| Primary Mechanism | Protein-protein interaction inhibition | Post-transcriptional gene silencing (RNA interference) |
| Primary Target | Transforming Growth Factor-beta 1 (TGF-β1) receptor, PI3K | Specific messenger RNA (mRNA) |
| Effect | Blocks signaling pathways at the protein level | Prevents protein translation by degrading mRNA |
| Specificity | Can have off-target effects on related kinases | Highly specific to the complementary mRNA sequence, but can have off-target effects |
Mechanism of Action
This compound: A Synthetic Peptide Inhibitor
This compound is a synthetic peptide designed to act as an inhibitor of Transforming Growth Factor-beta 1 (TGF-β1).[1][2] It functions by blocking the interaction of TGF-β1 with its receptor, thereby inhibiting the downstream signaling cascade.[1][2] Additionally, Disitertide has been identified as an inhibitor of Phosphoinositide 3-kinase (PI3K), another key signaling molecule involved in cell growth, proliferation, and survival.[1][3] By targeting these pathways, Disitertide can induce apoptosis (programmed cell death) in cancer cells.[1][3]
siRNA: Precision Gene Silencing
Small interfering RNA (siRNA) operates through a natural cellular process called RNA interference (RNAi).[4][5][6] These short, double-stranded RNA molecules are designed to be complementary to a specific messenger RNA (mRNA) sequence of a target gene.[7][8] Once introduced into a cell, the siRNA is incorporated into the RNA-Induced Silencing Complex (RISC).[6][7][] The RISC complex then uses the siRNA as a guide to find and cleave the target mRNA, leading to its degradation and preventing the synthesis of the corresponding protein.[4][5][6] This results in the "silencing" or "knockdown" of the targeted gene.[5][10]
Signaling Pathways
The distinct mechanisms of this compound and siRNA mean they intervene at different points in cellular signaling.
This compound Signaling Pathway Inhibition
Caption: Disitertide inhibits TGF-β1 and PI3K pathways.
siRNA-Mediated Gene Silencing Pathway
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. selleckchem.com [selleckchem.com]
- 3. medchemexpress.com [medchemexpress.com]
- 4. labiotech.eu [labiotech.eu]
- 5. lifesciences.danaher.com [lifesciences.danaher.com]
- 6. Small interfering RNA - Wikipedia [en.wikipedia.org]
- 7. What Is siRNA? Mechanism and Applications in Gene Silencing [synapse.patsnap.com]
- 8. What is siRNA and siRNA-seq - CD Genomics [rna.cd-genomics.com]
- 10. Molecular Mechanisms and Biological Functions of siRNA - PMC [pmc.ncbi.nlm.nih.gov]
Independent Verification of Disitertide Diammonium's Mechanism: A Comparative Guide for Researchers
For Researchers, Scientists, and Drug Development Professionals
This guide provides an objective comparison of the mechanistic data available for Disitertide diammonium and current alternatives for the treatment of psoriasis. Due to a lack of direct independent studies on this compound in psoriasis, this comparison is based on its established mechanism as a Transforming Growth Factor-beta 1 (TGF-β1) inhibitor and the role of the TGF-β1 signaling pathway in psoriasis pathogenesis. This information is contrasted with the verified mechanisms and clinical data of approved psoriasis treatments.
Executive Summary
Psoriasis is a chronic autoimmune inflammatory skin disease. While this compound is a known inhibitor of TGF-β1, a pathway implicated in psoriasis, there is a notable absence of direct preclinical or clinical studies verifying its efficacy and mechanism specifically in psoriasis. In contrast, several alternative therapies have well-documented mechanisms of action and extensive clinical trial data. This guide will delve into the knowns and unknowns of this compound's potential role and compare it with established treatments like Tapinarof, Roflumilast (B1684550), and Deucravacitinib.
Mechanism of Action: this compound and Alternatives
This compound: A TGF-β1 Inhibitor
This compound is a peptide-based inhibitor of Transforming Growth Factor-beta 1 (TGF-β1).[1][2][3] Its primary mechanism involves blocking the interaction of TGF-β1 with its receptor, which in turn inactivates the downstream TGF-β1/Smads signaling pathway.[1] This has been demonstrated to reduce cell migration and invasion in the context of cancer research.[1] Additionally, it has been identified as a PI3K inhibitor and an inducer of apoptosis.[2][3]
The relevance of TGF-β1 inhibition to psoriasis is supported by studies showing that overexpression of TGF-β1 can induce psoriasis-like lesions in animal models through a Smad3-dependent, Th17-mediated mechanism.[4][5] This suggests that inhibiting the TGF-β1/Smad3 signaling pathway could be a viable therapeutic strategy for psoriasis.[4] However, the role of TGF-β1 in psoriasis is complex; it can inhibit keratinocyte proliferation but also paradoxically stimulate it via inflammatory cytokines.[6][7]
To date, no independent preclinical or clinical studies have been published that specifically evaluate the effect of this compound on psoriasis.
Alternative Therapies: Verified Mechanisms in Psoriasis
In contrast to this compound, several alternative psoriasis treatments have well-defined mechanisms of action supported by extensive research.
-
Tapinarof: An aryl hydrocarbon receptor (AhR) agonist.[8] Activation of AhR modulates the expression of interleukin-17 (IL-17) and skin barrier proteins, leading to reduced inflammation and normalization of the skin barrier.[9]
-
Roflumilast: A phosphodiesterase 4 (PDE4) inhibitor.[8] By inhibiting PDE4, roflumilast increases intracellular cyclic AMP (cAMP) levels, which has anti-inflammatory effects.
-
Deucravacitinib: An oral, selective, allosteric tyrosine kinase 2 (TYK2) inhibitor. TYK2 is involved in the signaling of key cytokines in psoriasis pathogenesis, including IL-23 and type I interferons.[10]
Comparative Efficacy Data
The following table summarizes key efficacy data from Phase 3 clinical trials for the alternative therapies. No such data is available for this compound in psoriasis.
| Drug (Trial Name) | Primary Endpoint | Efficacy Result (Drug) | Efficacy Result (Vehicle/Comparator) | Reference |
| Tapinarof 1% Cream (PSOARING 1 & 2) | PGA score of 0/1 and ≥2-point improvement at week 12 | 35.4% - 40.2% | 6.0% - 6.3% | [9] |
| Roflumilast 0.3% Cream (DERMIS-1 & 2) | IGA success at week 8 | ~40% | ~6-7% | [1][4] |
| Deucravacitinib 6 mg QD (POETYK PSO-1 & 2) | PASI 75 and sPGA 0/1 at week 16 | PASI 75: 53.0% - 58.4%sPGA 0/1: 49.5% - 53.6% | Placebo PASI 75: 9.4% - 12.7%Placebo sPGA 0/1: 8.6% - 7.2%Apremilast (B1683926) PASI 75: 35.1% - 39.8%Apremilast sPGA 0/1: 32.1% - 33.9% | [11][12] |
PGA: Physician's Global Assessment; IGA: Investigator's Global Assessment; PASI 75: 75% reduction in Psoriasis Area and Severity Index; sPGA 0/1: static PGA of clear or almost clear.
Signaling Pathways and Experimental Workflows
TGF-β1 Signaling Pathway and Potential Inhibition by Disitertide
The diagram below illustrates the TGF-β1 signaling pathway and the putative point of intervention for this compound.
Experimental Workflow: Imiquimod-Induced Psoriasis Mouse Model
This workflow outlines a common preclinical model used to evaluate anti-psoriatic therapies. A TGF-β1 inhibitor like Disitertide could theoretically be tested using this model.
Detailed Experimental Protocols
Imiquimod (IMQ)-Induced Psoriasis Mouse Model
This protocol is adapted from established methods to induce psoriasis-like skin inflammation in mice.[13][14]
-
Animals: Use 8-10 week old BALB/c or C57BL/6 mice.
-
Induction:
-
Anesthetize mice and shave a defined area on the dorsal skin.
-
Apply a daily topical dose of 62.5 mg of 5% imiquimod cream (equivalent to 3.125 mg of active ingredient) to the shaved back and right ear for 5-7 consecutive days.[13]
-
-
Treatment:
-
Administer the test compound (e.g., this compound formulation) and vehicle control topically or systemically, typically starting on the same day as IMQ application.
-
-
Assessment:
-
Score the severity of erythema, scaling, and thickness of the back skin daily using a modified Psoriasis Area and Severity Index (PASI). Each parameter is scored from 0 (none) to 4 (very marked).
-
Measure ear thickness daily using a digital caliper.
-
-
Endpoint Analysis:
-
At the end of the experiment, euthanize mice and collect skin tissue for histology (H&E staining), immunofluorescence, and cytokine analysis.
-
Collect spleen and lymph nodes for flow cytometry analysis of immune cell populations (e.g., Th17 cells).
-
Enzyme-Linked Immunosorbent Assay (ELISA) for TGF-β1
This protocol provides a general procedure for measuring TGF-β1 levels in serum or tissue homogenates.[8]
-
Sample Preparation (Activation):
-
Latent TGF-β1 in samples must be activated to be detected. This is typically achieved by acidification followed by neutralization.
-
For serum/plasma: Add 20 µL of 1 N HCl to 40 µL of sample. Incubate for 10 minutes at room temperature. Neutralize with 20 µL of 1.2 N NaOH/0.5 M HEPES.
-
For cell culture supernatant: Add 20 µL of 1 N HCl to 100 µL of sample. Incubate for 10 minutes at room temperature. Neutralize with 20 µL of 1.2 N NaOH/0.5 M HEPES.
-
-
ELISA Procedure (using a commercial kit, e.g., R&D Systems, Abcam):
-
Coat a 96-well plate with capture antibody overnight.
-
Wash the plate and block non-specific binding sites.
-
Add activated samples and standards to the wells and incubate for 2 hours at room temperature.
-
Wash the plate and add the detection antibody. Incubate for 2 hours at room temperature.
-
Wash and add streptavidin-HRP. Incubate for 20 minutes.
-
Wash and add substrate solution. Incubate for 20 minutes.
-
Add stop solution and read the absorbance at 450 nm.
-
Calculate TGF-β1 concentration based on the standard curve.
-
Immunofluorescence Staining for Phosphorylated Smad3 (p-Smad3)
This protocol outlines the steps for visualizing the activation of the TGF-β1 pathway in skin biopsies.[15][16]
-
Tissue Preparation:
-
Obtain 4-6 µm thick cryosections from frozen skin biopsies.
-
Thaw slides at room temperature and fix in cold acetone (B3395972) for 10 minutes.
-
-
Staining:
-
Wash sections three times in PBS.
-
Block non-specific binding with 10% normal serum (from the species of the secondary antibody) for 30 minutes.
-
Incubate with the primary antibody against p-Smad3 (diluted in PBS with 1.5% blocking serum) for 60-90 minutes at room temperature or overnight at 4°C.
-
Wash three times in PBS.
-
Incubate with a fluorophore-conjugated secondary antibody for 30-60 minutes at room temperature, protected from light.
-
Wash three times in PBS.
-
-
Mounting and Visualization:
-
Mount the slides with a mounting medium containing DAPI (to stain nuclei).
-
Visualize the staining using a fluorescence microscope. Nuclear localization of p-Smad3 indicates pathway activation.
-
Conclusion
This compound's mechanism as a TGF-β1 inhibitor targets a pathway with established relevance to psoriasis pathogenesis. However, the complete absence of direct, independent preclinical or clinical data for this compound in psoriasis is a significant limitation for its consideration as a viable therapeutic candidate at this time. In contrast, alternative treatments such as Tapinarof, Roflumilast, and Deucravacitinib have well-characterized mechanisms of action that are distinct from TGF-β1 inhibition and are supported by robust clinical efficacy and safety data.
For researchers in drug development, the exploration of TGF-β1 inhibitors like this compound for psoriasis remains a scientifically plausible but unverified avenue. Future preclinical studies, potentially utilizing the imiquimod-induced psoriasis model, would be a critical first step to ascertain its potential efficacy and to generate the necessary data for a direct comparison with existing therapies.
References
- 1. Journal of the American Medical Association Publishes Roflumilast Cream 0.3% Results from Pivotal DERMIS-1 and -2 Phase 3 Trials in Plaque Psoriasis - Arcutis Biotherapeutics [arcutis.com]
- 2. researchgate.net [researchgate.net]
- 3. cdn.clinicaltrials.gov [cdn.clinicaltrials.gov]
- 4. dermatologytimes.com [dermatologytimes.com]
- 5. researchgate.net [researchgate.net]
- 6. Roflumilast Foam, 0.3%, for Psoriasis of the Scalp and Body: The ARRECTOR Phase 3 Randomized Clinical Trial - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. hcplive.com [hcplive.com]
- 8. ibl-international.com [ibl-international.com]
- 9. Phase 3 Trials of Tapinarof Cream for Plaque Psoriasis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. academic.oup.com [academic.oup.com]
- 11. Deucravacitinib versus placebo and apremilast in moderate to severe plaque psoriasis: Efficacy and safety results from the 52-week, randomized, double-blinded, phase 3 Program fOr Evaluation of TYK2 inhibitor psoriasis second trial - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. Deucravacitinib versus placebo and apremilast in moderate to severe plaque psoriasis: Efficacy and safety results from the 52-week, randomized, double-blinded, placebo-controlled phase 3 POETYK PSO-1 trial - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. frontierspartnerships.org [frontierspartnerships.org]
- 14. bmrat.biomedpress.org [bmrat.biomedpress.org]
- 15. scbt.com [scbt.com]
- 16. Immunofluorescence in dermatology - Indian Journal of Dermatology, Venereology and Leprology [ijdvl.com]
A Head-to-Head Comparison of Disitertide Diammonium with Similar Peptides and Other TGF-β Inhibitors
For Researchers, Scientists, and Drug Development Professionals
In the landscape of therapeutic peptides, Disitertide diammonium (also known as P144) has emerged as a significant inhibitor of Transforming Growth Factor-beta 1 (TGF-β1). This guide provides an objective, data-driven comparison of this compound with other peptides and molecules that target the TGF-β signaling pathway, a critical regulator in fibrosis, cancer, and inflammation. The following sections detail the mechanisms of action, comparative efficacy, and experimental protocols to support further research and development.
Introduction to this compound and its Comparators
Disitertide is a synthetic peptide derived from the TGF-β type III receptor (Betaglycan) that competitively inhibits the binding of TGF-β1 to its cell surface receptors, thereby blocking the initiation of the signaling cascade.[1] Beyond its primary mechanism, Disitertide has also been reported to exhibit inhibitory effects on the PI3K pathway and to induce apoptosis.[2]
This guide compares Disitertide to a selection of other TGF-β inhibitors, categorized by their molecular nature:
-
Similar Peptides:
-
Small Molecule Inhibitor:
-
Galunisertib (LY2157299): An orally bioavailable small molecule that inhibits the kinase activity of the TGF-β type I receptor (ALK5).
-
-
Monoclonal Antibody:
-
Fresolimumab (GC1008): A human monoclonal antibody that neutralizes all three isoforms of TGF-β (TGF-β1, -β2, and -β3).[5]
-
Mechanism of Action: A Visual Comparison
The TGF-β signaling pathway is a central conduit for cellular responses to external stimuli. Inhibition of this pathway can be achieved at multiple levels, as illustrated by the diverse mechanisms of Disitertide and its comparators.
References
- 1. P144 a Transforming Growth Factor Beta Inhibitor Peptide, Generates Antifibrogenic Effects in a Radiotherapy Induced Fibrosis Model [mdpi.com]
- 2. medchemexpress.com [medchemexpress.com]
- 3. Encapsulating TGF-β1 Inhibitory Peptides P17 and P144 as a Promising Strategy to Facilitate Their Dissolution and to Improve Their Functionalization - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Anti-fibrotic effect of decorin in peritoneal dialysis and PD-associated peritonitis - PMC [pmc.ncbi.nlm.nih.gov]
- 5. taylorandfrancis.com [taylorandfrancis.com]
Assessing the Specificity of Disitertide Diammonium: A Comparative Guide for Researchers
For Immediate Release
This guide provides a detailed comparison of Disitertide diammonium, a peptide inhibitor of Transforming Growth Factor-beta 1 (TGF-β1), with other therapeutic alternatives targeting the TGF-β signaling pathway. The objective is to offer researchers, scientists, and drug development professionals a comprehensive overview of Disitertide's specificity, supported by available experimental data and methodologies.
This compound (also known as P144) is a synthetic peptide designed to block the interaction of TGF-β1 with its receptor, thereby inhibiting downstream signaling.[1][2] In addition to its primary target, Disitertide has also been identified as an inhibitor of Phosphoinositide 3-kinase (PI3K).[1] This dual activity profile necessitates a thorough evaluation of its specificity to understand its therapeutic potential and potential off-target effects.
Comparative Analysis of Specificity
To contextualize the specificity of this compound, this guide compares it with other inhibitors of the TGF-β pathway that employ different mechanisms of action. These include small molecule kinase inhibitors (Galunisertib, Vactosertib), a monoclonal antibody (Fresolimumab), and an antisense oligonucleotide (Trabedersen). The following table summarizes the available quantitative data on the binding affinity and selectivity of these compounds.
| Compound | Mechanism of Action | Primary Target(s) | Quantitative Specificity Data | Off-Target(s) |
| This compound (P144) | Peptide Inhibitor | TGF-β1 | Data not publicly available.[3] | PI3K[1] |
| Galunisertib (LY2157299) | Small Molecule Inhibitor | ALK5 (TGF-βRI) Kinase | ALK5 (TGF-βRI): IC₅₀ = 56 nM | ALK4, TGF-βRII, MINK, ALK6, ACVR2B |
| Vactosertib (EW-7197) | Small Molecule Inhibitor | ALK5 (TGF-βRI) Kinase | ALK5 (TGF-βRI): IC₅₀ = 12.9 nM | ALK2, ALK4 |
| Fresolimumab (GC1008) | Monoclonal Antibody | TGF-β1, TGF-β2, TGF-β3 | TGF-β1: K_d_ = 2.3 nMTGF-β2: K_d_ = 2.8 nMTGF-β3: K_d_ = 1.4 nM | None reported |
| Trabedersen (AP 12009) | Antisense Oligonucleotide | TGF-β2 mRNA | TGF-β2 secretion: IC₅₀ in the low µM range | None reported |
Signaling Pathway and Experimental Workflows
To visually represent the mechanism of action and the methods used to assess specificity, the following diagrams are provided.
Caption: TGF-β Signaling Pathway and Points of Inhibition.
Caption: Workflow for an In Vitro Kinase Inhibition Assay.
Experimental Protocols
The assessment of inhibitor specificity relies on robust and well-defined experimental protocols. Below are methodologies for key assays used to determine the binding affinity and inhibitory activity of compounds targeting the TGF-β signaling pathway.
Competitive Radioligand Binding Assay for TGF-β Receptor
This assay is designed to determine the binding affinity (Kᵢ) of a test compound (e.g., Disitertide) for the TGF-β receptor by measuring its ability to compete with a radiolabeled ligand.
a. Materials:
-
Receptor Source: Cell membranes prepared from a cell line overexpressing the TGF-β receptor (e.g., TGF-βRII).
-
Radioligand: [¹²⁵I]-TGF-β1.
-
Test Compound: this compound or other inhibitors.
-
Assay Buffer: e.g., 50 mM HEPES, 5 mM MgCl₂, 1.5 mM CaCl₂, 0.1% BSA, pH 7.4.
-
Wash Buffer: Cold assay buffer.
-
Glass Fiber Filters: Pre-treated with a blocking agent like polyethyleneimine.
-
Scintillation Counter.
b. Protocol:
-
Reaction Setup: In a microplate, combine the receptor preparation, a fixed concentration of [¹²⁵I]-TGF-β1 (typically at or below its K_d_ value), and varying concentrations of the unlabeled test compound.
-
Incubation: Incubate the mixture at room temperature for a sufficient time to reach binding equilibrium (e.g., 2-3 hours).
-
Filtration: Rapidly filter the reaction mixture through the glass fiber filters using a cell harvester to separate bound from free radioligand.
-
Washing: Wash the filters multiple times with ice-cold wash buffer to remove non-specifically bound radioligand.
-
Counting: Measure the radioactivity retained on the filters using a scintillation counter.
-
Data Analysis: Plot the percentage of specific binding against the logarithm of the competitor concentration. The IC₅₀ value is determined from the resulting sigmoidal curve. The Kᵢ value is then calculated using the Cheng-Prusoff equation: Kᵢ = IC₅₀ / (1 + [L]/K_d_), where [L] is the concentration of the radioligand and K_d_ is its dissociation constant.
In Vitro Kinase Inhibition Assay for ALK5 (TGF-βRI)
This assay measures the ability of a compound (e.g., Galunisertib, Vactosertib) to inhibit the kinase activity of the TGF-β type I receptor (ALK5).
a. Materials:
-
Enzyme: Recombinant human ALK5 kinase.
-
Substrate: A suitable peptide substrate for ALK5 (e.g., a synthetic peptide containing the SMAD phosphorylation site).
-
ATP: Adenosine triphosphate, which can be radiolabeled ([γ-³²P]ATP or [γ-³³P]ATP) or used in a non-radioactive format (e.g., with ADP-Glo™ Kinase Assay).
-
Test Compound: Small molecule inhibitors.
-
Kinase Reaction Buffer: e.g., 50 mM HEPES, 10 mM MgCl₂, 1 mM EGTA, 2 mM DTT, 0.01% Tween-20, pH 7.5.
-
Detection Reagents: Dependent on the format (e.g., phosphocellulose paper and scintillation counter for radioactive assays; luciferase/luciferin-based reagents for ADP-Glo™).
b. Protocol:
-
Reaction Setup: In a microplate, add the ALK5 enzyme and varying concentrations of the test compound.
-
Pre-incubation: Incubate for a short period (e.g., 10-15 minutes) at room temperature to allow the inhibitor to bind to the enzyme.
-
Reaction Initiation: Start the kinase reaction by adding a mixture of the substrate and ATP.
-
Incubation: Incubate the reaction at a controlled temperature (e.g., 30°C) for a defined period (e.g., 30-60 minutes).
-
Reaction Termination: Stop the reaction (e.g., by adding a stop solution like EDTA or by spotting onto phosphocellulose paper).
-
Detection: Quantify the amount of phosphorylated substrate.
-
Data Analysis: Calculate the percentage of kinase inhibition for each compound concentration relative to a no-inhibitor control. Determine the IC₅₀ value by fitting the data to a dose-response curve.
Western Blot for SMAD2 Phosphorylation
This cell-based assay assesses the functional inhibition of the TGF-β signaling pathway by measuring the phosphorylation of the downstream effector SMAD2.
a. Materials:
-
Cell Line: A cell line responsive to TGF-β (e.g., HaCaT keratinocytes, A549 lung carcinoma cells).
-
TGF-β1 Ligand.
-
Test Compound: this compound or other inhibitors.
-
Cell Lysis Buffer: Containing protease and phosphatase inhibitors.
-
Primary Antibodies: Rabbit anti-phospho-SMAD2 (Ser465/467) and rabbit anti-total SMAD2.
-
Secondary Antibody: HRP-conjugated anti-rabbit IgG.
-
Chemiluminescent Substrate.
-
SDS-PAGE and Western Blotting Equipment.
b. Protocol:
-
Cell Culture and Treatment: Plate cells and allow them to adhere. Pre-treat the cells with varying concentrations of the test compound for a specified time (e.g., 1 hour).
-
Stimulation: Stimulate the cells with TGF-β1 (e.g., 5 ng/mL) for a short period (e.g., 30-60 minutes).
-
Cell Lysis: Wash the cells with cold PBS and lyse them with lysis buffer.
-
Protein Quantification: Determine the protein concentration of the lysates.
-
SDS-PAGE and Western Blotting: Separate equal amounts of protein by SDS-PAGE and transfer to a PVDF or nitrocellulose membrane.
-
Immunoblotting: Block the membrane and incubate with the primary antibody against phospho-SMAD2 overnight at 4°C. Subsequently, incubate with the HRP-conjugated secondary antibody.
-
Detection: Visualize the protein bands using a chemiluminescent substrate and an imaging system.
-
Data Analysis: Strip the membrane and re-probe with an antibody for total SMAD2 as a loading control. Quantify the band intensities and normalize the phospho-SMAD2 signal to the total SMAD2 signal.
Conclusion
This compound presents a unique profile as a peptide-based inhibitor of TGF-β1 that also exhibits activity against PI3K. A comprehensive assessment of its specificity is crucial for its continued development and potential clinical application. While qualitative data confirms its dual inhibitory roles, the lack of publicly available quantitative binding affinity and isoform selectivity data for both its primary (TGF-β receptor) and secondary (PI3K) targets makes a direct, quantitative comparison with other TGF-β pathway inhibitors challenging. The experimental protocols detailed in this guide provide a framework for generating such data, which will be essential for a more complete understanding of Disitertide's specificity and its place among emerging therapies targeting the TGF-β signaling pathway.
References
Safety Operating Guide
Proper Disposal of Disitertide Diammonium: A Comprehensive Guide for Laboratory Professionals
For researchers, scientists, and drug development professionals, the safe handling and disposal of investigational compounds like Disitertide diammonium are paramount to ensuring a secure laboratory environment and maintaining regulatory compliance. This document provides essential, immediate safety and logistical information, including detailed operational and disposal plans for this compound.
This compound, a peptidic inhibitor of Transforming Growth Factor-beta 1 (TGF-β1), is classified as harmful if swallowed and very toxic to aquatic life with long-lasting effects. Therefore, it is imperative that this compound and any materials contaminated with it are not disposed of via standard laboratory drains or as general waste. Adherence to the following procedures will mitigate risks to personnel and the environment.
Chemical and Safety Data Summary
A thorough understanding of the chemical properties and associated hazards is the first step in safe handling and disposal.
| Parameter | Value | Reference |
| Chemical Formula | C68H115N19O22S2 | [1][2] |
| Molecular Weight | 1614.88 g/mol | [1][2] |
| Appearance | White to off-white solid | [3] |
| Primary Hazards | Harmful if swallowed. Very toxic to aquatic life with long-lasting effects. | [4] |
| Storage | Powder: -20°C for 3 years. In solvent: -80°C for 1 year. Keep away from moisture. | [1] |
Step-by-Step Disposal Protocol
This protocol provides a procedural framework for the safe disposal of this compound from a laboratory setting.
Personal Protective Equipment (PPE)
Before beginning any disposal procedures, ensure appropriate PPE is worn:
-
Chemical-resistant gloves (nitrile or neoprene)
-
Safety goggles
-
Lab coat
Inactivation of Liquid Waste
All liquid waste containing this compound, including stock solutions, cell culture media, and aqueous buffers, must be chemically inactivated before disposal.
Experimental Protocol for Chemical Inactivation:
-
Select an Inactivation Reagent: Choose one of the following:
-
10% Bleach Solution (to achieve a final concentration of 0.5-1.0% sodium hypochlorite)
-
1 M Sodium Hydroxide (NaOH)
-
1 M Hydrochloric Acid (HCl)
-
-
Prepare the Inactivation Solution: In a designated chemical fume hood, prepare the chosen inactivation solution.
-
Inactivate the Peptide Waste:
-
Carefully and slowly add the liquid this compound waste to the inactivation solution. A recommended ratio is 1 part waste to 10 parts inactivation solution.
-
Allow the mixture to react for a minimum of 60 minutes to ensure complete deactivation.
-
-
Neutralization:
-
If using a strong acid or base, neutralize the solution to a pH between 6.0 and 8.0.
-
For acidic solutions, use a suitable base (e.g., sodium bicarbonate).
-
For basic solutions, use a suitable weak acid (e.g., citric acid).
-
-
Collection: Collect the neutralized, inactivated waste in a clearly labeled, leak-proof hazardous waste container designated for "Aqueous Chemical Waste."
Disposal of Solid Waste
Solid waste contaminated with this compound must be segregated and disposed of as hazardous chemical waste.
-
Contaminated Materials: This includes, but is not limited to:
-
Pipette tips
-
Gloves and other disposable PPE
-
Empty vials
-
Cell culture plates
-
Absorbent paper from spills
-
-
Procedure:
-
Collect all contaminated solid waste in a designated, leak-proof hazardous waste container lined with a heavy-duty plastic bag.
-
The container must be clearly labeled "Hazardous Chemical Waste" and list "this compound" as a contaminant.
-
Decontamination of Laboratory Equipment
All non-disposable laboratory equipment that has come into contact with this compound must be thoroughly decontaminated.
Experimental Protocol for Decontamination:
-
Prepare Decontamination Solution: Prepare a 10% bleach solution in a suitable container.
-
Initial Cleaning: If applicable, physically remove any visible residue of the compound.
-
Decontamination:
-
Immerse the equipment in the 10% bleach solution for a minimum of 30 minutes.
-
For larger equipment, thoroughly wipe all contaminated surfaces with the bleach solution, ensuring the surface remains wet for at least 30 minutes.
-
-
Rinsing: Thoroughly rinse the decontaminated equipment with distilled water to remove any bleach residue.
-
Drying: Allow the equipment to air dry completely before reuse or storage.
Spill Management
In the event of a spill of this compound powder or solution:
-
Evacuate and Secure: Alert others in the area and restrict access to the spill site.
-
Wear Appropriate PPE: Don chemical-resistant gloves, safety goggles, and a lab coat.
-
Contain the Spill:
-
For liquid spills, cover with an inert absorbent material (e.g., vermiculite, sand, or commercial sorbent).
-
For solid spills, carefully cover with a damp paper towel to avoid raising dust.
-
-
Clean-up:
-
Carefully sweep or scoop the absorbed material or contained powder into a designated hazardous waste container.
-
Wipe the spill area with a 10% bleach solution, followed by a water rinse.
-
-
Dispose of Waste: All materials used for spill clean-up must be disposed of as hazardous chemical waste.
Disposal Workflow Diagram
The following diagram illustrates the decision-making process for the proper disposal of waste contaminated with this compound.
References
Safeguarding Your Research: A Comprehensive Guide to Handling Disitertide Diammonium
For Immediate Implementation by Laboratory Personnel
This document provides essential safety and logistical guidance for researchers, scientists, and drug development professionals working with Disitertide diammonium. Adherence to these protocols is critical for ensuring personal safety and maintaining a secure laboratory environment. The following procedures for personal protective equipment (PPE), operational handling, and disposal are designed to minimize risk and build a foundation of safety and trust in your laboratory's operations.
Immediate Safety and Personal Protective Equipment (PPE)
While a specific Safety Data Sheet (SDS) for this compound is not publicly available, an SDS for Disitertide (the free peptide form) indicates that the substance is classified as Acute toxicity, Oral (Category 4) and presents acute and chronic aquatic toxicity (Category 1).[1] The hazard statements associated with Disitertide are "Harmful if swallowed" and "Very toxic to aquatic life with long lasting effects".[1] Therefore, a cautious approach to handling the diammonium salt form is warranted, assuming similar or additional hazards may be present.
The following PPE is mandatory when handling this compound. This is based on a combination of the available safety information and best practices for handling peptide compounds and ammonium (B1175870) salts.
| PPE Category | Item | Specifications and Rationale |
| Hand Protection | Chemical-resistant gloves | Nitrile or neoprene gloves are recommended. Ensure gloves are inspected for integrity before each use. Double-gloving is advised for any procedure with a risk of splashing. |
| Eye and Face Protection | Safety glasses with side shields or safety goggles | To protect against accidental splashes or aerosol generation. A face shield should be worn in conjunction with goggles when there is a significant risk of splashing. |
| Body Protection | Laboratory coat | A fully buttoned lab coat made of a low-permeability fabric is required to protect skin and personal clothing from contamination. |
| Respiratory Protection | Not generally required for handling small quantities in a well-ventilated area. | A NIOSH-approved respirator may be necessary for procedures that could generate dust or aerosols, or if working with larger quantities. Consult your institution's environmental health and safety (EHS) department for specific guidance. |
Operational Plan: From Receipt to Disposal
A systematic approach to handling this compound is crucial for minimizing exposure and preventing contamination. The following step-by-step operational plan should be integrated into your laboratory's standard operating procedures.
Receiving and Storage
-
Upon receipt, inspect the container for any damage or leaks.
-
Store this compound in a tightly sealed container, protected from moisture and light.[2][3][4]
-
Consult the supplier's documentation for specific long-term storage temperatures, which may be -20°C or -80°C.[2][3][4]
Preparation and Handling
-
All handling of solid this compound and preparation of solutions should be conducted in a designated area, such as a chemical fume hood or a ventilated enclosure, to minimize inhalation exposure.
-
Before handling, ensure all necessary PPE is correctly donned.
-
Avoid the formation of dust and aerosols.
-
Use dedicated spatulas and weighing boats for handling the solid material.
-
When preparing solutions, add the solid to the solvent slowly to avoid splashing.
Spill Management
-
In the event of a spill, evacuate non-essential personnel from the area.
-
Wearing appropriate PPE, contain the spill using an absorbent material suitable for chemical spills.
-
Clean the spill area thoroughly with an appropriate solvent and then with soap and water.
-
All materials used for spill cleanup must be disposed of as hazardous waste.
Disposal Plan
-
All waste containing this compound, including contaminated PPE, weighing boats, and absorbent materials, must be considered hazardous waste.
-
Collect solid and liquid waste in separate, clearly labeled, and sealed containers.
-
Do not dispose of this compound down the drain, as it is very toxic to aquatic life.[1]
-
Follow all local, state, and federal regulations for the disposal of hazardous chemical waste. Contact your institution's EHS department for specific disposal procedures.
Visualizing the Workflow: Safe Handling and Disposal
The following diagram illustrates the key steps and decision points in the safe handling and disposal of this compound.
Caption: Workflow for the safe handling and disposal of this compound.
References
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
